Oxacyclododecan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
oxacyclododecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSYKNQRRHGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCOC(=O)CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91628-63-6 | |
| Record name | Oxacyclododecan-2-one, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91628-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4061915 | |
| Record name | 1-Oxacyclododecan-2-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1725-03-7, 39282-36-5 | |
| Record name | Undecanolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1725-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxacyclododecan-2-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecalactone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039282365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacyclododecan-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanoic acid, hydroxy-, lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Oxacyclododecan-2-one | |
| Source | EPA DSSTox | |
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| Record name | Oxacyclododecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | UNDECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2392MT4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Oxacyclododecan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical and chemical characteristics of Oxacyclododecan-2-one, a macrocyclic lactone of significant interest in various scientific domains. The following sections delve into its fundamental properties, offering a technical foundation for its application in research and development.
Introduction to Oxacyclododecan-2-one
Oxacyclododecan-2-one, also known as 11-undecanolide, is a 12-membered macrocyclic lactone. Its molecular structure, consisting of an eleven-carbon chain and an ester functional group within the ring, imparts unique chemical and physical properties. This compound serves as a valuable building block in organic synthesis and is explored for its potential applications in fragrance, polymer chemistry, and as a precursor for more complex molecules. Understanding its physical properties is paramount for its effective handling, characterization, and utilization in various experimental and industrial settings.
Below is a diagram illustrating the molecular structure of Oxacyclododecan-2-one.
Caption: Molecular Structure of Oxacyclododecan-2-one
Core Physical Properties
The physical properties of a compound are critical for its handling, purification, and application. The following table summarizes the key physical data for Oxacyclododecan-2-one.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| CAS Number | 1725-03-7 | [1][2][4] |
| Appearance | Liquid | |
| Melting Point | 2-3 °C (lit.) | [4][5] |
| Boiling Point | 124-126 °C at 13 mmHg (lit.) | [4][5] |
| 250.00 to 251.00 °C at 760.00 mm Hg (est.) | [6] | |
| Density | 0.992 g/mL at 25 °C (lit.) | [4][6] |
| Refractive Index (n20/D) | 1.47 (lit.) | [4][5] |
| Solubility | Soluble in alcohol; sparingly soluble in water (13.87 mg/L at 25 °C est.) | [6] |
| Vapor Pressure | 0.022000 mmHg at 25.00 °C (est.) | [6] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| LogP (o/w) | 3.058 (est.) | [6] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure. The NIST Chemistry WebBook provides mass spectrum data for Oxacyclododecan-2-one, which is crucial for its identification.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Oxacyclododecan-2-one would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹.
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties relies on standardized experimental protocols. The following outlines the general procedures for measuring the key physical constants of Oxacyclododecan-2-one.
Caption: General workflow for the determination of physical properties.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range.
Protocol (Capillary Method):
-
Sample Preparation: A small amount of purified Oxacyclododecan-2-one is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.
-
Heating: The sample is heated slowly and at a constant rate.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Given its low melting point, a cooled stage apparatus may be necessary.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Protocol (Distillation Method):
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the Oxacyclododecan-2-one sample, a condenser, a thermometer, and a receiving flask.
-
Heating: The distillation flask is heated gently.
-
Equilibrium: The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, indicating a stable vapor-liquid equilibrium.
-
Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) if necessary. The literature value is often reported at reduced pressure to prevent decomposition.[4]
Density Measurement
Principle: Density is the mass of a substance per unit volume.
Protocol (Pycnometer Method):
-
Weight of Empty Pycnometer: A clean and dry pycnometer (a flask with a specific volume) is weighed.
-
Weight of Pycnometer with Sample: The pycnometer is filled with Oxacyclododecan-2-one, and any excess is removed. The filled pycnometer is then weighed.
-
Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The weight is recorded to determine the exact volume of the pycnometer.
-
Calculation: The density of Oxacyclododecan-2-one is calculated by dividing the mass of the sample by the volume of the pycnometer.
Refractive Index Measurement
Principle: The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.
Protocol (Abbe Refractometer):
-
Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of Oxacyclododecan-2-one are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.
Chemical Properties and Reactivity
While this guide focuses on physical properties, a brief overview of the chemical reactivity of Oxacyclododecan-2-one is relevant for its handling and application. As a lactone, it is an ester and can undergo reactions such as:
-
Hydrolysis: In the presence of acid or base, the lactone ring can be opened to form the corresponding hydroxy acid, 11-hydroxyundecanoic acid.
-
Reduction: The ester functional group can be reduced to a diol using reducing agents like lithium aluminum hydride.
-
Aminolysis: Reaction with amines can open the lactone ring to form amides.
Conclusion
The physical properties of Oxacyclododecan-2-one are well-defined and provide a solid foundation for its use in various scientific and industrial applications. The data presented in this guide, sourced from reputable chemical databases and literature, offers researchers and developers the necessary information for safe handling, accurate characterization, and innovative application of this versatile macrocyclic lactone. Adherence to standardized experimental protocols is crucial for verifying these properties and ensuring the quality and consistency of research outcomes.
References
-
The Good Scents Company. (n.d.). oxacyclododecan-2-one, 1725-03-7. Retrieved from [Link]
-
NIST. (n.d.). Oxacyclododecan-2-one. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). oxacyclododecan-2-one. Retrieved from [Link]
-
NIST. (n.d.). Oxacyclododecan-2-one. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Oxacyclododecan-2-one (CAS 1725-03-7). Retrieved from [Link]
-
Perflavory. (n.d.). oxacyclododecan-2-one, 1725-03-7. Retrieved from [Link]
-
SpectraBase. (n.d.). Oxacyclododecan-2-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Oxacyclododecan-2-one. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Undecalactone. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 11-Hydroxyundecanoic Acid Lactone
Introduction
11-Hydroxyundecanoic acid lactone, a macrocyclic lactone, is a molecule of significant interest across various scientific disciplines. It serves as a valuable building block in the synthesis of complex natural products and pharmaceuticals.[1] Its pleasant, fruity aroma also makes it a sought-after ingredient in the fragrance and flavor industries.[1] Furthermore, its derivatives are being explored for their potential anti-inflammatory and antioxidant properties in skincare and as potential biomarkers in medical research.[1] The efficient and selective synthesis of this macrocycle is, therefore, a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive overview of the primary synthetic strategies for 11-hydroxyundecanoic acid lactone, delving into the mechanistic underpinnings, practical considerations, and detailed protocols for each major approach.
I. Chemical Synthesis: The Art of Macrolactonization
The intramolecular cyclization of ω-hydroxy acids, known as macrolactonization, is a formidable challenge in organic synthesis. The inherent entropic and enthalpic barriers to forming large rings often favor intermolecular polymerization. Consequently, a variety of sophisticated chemical methods have been developed to overcome these hurdles and facilitate high-yield macrolactone formation.
A. Corey-Nicolaou Macrolactonization: A Double Activation Strategy
The Corey-Nicolaou macrolactonization is a cornerstone of macrocycle synthesis, employing a "double activation" strategy to promote intramolecular cyclization.[2][3] This method relies on the activation of both the carboxyl and hydroxyl groups of the seco-acid (the open-chain hydroxy acid) to facilitate ring closure under mild conditions.[2]
Mechanism and Rationale:
The reaction proceeds through the formation of a 2-pyridinethiol ester from the hydroxy acid and 2,2'-dipyridyldisulfide in the presence of triphenylphosphine.[2] This thioester is highly activated towards nucleophilic attack. A subsequent proton transfer generates an alkoxide from the terminal hydroxyl group, which then attacks the activated carbonyl carbon.[2] This intramolecular attack forms a tetrahedral intermediate that collapses to yield the desired macrolactone and 2-pyridinethione.[2] The use of high dilution conditions is crucial to minimize competing intermolecular reactions.
Experimental Protocol: Corey-Nicolaou Macrolactonization
-
Preparation of the Thioester:
-
Dissolve 11-hydroxyundecanoic acid (1 equivalent), triphenylphosphine (1.5 equivalents), and 2,2'-dipyridyldisulfide (1.5 equivalents) in a dry, polar aprotic solvent such as toluene or xylene.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (typically 80-110 °C). The high temperature promotes the intramolecular cyclization.[4]
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
For acceleration, silver salts (e.g., AgBF₄) can be added to activate the pyridylthioester, sometimes allowing the reaction to proceed at room temperature.[4][5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the 11-hydroxyundecanoic acid lactone.
-
Corey-Nicolaou Macrolactonization Workflow
Caption: Workflow for Corey-Nicolaou macrolactonization.
B. Yamaguchi Macrolactonization: The Power of Mixed Anhydrides
The Yamaguchi macrolactonization offers an alternative and often highly effective method for the synthesis of macrocyclic lactones.[6][7] This protocol involves the formation of a mixed anhydride, which is then susceptible to intramolecular attack by the hydroxyl group.[7][8]
Mechanism and Rationale:
The reaction begins with the treatment of the hydroxy acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine.[6][8][9] This forms a sterically hindered mixed anhydride. The subsequent addition of 4-dimethylaminopyridine (DMAP) promotes the intramolecular esterification.[7][8] The steric hindrance from the ortho-substituents on the benzoyl group directs the nucleophilic attack of the alcohol to the desired carbonyl carbon of the hydroxy acid moiety.[7] This method is renowned for its high yields and compatibility with a wide range of substrates.[10]
Experimental Protocol: Yamaguchi Macrolactonization
-
Mixed Anhydride Formation:
-
To a solution of 11-hydroxyundecanoic acid (1 equivalent) in dry THF, add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C and slowly add 2,4,6-trichlorobenzoyl chloride (1.05 equivalents).
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Cyclization:
-
In a separate flask, prepare a solution of DMAP (3-4 equivalents) in a large volume of dry toluene under high dilution conditions.
-
Heat the DMAP solution to reflux.
-
Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump.
-
Continue to reflux for an additional 1-2 hours after the addition is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove any precipitates.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Yamaguchi Macrolactonization Pathway
Caption: Key steps in Yamaguchi macrolactonization.
C. Ring-Closing Metathesis (RCM): A Modern Approach
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including macrolactones.[11][12][13] This method involves the intramolecular reaction of a diene substrate in the presence of a transition metal catalyst, typically a ruthenium-based complex like the Grubbs' catalyst.[12][13]
Mechanism and Rationale:
The synthesis begins with the preparation of an appropriate diene precursor, which can be synthesized from 11-hydroxyundecanoic acid by esterification with an unsaturated alcohol. The RCM reaction is then initiated by the ruthenium catalyst, which facilitates the cleavage and reformation of carbon-carbon double bonds, leading to the formation of the cyclic lactone and a volatile alkene byproduct (e.g., ethylene).[12] The choice of catalyst and reaction conditions can be optimized to achieve high yields.[11][13]
Experimental Protocol: Ring-Closing Metathesis
-
Diene Precursor Synthesis:
-
Esterify 11-hydroxyundecanoic acid with an appropriate unsaturated alcohol (e.g., allyl alcohol or 10-undecen-1-ol) under standard esterification conditions (e.g., Fischer esterification or using a coupling agent like DCC).
-
-
Ring-Closing Metathesis:
-
Dissolve the diene precursor in a dry, degassed solvent such as dichloromethane or toluene.
-
Add the Grubbs' catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Concentrate the reaction mixture and purify the crude product by column chromatography.
-
Ring-Closing Metathesis Workflow
Caption: Synthesis of the lactone via RCM.
II. Biocatalytic Synthesis: The Green Chemistry Alternative
Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical methods for macrolactone synthesis.[14][15] Enzymes, particularly lipases, can catalyze the intramolecular esterification of hydroxy acids with high selectivity and under mild reaction conditions.[16][17]
A. Lipase-Catalyzed Macrolactonization
Lipases are highly versatile enzymes that can function in both aqueous and non-aqueous environments.[17] In organic solvents, they can catalyze esterification reactions, including the intramolecular cyclization of ω-hydroxy acids to form macrolactones.[16][18]
Mechanism and Rationale:
The lipase-catalyzed reaction proceeds through an acyl-enzyme intermediate. The carboxylic acid group of the hydroxy acid binds to the active site of the lipase, forming a covalent intermediate. The terminal hydroxyl group of the same molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the lactone and regenerate the free enzyme. The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), is often preferred as it simplifies product purification and allows for enzyme recycling.[16]
Experimental Protocol: Lipase-Catalyzed Macrolactonization
-
Reaction Setup:
-
Dissolve 11-hydroxyundecanoic acid in a suitable organic solvent (e.g., diisopropyl ether or toluene).[16]
-
Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).
-
The reaction is typically carried out at a slightly elevated temperature (e.g., 35-60 °C) with gentle agitation.[16]
-
-
Reaction Monitoring and Work-up:
-
Monitor the formation of the lactone by GC-MS.
-
Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or distillation to obtain the pure 11-hydroxyundecanoic acid lactone.
-
Lipase-Catalyzed Synthesis
Caption: Lipase-catalyzed macrolactonization.
B. Chemoenzymatic Synthesis from Renewable Feedstocks
A sustainable approach to 11-hydroxyundecanoic acid and its subsequent lactone involves a chemoenzymatic route starting from renewable resources like ricinoleic acid, the main component of castor oil.[19][20][21] This multi-step process combines the selectivity of biocatalysis with the efficiency of chemical transformations.
Synthesis Pathway:
A practical chemoenzymatic method has been developed for the synthesis of 11-hydroxyundecanoic acid from ricinoleic acid.[19][20][21] This process involves the biotransformation of ricinoleic acid using recombinant E. coli cells expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase.[19][20][21] The resulting ester intermediate is then chemically reduced and hydrolyzed to yield 11-hydroxyundecanoic acid.[19][20][21] This hydroxy acid can then be subjected to one of the macrolactonization methods described above to afford the target lactone.
III. Comparative Analysis of Synthesis Methods
The choice of synthetic method for 11-hydroxyundecanoic acid lactone depends on several factors, including the desired scale of production, cost, and environmental considerations.
| Method | Advantages | Disadvantages | Typical Yields |
| Corey-Nicolaou | Mild reaction conditions, reliable.[2] | Requires stoichiometric amounts of reagents, can be slow. | Moderate to High |
| Yamaguchi | High yields, wide substrate scope.[7][10] | Requires high dilution and high temperatures.[7] | High |
| Ring-Closing Metathesis | Highly versatile, tolerant of many functional groups.[12][13] | Requires synthesis of a diene precursor, catalyst can be expensive. | High |
| Lipase-Catalyzed | Environmentally friendly, mild conditions, high selectivity.[14][16] | Can be slower than chemical methods, potential for enzyme inhibition. | Moderate to High |
IV. Conclusion
The synthesis of 11-hydroxyundecanoic acid lactone can be achieved through a variety of effective chemical and biocatalytic methods. Classical macrolactonization techniques such as the Corey-Nicolaou and Yamaguchi protocols remain highly relevant and reliable. Modern methods like ring-closing metathesis offer exceptional versatility. Biocatalytic approaches, particularly those employing lipases, provide a green and sustainable alternative. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, balancing factors such as yield, scalability, cost, and environmental impact. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their pursuit of this valuable macrocyclic compound.
V. References
-
Corey, E. J., & Nicolaou, K. C. (1974). A new and efficient method for the synthesis of macrolides. Journal of the American Chemical Society, 96(17), 5614–5616. [Link]
-
Gargouri, M., et al. (2002). Synthesis of a novel macrolactone by lipase-catalyzed intra-esterification of hydroxy-fatty acid in organic media. Biotechnology Letters, 24(3), 193-196. [Link]
-
Chem-Station. (2014). Corey-Nicolaou Macrolactonization. Chem-Station International Edition. [Link]
-
Contente, M. L., et al. (2019). Biocatalysis as a versatile tool for macrolactonization: comparative evaluation of catalytic and stoichiometric approaches. Green Chemistry, 21(19), 5247-5252. [Link]
-
Hoy, J. E., et al. (2012). An Evans-Tishchenko-Ring-Closing Metathesis Approach to Medium-Ring Lactones. Organic Letters, 14(13), 3348–3351. [Link]
-
Karmee, S. K., et al. (2014). Facile biocatalytic synthesis of a macrocyclic lactone in sub- and supercritical solvents. Biocatalysis and Biotransformation, 32(2), 115-121. [Link]
-
Chauthaiwale, J., et al. (2000). RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. Tetrahedron Letters, 41(49), 9575-9579. [Link]
-
Majhi, P. K. (2021). Macrolactonization using Yamaguchi method. SN Applied Sciences, 3(5), 1-15. [Link]
-
Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 12(42), 27286-27311. [Link]
-
Karmee, S. K., et al. (2014). Facile biocatalytic synthesis of a macrocyclic lactone in sub- and supercritical solvents. Biocatalysis and Biotransformation, 32(2), 115-121. [Link]
-
Kumar, A., et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25333–25341. [Link]
-
LookChem. (n.d.). 11-Hydroxyundecanoic acid lactone. [Link]
-
Yamada, H., et al. (1991). Lipase-Catalyzed Highly Enantioselective Macrolactonization of Hydroxyacid Esters in an Organic Solvent. Chemistry Letters, 20(8), 1477-1480. [Link]
-
Chem-Station. (2014). Yamaguchi Macrolactonization. Chem-Station International Edition. [Link]
-
Semantic Scholar. (n.d.). Corey–Nicolaou macrolactonization. [Link]
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solubility of Oxacyclododecan-2-one in organic solvents
An In-depth Technical Guide: The Solubility of Oxacyclododecan-2-one in Organic Solvents for Pharmaceutical Research and Development
Abstract
Oxacyclododecan-2-one, a 12-membered macrocyclic lactone also known as 11-undecanolide, is a compound of increasing interest in pharmaceutical and chemical research, with demonstrated applications ranging from building block synthesis to potential antimicrobial and anticancer activities.[1][2] The successful application of this compound in crystallization, formulation, and reaction chemistry is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive overview of the theoretical principles of solid-liquid equilibrium, a detailed methodology for the experimental determination of solubility, and a discussion of the practical implications for researchers, scientists, and drug development professionals. While extensive quantitative solubility data for Oxacyclododecan-2-one in a broad range of organic solvents is not widely published, this guide equips researchers with the foundational knowledge and practical protocols necessary to determine this critical parameter.
Introduction to Oxacyclododecan-2-one
Oxacyclododecan-2-one is a macrocyclic ester characterized by an eleven-carbon chain and an ester functional group within a twelve-membered ring. Its structure imparts a unique combination of lipophilicity from the long alkyl chain and moderate polarity from the ester moiety, which dictates its interaction with various solvents.
Table 1: Physicochemical Properties of Oxacyclododecan-2-one
| Property | Value | Source(s) |
| CAS Number | 1725-03-7 | [3] |
| Molecular Formula | C₁₁H₂₀O₂ | [3] |
| Molecular Weight | 184.28 g/mol | [3] |
| Synonyms | 11-Undecanolide, 1-Oxa-2-cyclododecanone | |
| Form | Liquid | |
| Melting Point | 2-3 °C | [3] |
| Boiling Point | 124-126 °C (at 13 mmHg) | [3] |
| Density | 0.992 g/mL (at 25 °C) | [3] |
The compound serves as a key precursor in chemical synthesis, for instance, in the preparation of 11-hydroxyundecanoic acid and in anionic ring-opening polymerization reactions.[2] Its presence in natural products and its emerging biological activities further underscore the need for a thorough understanding of its solubility characteristics for effective use in pharmaceutical research.[1][2]
Theoretical Principles of Solid-Liquid Equilibrium (SLE)
The solubility of a solid compound in a liquid solvent is a state of thermodynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation from the solution.[4] This equilibrium is governed by the principle that the fugacity (a measure of chemical potential) of the solute is identical in both the solid and liquid phases.[4] For practical applications, especially in pharmaceutical development, thermodynamic models are indispensable for predicting and correlating solubility, which can significantly reduce the experimental burden and improve the efficiency of process design.[5][6]
The Role of Activity Coefficients
In an ideal solution, solubility can be predicted from the melting properties of the solute. However, most real-world systems, particularly those involving organic molecules, exhibit non-ideal behavior due to differing intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To account for these deviations, activity coefficient models are used.[4][7] The fundamental equation for solid-liquid equilibrium (SLE) incorporates the activity coefficient (γ) to correct for this non-ideality.[4]
Predictive Thermodynamic Models
Several activity coefficient models are frequently applied in chemical engineering and pharmaceutical sciences to calculate phase equilibria:[7]
-
NRTL (Non-Random Two-Liquids) Model: This is a local composition model that is highly effective for describing phase equilibria in a wide variety of chemical systems.[6][7]
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules, making it a powerful predictive tool when experimental data is scarce.[7][8]
-
NRTL-SAC and COSMO-SAC: These are segment-based activity coefficient models that are particularly useful in the pharmaceutical industry for screening solvents and predicting the solubility of new molecular entities with minimal experimental input.[6][8]
The application of these models allows researchers to predict solubility behavior, screen for optimal solvents, and optimize processes like crystallization with greater efficiency.[5]
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[9][10] This method is reliable and widely used due to its straightforward approach to achieving and measuring the equilibrium state.[9]
Detailed Protocol: Saturation Shake-Flask Method
This protocol describes the steps to reliably measure the solubility of Oxacyclododecan-2-one in a given organic solvent.
Causality Behind Choices:
-
Excess Solid: Adding a clear excess of the solid ensures that the final solution is genuinely saturated and that equilibrium is maintained even with minor temperature fluctuations.[9][11]
-
Equilibration Time: Agitation for an extended period (24-72 hours) is critical to ensure the system reaches true thermodynamic equilibrium. This is especially important for macrocyclic compounds which may have slower dissolution kinetics.[12]
-
Temperature Control: Solubility is highly temperature-dependent. Precise temperature control (e.g., ± 0.5 °C) is paramount for reproducible results.[11]
-
Phase Separation: Filtration through a sub-micron filter (e.g., 0.22 µm PTFE for organic solvents) is essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of Oxacyclododecan-2-one to a known volume or mass of the selected organic solvent in a sealed vial or flask. A visible amount of undissolved solid should remain at the bottom.
-
Equilibration: Place the sealed container in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the suspension at a constant rate (e.g., 100-150 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[11]
-
Sedimentation: After the equilibration period, allow the vials to rest in the isothermal bath for several hours to allow undissolved solids to sediment.[9]
-
Sampling & Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask or analysis vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of Oxacyclododecan-2-one in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Gas Chromatography (GC) with a Flame Ionization Detector (FID). .
-
-
Calculation: Calculate the original solubility by accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or mole fraction).
Experimental Workflow Diagram
Caption: Workflow for the Saturation Shake-Flask Solubility Method.
Solubility Profile of Oxacyclododecan-2-one
A comprehensive, publicly available dataset detailing the quantitative solubility of Oxacyclododecan-2-one across a wide array of organic solvents is limited. However, based on its chemical structure and available qualitative information, a general profile can be inferred.
Table 2: Known and Inferred Solubility of Oxacyclododecan-2-one
| Solvent | Type | Expected/Known Solubility | Source |
| Water | Highly Polar Protic | Very Low (Est: 13.87 mg/L at 25°C) | [13] |
| Alcohols (e.g., Ethanol, Methanol) | Polar Protic | Soluble | [13] |
| Acetone, Acetonitrile | Polar Aprotic | Expected to be soluble | - |
| Dichloromethane, Chloroform | Halogenated | Expected to be highly soluble | - |
| Toluene, Hexane | Nonpolar | Expected to be highly soluble | - |
The high solubility in alcohol is explicitly noted.[13] The large, nonpolar 11-carbon ring structure suggests strong van der Waals interactions, predicting high solubility in nonpolar solvents like hexane and toluene. The polar ester group allows for dipole-dipole interactions, suggesting good solubility in polar aprotic solvents (e.g., acetone) and polar protic solvents (e.g., alcohols).
Discussion and Practical Implications
The solubility data, whether experimentally determined or predicted via models, is critical for several stages of research and development.
-
Process Chemistry & Purification: Knowledge of solubility in various solvents at different temperatures is essential for developing efficient crystallization and purification protocols. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is an ideal candidate for recrystallization.
-
Pharmaceutical Formulation: For preclinical in vitro and in vivo studies, developing a suitable formulation is key. Solubility data guides the selection of appropriate solvent systems or co-solvents to achieve the desired concentration for dosing solutions.[9]
-
Analytical Method Development: Choosing the right diluent for creating analytical standards and samples for techniques like HPLC or GC requires knowing which solvents will fully dissolve the compound at the desired concentrations.
Caption: Factors influencing Oxacyclododecan-2-one solubility.
Conclusion
References
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An In-depth Technical Guide to Oxacyclododecan-2-one: Discovery, Natural Occurrence, and Scientific Applications
This guide provides a comprehensive technical overview of Oxacyclododecan-2-one, a macrocyclic lactone of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document delves into the core scientific aspects of this molecule, from its initial discovery to its presence in the natural world and its potential applications. The content is structured to offer not just a recitation of facts, but a narrative grounded in scientific integrity, explaining the causality behind experimental choices and providing a self-validating system of protocols and data.
Introduction to Oxacyclododecan-2-one
Oxacyclododecan-2-one, also widely known as 11-undecanolide, is a 12-membered macrocyclic lactone.[1] Its structure consists of an eleven-carbon chain esterified to form a cyclic ester. This compound belongs to the broader class of macrolides, which are characterized by a macrocyclic lactone ring.[1] The physical and chemical properties of Oxacyclododecan-2-one are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1725-03-7 | [2][3] |
| Molecular Formula | C₁₁H₂₀O₂ | [2][3] |
| Molecular Weight | 184.28 g/mol | [2] |
| Appearance | Liquid | [2] |
| Melting Point | 2-3 °C | [2] |
| Boiling Point | 124-126 °C at 13 mmHg | [2] |
| Density | 0.992 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.47 | [2] |
The Genesis of a Molecule: Discovery and Early Synthesis
The primary synthetic routes to Oxacyclododecan-2-one involve two key strategies: the lactonization of ω-hydroxy fatty acids and the Baeyer-Villiger oxidation of cyclic ketones.
Synthesis via Lactonization of 11-Hydroxyundecanoic Acid
The most direct synthetic pathway to Oxacyclododecan-2-one is the intramolecular esterification (lactonization) of its corresponding hydroxy acid, 11-hydroxyundecanoic acid.[9] This reaction, depicted below, requires specific conditions to favor the formation of the monomeric macrocycle over intermolecular polymerization. High dilution is a critical factor in minimizing the formation of linear polyesters.
Caption: Lactonization of 11-hydroxyundecanoic acid.
A detailed experimental protocol for this transformation is as follows:
Protocol: Synthesis of Oxacyclododecan-2-one from 11-Hydroxyundecanoic Acid
-
Reaction Setup: A solution of 11-hydroxyundecanoic acid in a high-boiling, non-polar solvent (e.g., toluene or xylene) is prepared at a very low concentration (typically 0.01-0.05 M).
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the solution.
-
Azeotropic Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification. This shifts the equilibrium towards the formation of the lactone.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure Oxacyclododecan-2-one.
Synthesis via Baeyer-Villiger Oxidation of Cyclododecanone
An alternative and widely used method for the synthesis of macrocyclic lactones is the Baeyer-Villiger oxidation of the corresponding cyclic ketone. In the case of Oxacyclododecan-2-one, the precursor is cyclododecanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone.
Caption: Baeyer-Villiger oxidation of cyclododecanone.
Protocol: Synthesis of Oxacyclododecan-2-one via Baeyer-Villiger Oxidation
-
Reagent Preparation: A solution of cyclododecanone is prepared in a suitable aprotic solvent, such as dichloromethane or chloroform.
-
Oxidant Addition: A peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic and should be monitored carefully.
-
Reaction Monitoring: The reaction progress is followed by TLC or GC to track the disappearance of the starting ketone.
-
Workup: Once the reaction is complete, the mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxyacid. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude lactone is purified by column chromatography or vacuum distillation.
Natural Occurrence of Oxacyclododecan-2-one
While initially explored through synthesis, Oxacyclododecan-2-one has been identified as a naturally occurring compound in various plant species. This contradicts some commercial sources which state it is not found in nature.[10] The presence of this macrocyclic lactone in plant extracts is typically determined by gas chromatography-mass spectrometry (GC-MS) analysis of essential oils.
One of the confirmed natural sources of Oxacyclododecan-2-one is the medicinal plant Cassia fistula, commonly known as the golden shower tree.[11] GC-MS analysis of the methanolic fruit extract of Cassia fistula revealed the presence of Oxacyclododecan-2-one among other phytochemicals.[11]
Additionally, while not explicitly stating the presence of Oxacyclododecan-2-one, numerous studies have analyzed the chemical composition of the essential oil from Angelica archangelica (garden angelica).[12][13][14][15][16] Given the known presence of various macrocyclic lactones in Angelica species, it is plausible that Oxacyclododecan-2-one could be a minor constituent, although further targeted analysis would be required for definitive confirmation.
The biosynthesis of macrocyclic lactones in nature is a complex process, often involving polyketide synthase (PKS) or fatty acid synthase (FAS) pathways to generate the long-chain hydroxy acid precursor, which is then cyclized by a thioesterase enzyme.
Biological Activity and Potential Applications
The biological activities of macrocyclic lactones are diverse and have led to their investigation for various therapeutic applications. While specific data on Oxacyclododecan-2-one is limited, the broader class of compounds exhibits a range of pharmacological effects.
Antimicrobial and Antifungal Activity
Several studies have investigated the antimicrobial properties of compounds structurally related to Oxacyclododecan-2-one. For instance, undecan-2-one and its derivatives have shown activity against various bacteria and fungi.[17][18][19] One study reported that undecan-2-one exhibited low activity against bacteria but was more effective against the yeast Candida mycoderma and the mold Aspergillus niger.[17] Another study found that 11-cyclohexylundecanoic acid, a related long-chain fatty acid, has inhibitory effects on Bacillus cereus, Escherichia coli, and Fusarium culmorum.[20] These findings suggest that Oxacyclododecan-2-one may also possess antimicrobial or antifungal properties, warranting further investigation.
Cytotoxic and Anticancer Potential
Macrocyclic lactones are a well-established class of natural products with potent cytotoxic and anticancer activities. Sesquiterpene lactones, for example, have been shown to exert stronger cytotoxic activity than cisplatin on human colon carcinoma HT-29 cells.[21] While direct evidence for the anticancer activity of Oxacyclododecan-2-one is not yet prominent in the literature, its structural similarity to other biologically active macrocycles suggests that it could be a valuable scaffold for the development of novel cytotoxic agents. Further screening of Oxacyclododecan-2-one against various cancer cell lines is a promising area for future research.
Role as a Pheromone
Certain macrocyclic lactones are known to function as insect pheromones, mediating chemical communication for mating, aggregation, or alarm.[22][23][24] While there is no direct evidence to date identifying Oxacyclododecan-2-one as a specific insect pheromone, its volatility and chemical structure are consistent with those of known pheromones. This opens up the possibility of its involvement in the chemical ecology of certain insect species.
Isolation and Purification from Natural Sources
The isolation of Oxacyclododecan-2-one from natural sources, such as Cassia fistula, follows a general workflow for natural product extraction and purification.
Protocol: Isolation of Oxacyclododecan-2-one from Cassia fistula Fruit
-
Extraction: Dried and powdered fruit material of Cassia fistula is subjected to solvent extraction, typically with methanol, using a Soxhlet apparatus or maceration.
-
Solvent Removal: The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate, and water. Oxacyclododecan-2-one, being a relatively non-polar lactone, is expected to be present in the n-hexane or chloroform fractions.
-
Chromatographic Purification: The fraction containing the target compound is further purified using column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is employed to separate the components.
-
Final Purification: Fractions containing Oxacyclododecan-2-one, as identified by TLC and GC-MS, are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy.
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- 24. Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability of Oxacyclododecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxacyclododecan-2-one, a macrocyclic lactone, is a molecule of interest in various fields, including fragrance, polymer chemistry, and as a potential building block in pharmaceutical synthesis. Understanding its thermal stability is paramount for safe handling, processing, and storage, as well as for predicting its fate in thermal-driven reactions. This guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the thermal stability of Oxacyclododecan-2-one. We will delve into the anticipated degradation pathways, key experimental techniques for thermal analysis, and a detailed protocol for these methodologies. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar macrocyclic lactones.
Introduction: The Significance of Thermal Stability in the Context of Oxacyclododecan-2-one
The thermal stability of a chemical compound dictates the temperature range within which it can be handled, stored, and processed without undergoing unwanted decomposition. For Oxacyclododecan-2-one (also known as 11-undecanolide), this property is of critical importance. In drug development, for instance, thermal stability influences formulation strategies, sterilization procedures, and shelf-life. In chemical synthesis, it determines the feasible reaction temperatures and potential for by-product formation.
Macrocyclic lactones, in general, are known for their relative stability due to the lower ring strain compared to their smaller counterparts. However, like all organic molecules, they are susceptible to degradation at elevated temperatures. The primary modes of thermal decomposition for esters, including lactones, involve the cleavage of the ester bond. The specific pathways and the onset temperature of decomposition for Oxacyclododecan-2-one are influenced by factors such as purity, presence of catalysts (acidic or basic impurities), and the atmospheric conditions (inert vs. oxidative).
This guide will provide a framework for a thorough investigation of the thermal stability of Oxacyclododecan-2-one, enabling researchers to make informed decisions in their work.
Theoretical Considerations: Anticipated Thermal Degradation Pathways
The thermal degradation of Oxacyclododecan-2-one is expected to proceed through pathways common to other large-ring lactones and esters. The ester group is the most likely site of initial bond scission. The following pathways are plausible:
-
Intramolecular Ester Pyrolysis (cis-Elimination): This is a common pathway for esters with a hydrogen atom on the beta-carbon of the alkyl chain. In the case of Oxacyclododecan-2-one, this would involve a six-membered transition state, leading to the formation of an unsaturated carboxylic acid.
-
Hydrolysis: In the presence of water, even at trace levels, the lactone ring can undergo hydrolysis to the corresponding hydroxy acid, a reaction that can be accelerated by heat.[1]
-
Decarboxylation: Following ring-opening, the resulting hydroxy acid may undergo decarboxylation at higher temperatures, leading to the formation of an unsaturated hydrocarbon and carbon dioxide.
-
Radical Chain Mechanisms: At very high temperatures, homolytic cleavage of C-C or C-O bonds can initiate radical chain reactions, leading to a complex mixture of smaller molecule fragments.
The following diagram illustrates a potential degradation pathway for Oxacyclododcan-2-one.
Caption: Plausible thermal degradation pathways for Oxacyclododecan-2-one.
Experimental Assessment of Thermal Stability
A comprehensive evaluation of the thermal stability of Oxacyclododecan-2-one requires the use of specialized analytical techniques. The most common and powerful methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.
Experimental Protocol: TGA of Oxacyclododecan-2-one
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A standard material with a known decomposition profile, such as calcium oxalate, should be used for calibration.
-
Select an appropriate sample pan, typically platinum or alumina, for its inertness at high temperatures.
-
-
Sample Preparation:
-
Accurately weigh a small amount of Oxacyclododecan-2-one (typically 5-10 mg) into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
TGA Method Parameters:
-
Temperature Program:
-
Initial Temperature: 25 °C
-
Heating Rate: 10 °C/min (a common rate for screening; slower rates can provide better resolution of thermal events).
-
Final Temperature: 600 °C (or higher, until no further mass loss is observed).
-
-
Atmosphere:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min to prevent oxidative degradation. For comparison, a run in an air or oxygen atmosphere can be performed to assess oxidative stability.
-
-
-
Data Analysis:
-
The resulting TGA curve will plot mass (%) versus temperature (°C).
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition step.
-
T5%, T10%, T50%: Temperatures at which 5%, 10%, and 50% of the initial mass has been lost, respectively. These values provide quantitative measures of thermal stability.
-
Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Experimental Protocol: DSC of Oxacyclododecan-2-one
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Use hermetically sealed aluminum pans for volatile samples like Oxacyclododecan-2-one to prevent evaporation during the analysis.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into a tared DSC pan.
-
Hermetically seal the pan using a sample press. An empty, hermetically sealed pan should be used as the reference.
-
-
DSC Method Parameters:
-
Temperature Program:
-
Initial Temperature: -20 °C (to observe any potential glass transitions or low-temperature phase changes).
-
Heating Rate: 10 °C/min.
-
Final Temperature: 400 °C (or a temperature beyond the decomposition onset observed in TGA).
-
-
Atmosphere:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
-
-
Data Analysis:
-
The DSC thermogram will show heat flow (mW) versus temperature (°C).
-
Melting Point (Tm): The peak of the endothermic event corresponding to the solid-to-liquid phase transition.
-
Boiling Point (Tb): A broad endothermic event corresponding to vaporization.
-
Decomposition: A sharp or broad exothermic or endothermic event at higher temperatures, often overlapping with boiling. The nature of this peak (exothermic or endothermic) can provide insights into the decomposition mechanism.
-
The following diagram outlines the workflow for the experimental assessment of thermal stability.
Caption: A streamlined workflow for the thermal analysis of Oxacyclododecan-2-one.
Data Interpretation and Expected Results
| Parameter | Expected Range/Behavior for Oxacyclododecan-2-one | Rationale |
| Melting Point (DSC) | Low, near room temperature | Consistent with a C11 macrocyclic lactone. |
| Boiling Point (DSC/TGA) | > 250 °C at atmospheric pressure | High molecular weight and cyclic structure lead to a high boiling point. |
| Onset of Decomposition (TGA) | 200 - 300 °C in an inert atmosphere | This is a typical range for the thermal decomposition of many organic esters. The stability of macrocyclic lactones can be influenced by ring strain, with larger rings generally being more stable. |
| Decomposition Profile (DSC) | Likely an endothermic event, but could have exothermic components | Bond breaking is endothermic, but subsequent reactions of the decomposition products could be exothermic. |
Studies on other macrocyclic lactones used as antiparasitic drugs have shown them to be relatively stable at pasteurization temperatures (60-80 °C).[2][3][4][5] However, a study investigating various lactones as phase change materials noted that many exhibit "early degradation and general thermal instability," though specific temperatures were not provided for a wide range of compounds.[6][7] This highlights the importance of empirical determination of the thermal stability for each specific lactone.
Factors Influencing Thermal Stability
The thermal stability of Oxacyclododecan-2-one can be significantly affected by several factors:
-
Purity: The presence of impurities, particularly acidic or basic residues from synthesis, can catalyze decomposition at lower temperatures.
-
Atmosphere: In the presence of oxygen, oxidative degradation can occur at lower temperatures than pyrolytic decomposition in an inert atmosphere.
-
Presence of Water: As mentioned, water can facilitate hydrolytic ring-opening.[1]
-
Contact with Metals: Certain metals can act as catalysts for decomposition.
Conclusion and Recommendations
A thorough understanding of the thermal stability of Oxacyclododecan-2-one is essential for its safe and effective use in research and development. While theoretical predictions provide a useful starting point, empirical determination of the decomposition profile using techniques such as TGA and DSC is indispensable. We recommend that researchers working with Oxacyclododecan-2-one perform these analyses to establish its precise thermal stability under their specific experimental conditions. The protocols and interpretive framework provided in this guide offer a robust approach to this critical characterization.
References
-
Gómez-Bombarelli, R., González-Pérez, M., Pérez-Prior, M. T., Calle, E., & Casado, J. (2009). Computational study of the acid dissociation of esters and lactones. A case study of diketene. The Journal of organic chemistry, 74(14), 4943–4948. [Link]
-
Gómez-Bombarelli, R., González-Pérez, M., Pérez-Prior, M. T., Calle, E., & Casado, J. (2009). Computational study of the acid dissociation of esters and lactones. A case study of diketene. Semantic Scholar. [Link]
-
Blake, E. S., Hammann, W. C., Edwards, J. W., Reichard, T. E., & Ort, M. R. (1965). Thermal Stability of Organic Compounds by the Isoteniscope Method. DTIC. [Link]
-
Imperiale, F., Sallovitz, J., Lifschitz, A., & Lanusse, C. (2006). Thermal stability of antiparasitic macrocyclic lactones milk residues during industrial processing. Journal of the science of food and agriculture, 86(14), 2449–2454. [Link]
-
Avcı, B., & Filazi, A. (2020). The effects of heat applications on macrocyclic lactone-structured antiparasitic drug residues in cows' milk. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 37(7), 1145–1155. [Link]
-
Avcı, B., & Filazi, A. (2020). The effects of heat applications on macrocyclic lactone-structured antiparasitic drug residues in cows' milk. Request PDF. [Link]
-
Stamatiou, A., L außerhalb, T., & Gschwander, S. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules (Basel, Switzerland), 24(7), 1304. [Link]
-
Imperiale, F. A., Sallovitz, J. M., Lifschitz, A. L., & Lanusse, C. E. (2006). Thermal stability of antiparasitic macrocyclic lactones milk residues during industrial processing. Request PDF. [Link]
-
Kabak, B. (2009). The fate of aflatoxin M1 in milk and dairy products. Journal of the Science of Food and Agriculture, 89(4), 549-556. [Link]
-
oxacyclododecan-2-one, 1725-03-7. The Good Scents Company. [Link]
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Kozyro, A. A., & Kabo, G. J. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Inventions, 3(4), 73. [Link]
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Stamatiou, A., L' außerhalb, T., & Gschwander, S. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. MDPI. [Link]
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- 4. The effects of heat applications on macrocyclic lactone-structured antiparasitic drug residues in cows' milk - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
spectroscopic data (NMR, IR, Mass Spec) of Oxacyclododecan-2-one
An In-depth Technical Guide to the Spectroscopic Characterization of Oxacyclododecan-2-one
Introduction: The Molecular Profile of a Versatile Macrocycle
Oxacyclododecan-2-one (also known as 11-hydroxyundecanoic acid lactone) is a 12-membered macrocyclic lactone.[1] With the chemical formula C₁₁H₂₀O₂ and a molecular weight of approximately 184.28 g/mol , this compound serves as a valuable building block in synthetic chemistry and a subject of interest in materials science.[2][3] Its large, flexible ring structure, combined with the reactive ester functional group, imparts unique chemical and physical properties. Understanding its structural integrity is paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of oxacyclododecan-2-one. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal logic behind the acquisition and interpretation, ensuring a robust and validated analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum of oxacyclododecan-2-one is characterized by signals arising from the twenty protons in its structure. The interpretation relies on understanding how the electronegative ester group influences the chemical shifts of adjacent protons.
-
C11-H₂ (α- to O-C=O): The two protons on the carbon attached to the ester oxygen are the most deshielded of the methylene groups due to the oxygen's inductive effect. They are expected to appear as a triplet at approximately 4.1-4.2 ppm .
-
C2-H₂ (α- to C=O): The protons on the carbon adjacent to the carbonyl group are also deshielded and are anticipated to resonate as a triplet around 2.2-2.4 ppm .
-
C3-H₂ and C10-H₂ (β- to Ester Group): These methylene protons, being one carbon removed from the electron-withdrawing groups, will appear further upfield, typically in the range of 1.5-1.7 ppm .
-
Bulk Methylene Protons (C4-C9): The remaining twelve protons on the six methylene groups (C4 through C9) are in a very similar, alkane-like chemical environment. They will overlap to form a broad, complex multiplet centered around 1.2-1.4 ppm .
¹³C NMR Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For oxacyclododecan-2-one, we expect to see 11 distinct signals.[4]
-
C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 170-175 ppm .
-
C11 (Ester Methylene Carbon): The carbon atom bonded to the ester oxygen (C-O) is also deshielded, with a characteristic chemical shift around 60-65 ppm .
-
C2 (α-Carbonyl Methylene): The carbon adjacent to the carbonyl group appears in the range of 30-35 ppm .
-
Remaining Methylene Carbons (C3-C10): The other eight methylene carbons of the macrocycle will appear in the typical alkane region of 20-30 ppm . Slight variations in their chemical shifts are expected due to their relative positions within the ring.
| Carbon Assignment | Expected ¹³C Chemical Shift (ppm) | Proton Assignment | Expected ¹H Chemical Shift (ppm) | Multiplicity |
| C1 (C=O) | 170-175 | - | - | - |
| C11 (CH₂-O) | 60-65 | H-11 | 4.1-4.2 | Triplet |
| C2 (CH₂-C=O) | 30-35 | H-2 | 2.2-2.4 | Triplet |
| C3, C10 | ~25-30 | H-3, H-10 | 1.5-1.7 | Multiplet |
| C4-C9 | ~20-25 | H-4 to H-9 | 1.2-1.4 | Multiplet |
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of oxacyclododecan-2-one in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve nonpolar to moderately polar compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H and a triplet at 77.16 ppm for ¹³C NMR. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is sufficient. Typically, 8-16 scans are adequate for a sample of this concentration.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For oxacyclododecan-2-one, the primary focus is on the characteristic absorptions of the ester group and the C-H bonds of the alkyl chain.
-
C=O Stretch (Ester): The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption band corresponding to the carbonyl stretch of the lactone. For large-ring lactones, this peak typically appears around 1730-1740 cm⁻¹ . The slight ring strain compared to an acyclic ester can influence this frequency.
-
C-O Stretch (Ester): A strong absorption band in the region of 1250-1150 cm⁻¹ is characteristic of the C-O single bond stretch of the ester group.
-
C-H Stretch (Alkyl): Strong, sharp peaks just below 3000 cm⁻¹, typically in the range of 2930-2850 cm⁻¹ , correspond to the C-H stretching vibrations of the numerous methylene groups in the ring.
-
C-H Bend (Alkyl): Bending vibrations for the CH₂ groups will be visible around 1465 cm⁻¹ .
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Lactone) | 1730-1740 | Strong, Sharp |
| C-H Stretch (sp³) | 2850-2930 | Strong, Sharp |
| C-H Bend (CH₂) | ~1465 | Medium |
| C-O Stretch (Ester) | 1150-1250 | Strong |
Experimental Protocol: IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, efficient method for acquiring IR spectra of liquids and solids.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of neat oxacyclododecan-2-one directly onto the ATR crystal. Since the melting point is 2-3 °C, it is a liquid at room temperature.[1][3]
-
Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent, such as isopropanol or acetone, and a soft laboratory wipe.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like oxacyclododecan-2-one.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule, which is 184 .[5] This peak confirms the elemental formula C₁₁H₂₀O₂.
-
Fragmentation Pattern: The EI mass spectrum shows a characteristic fragmentation pattern.[5] The molecular ion can undergo various fragmentation pathways, including McLafferty rearrangements and cleavage of the lactone ring. Common fragments would arise from the loss of small neutral molecules or radicals. Analysis of the NIST database spectrum for this compound shows significant peaks at m/z values such as 41, 55, 69, 83, and 98, which are characteristic of hydrocarbon fragmentation. The presence of these fragments helps to confirm the long alkyl chain within the macrocycle.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like oxacyclododecan-2-one.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.
-
-
MS Method:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.
-
Mass Analyzer: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and significant fragments.
-
Integrated Spectroscopic Workflow
The confident structural elucidation of oxacyclododecan-2-one does not rely on a single technique but on the convergence of data from multiple spectroscopic methods. The workflow below illustrates this integrated approach, which forms a self-validating system.
Caption: Integrated workflow for the spectroscopic validation of Oxacyclododecan-2-one.
This workflow demonstrates the logical progression from sample acquisition to a final, confirmed structure. Each technique provides a unique piece of the puzzle, and their collective agreement provides the highest level of scientific confidence.
References
-
National Institute of Standards and Technology (NIST). Oxacyclododecan-2-one. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. Undecalactone. PubChem Compound Database. [Link]
-
National Institute of Standards and Technology (NIST). Oxacyclododecan-2-one Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Danaher, M., et al. (2006). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B, 844(2), 175-203. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
The Good Scents Company. oxacyclododecan-2-one. [Link]
-
National Institute of Standards and Technology (NIST). Reaction thermochemistry data for Oxacyclododecan-2-one. NIST Chemistry WebBook. [Link]
-
Shalom, N. C., et al. (2021). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 26(16), 4983. [Link]
-
Chromatography Online. Separation of Macrocyclic Lactones. LCGC International. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031409). [Link]
-
Posyniak, A., et al. (2012). Control of Residues of Five Macrocyclic Lactones in Cow Milk By Liquid Chromatography with Fluorescence Detection. Bulletin of the Veterinary Institute in Pulawy, 56(2), 185-190. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]
-
National Institute of Standards and Technology (NIST). Oxacyclohexadecan-2-one. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). Oxacycloheptadecan-2-one. NIST Chemistry WebBook. [Link]
-
Perflavory. oxacyclododecan-2-one, 1725-03-7. [Link]
-
National Center for Biotechnology Information. Oxacyclotetradecan-2-one, 13-methyl-, (13R)-. PubChem Compound Database. [Link]
-
National Institute of Standards and Technology (NIST). IR Spectrum for Oxacyclohexadecan-2-one. NIST Chemistry WebBook. [Link]
-
Vázquez-Quintal, P. E., et al. (2018). Analytical methods to determine macrocyclic lactones in different types of matrices. A review. Ecosistemas y Recursos Agropecuarios, 5(15), 515-525. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
National Institute of Standards and Technology (NIST). General information for Oxacyclododecan-2-one. NIST Chemistry WebBook. [Link]
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A Technical Guide to Sourcing High-Purity Oxacyclododecan-2-one for Pharmaceutical and Polymer Research
Abstract
Oxacyclododecan-2-one (CAS 1725-03-7), also known as 11-undecanolide, is a 12-membered macrocyclic lactone of significant interest in advanced materials and pharmaceutical sciences. Its utility as a monomer for ring-opening polymerization (ROP) to create biocompatible and biodegradable polyesters, and as a scaffold in drug delivery systems, is directly contingent on its purity.[1] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing high-purity Oxacyclododecan-2-one. We will explore the common synthetic routes and their resultant impurity profiles, present a comparative landscape of commercial suppliers, and detail a robust protocol for in-house purity verification.
The Imperative of Purity: Understanding Synthesis and Impurity Profiles
The quality of the final polymer or drug conjugate is inextricably linked to the purity of the starting monomer. Impurities can act as unintentional chain terminators, alter degradation kinetics, or introduce toxicity. Therefore, understanding the origin of these impurities—the synthetic route—is the first step in effective supplier qualification.
Synthesis Route I: Baeyer-Villiger Oxidation of Cyclododecanone
A prevalent industrial method for producing macrocyclic lactones is the Baeyer-Villiger oxidation of the corresponding cyclic ketone.[2] In this reaction, cyclododecanone is treated with a peroxyacid (e.g., meta-chloroperoxybenzoic acid, MCBPA) or hydrogen peroxide with a catalyst to insert an oxygen atom into the ring, forming the lactone.[3][4]
-
Causality of Impurities: The primary potential impurities from this route are:
-
Unreacted Cyclododecanone: Incomplete oxidation leads to residual ketone in the final product. This is a critical impurity as it lacks the ester functionality required for polymerization.
-
Peroxyacid/Acid Byproducts: Remnants of the oxidizing agent or its corresponding carboxylic acid (e.g., m-chlorobenzoic acid) can remain. These acidic impurities can catalyze unwanted side reactions or hydrolysis of the lactone.
-
Solvent Residues: The solvents used during the reaction and workup (e.g., dichloromethane, chloroform) may be present in trace amounts.
-
Synthesis Route II: Intramolecular Cyclization of 11-Hydroxyundecanoic Acid
Another common approach is the macrolactonization of 11-hydroxyundecanoic acid.[5] This reaction typically requires a catalyst and conditions that favor intramolecular esterification over intermolecular polymerization.
-
Causality of Impurities: This route presents a different impurity profile:
-
Unreacted 11-Hydroxyundecanoic Acid: The linear hydroxy acid may persist if cyclization is incomplete. Its free hydroxyl and carboxylic acid groups will significantly impact polymerization behavior.
-
Oligomeric Species: Intermolecular reactions can lead to the formation of linear or cyclic dimers and trimers. These oligomers increase the polydispersity of the final polymer if the lactone is used in ROP.
-
Catalyst Residues: Trace metals or organic molecules from the cyclization catalyst may be present.
-
Commercial Supplier Landscape
The market for Oxacyclododecan-2-one is varied, with suppliers catering to different industries, from fragrances to high-end research. For scientific applications, it is crucial to select a supplier that provides comprehensive analytical documentation. While many suppliers exist, those providing clear purity data and access to certificates of analysis are preferred.
| Supplier | Product Example | Stated Purity | Key Documentation | Notes for Researchers |
| Sigma-Aldrich (Merck) | Oxacyclododecan-2-one, 98% | ≥98.0% (GC) | Provides batch-specific Certificates of Analysis (CoA) online | A reliable source for well-characterized research-grade material. The stated 98% purity is a common standard grade. |
| BOC Sciences | Oxacyclododecan-2-one[6] | Purity levels may vary; often provide custom synthesis services | Detailed specifications and CoA available upon request | A versatile supplier that can be a good partner for sourcing specific purity grades or larger quantities.[6] |
| Benchchem | Oxacyclododecan-2-one[7] | Offers standard grades and notes that >99% purity is achievable via distillation[7] | CoA typically available | Useful for researchers needing higher purity grades than the standard 98% for sensitive applications. |
| Ernesto Ventós S.A. | Oxacyclododecan-2-one[6] | Primarily supplies the flavor and fragrance industry | Specifications available | While a major supplier, their grades may be optimized for organoleptic properties rather than chemical purity for polymerization.[6] |
Supplier Qualification and In-House Purity Verification
Trust in a supplier's specifications is important, but for critical applications, in-house verification is a mandatory step. This ensures batch-to-batch consistency and validates the material for its intended use.
Logical Workflow for Supplier Selection
The process of selecting a suitable supplier can be systematized to ensure all critical parameters are considered. The following workflow is recommended:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Oxacyclododecan-2-one 98 1725-03-7 [sigmaaldrich.com]
- 6. oxacyclododecan-2-one, 1725-03-7 [thegoodscentscompany.com]
- 7. Oxacyclododecan-2-one | 1725-03-7 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of Oxacyclododecan-2-one
Introduction: The Significance of Poly(dodecalactone) in Advanced Applications
Oxacyclododecan-2-one, also known as ω-dodecalactone (DDL), is a 12-membered macrolide of significant interest in polymer chemistry. Its ring-opening polymerization (ROP) yields poly(dodecalactone) (PDDL), a biodegradable and biocompatible polyester. The properties of PDDL, such as its flexibility, hydrophobicity, and semi-crystallinity, make it a compelling candidate for various high-value applications, particularly in the biomedical and pharmaceutical fields. Its utility as a material for drug delivery systems, medical implants, and specialized packaging is an area of active research. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of PDDL through two robust and widely applicable ring-opening polymerization protocols: tin(II) octoate-catalyzed polymerization and enzymatic polymerization.
Underlying Principles: The Mechanics of Ring-Opening Polymerization
The ring-opening polymerization of lactones is a chain-growth polymerization wherein a cyclic monomer is opened to form a linear polymer. The thermodynamic driving force for the ROP of macrolactones like oxacyclododecan-2-one is primarily entropic rather than enthalpic, as these large rings have minimal ring strain. The polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms, with the latter being particularly common for metal-catalyzed ROP.
Mechanism of Tin(II) Octoate-Catalyzed ROP
Tin(II) octoate [Sn(Oct)₂] is a widely used catalyst for the ROP of lactones due to its high efficiency and approval for certain biomedical applications. The polymerization is typically initiated by a nucleophile, often an alcohol, in a coordination-insertion mechanism.
The key steps are:
-
Initiator Formation: The alcohol reacts with Sn(Oct)₂ to form a tin(II) alkoxide, which is the true initiating species.
-
Coordination: The carbonyl oxygen of the oxacyclododecan-2-one monomer coordinates to the tin center of the tin(II) alkoxide.
-
Insertion: A nucleophilic attack by the alkoxide on the carbonyl carbon of the coordinated monomer leads to the cleavage of the acyl-oxygen bond of the lactone ring. This inserts the monomer into the tin-alkoxide bond, elongating the polymer chain.
-
Propagation: The newly formed alkoxide end of the polymer chain can then coordinate with and open another monomer, continuing the propagation process.
Mechanism of Enzymatic ROP
Enzymatic ROP, often employing lipases such as Candida antarctica lipase B (CALB), offers a green and highly selective alternative to metal catalysts. The mechanism is believed to mimic the enzyme's natural role in hydrolysis, but in a non-aqueous environment, polymerization is favored.
The process involves:
-
Acyl-Enzyme Intermediate Formation: The lipase's active site (containing a serine residue) attacks the carbonyl carbon of the lactone, opening the ring and forming a covalent acyl-enzyme intermediate.
-
Chain Initiation: A nucleophile, which can be water or an alcohol, attacks the acyl-enzyme intermediate, releasing the first monomer unit with a hydroxyl terminus and regenerating the active site.
-
Propagation: The hydroxyl end of the growing polymer chain then acts as the nucleophile, attacking the acyl-enzyme intermediate formed from another monomer, thereby elongating the polymer chain.
Strategic Selection of Polymerization Method
The choice between a metal-catalyzed and an enzymatic approach depends on the desired polymer characteristics and the intended application.
| Feature | Tin(II) Octoate-Catalyzed ROP | Enzymatic ROP |
| Control over Molecular Weight | Good control through monomer-to-initiator ratio. | Can be influenced by reaction time and water content. |
| Polydispersity Index (PDI) | Typically narrow (1.1 - 1.5). | Generally broader (1.5 - 2.5). |
| Reaction Conditions | Higher temperatures (110-140°C). | Milder temperatures (60-90°C). |
| Catalyst Residues | Potential for tin residues, which may be a concern for certain biomedical applications. | No metal residues, leading to a "greener" polymer. |
| Stereoselectivity | Generally not stereoselective. | Can exhibit stereoselectivity with chiral monomers. |
| Functional Group Tolerance | Can be sensitive to certain functional groups. | Generally more tolerant of various functional groups. |
Experimental Protocols
Protocol 1: Tin(II) Octoate-Catalyzed Ring-Opening Polymerization of Oxacyclododecan-2-one
This protocol describes a reliable method for the synthesis of poly(dodecalactone) using tin(II) octoate as a catalyst and benzyl alcohol as an initiator.
Materials and Equipment:
-
Oxacyclododecan-2-one (DDL, ≥98%)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, ~95%)
-
Benzyl alcohol (BnOH, anhydrous, 99.8%)
-
Toluene (anhydrous)
-
Methanol (ACS grade)
-
Chloroform (ACS grade)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate with oil bath
-
Syringes and needles
-
Vacuum oven
Procedure:
-
Monomer and Reagent Preparation:
-
Dry the oxacyclododecan-2-one over calcium hydride and distill under reduced pressure. Store under an inert atmosphere.
-
Ensure all glassware is flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.
-
-
Polymerization Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified oxacyclododecan-2-one (e.g., 5.0 g, 27.1 mmol).
-
The monomer-to-initiator ratio will determine the target molecular weight. For a target degree of polymerization of 100, the amount of benzyl alcohol would be 0.271 mmol (29.3 µL).
-
The catalyst-to-initiator ratio is typically around 1:1. Therefore, add 0.271 mmol of Sn(Oct)₂ (e.g., from a stock solution in anhydrous toluene).
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 130°C.
-
Stir the reaction mixture for the desired time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR.
-
-
Polymer Purification:
-
After the desired reaction time, remove the flask from the oil bath and allow it to cool to room temperature. The polymer will be a viscous liquid or a solid.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified poly(dodecalactone) in a vacuum oven at 40°C until a constant weight is achieved.
-
Workflow Diagram:
Caption: Workflow for Tin(II) Octoate-Catalyzed ROP.
Protocol 2: Enzymatic Ring-Opening Polymerization of Oxacyclododecan-2-one
This protocol details the synthesis of poly(dodecalactone) using immobilized Candida antarctica lipase B (Novozym 435) as a biocatalyst.
Materials and Equipment:
-
Oxacyclododecan-2-one (DDL, ≥98%)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Toluene (anhydrous)
-
Methanol (ACS grade)
-
Chloroform (ACS grade)
-
Reaction vials with screw caps
-
Shaking incubator or thermostatted oil bath with magnetic stirring
-
Vacuum oven
Procedure:
-
Enzyme and Monomer Preparation:
-
Dry Novozym 435 in a vacuum desiccator over P₂O₅ for at least 24 hours before use.
-
Purify the oxacyclododecan-2-one as described in Protocol 1.
-
-
Polymerization Setup:
-
In a dry reaction vial, add the purified oxacyclododecan-2-one (e.g., 1.0 g, 5.43 mmol).
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).
-
Add the dried Novozym 435 (typically 10% w/w of the monomer, e.g., 100 mg).
-
-
Reaction Execution:
-
Seal the vial and place it in a shaking incubator or a thermostatted oil bath at 80°C.
-
Allow the reaction to proceed for 24-72 hours. The reaction mixture will become increasingly viscous.
-
-
Polymer Purification:
-
Cool the reaction mixture to room temperature.
-
Add chloroform to dissolve the polymer and dilute the mixture.
-
Separate the immobilized enzyme by filtration. The enzyme can be washed with chloroform and dried for potential reuse.
-
Precipitate the polymer from the filtrate by adding it to cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 40°C.
-
Workflow Diagram:
Caption: Workflow for Enzymatic ROP of Oxacyclododecan-2-one.
Characterization of Poly(dodecalactone)
Thorough characterization of the synthesized PDDL is crucial to ensure it meets the required specifications for its intended application. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).
Typical Characterization Data for Poly(dodecalactone):
| Parameter | Technique | Typical Value | Information Obtained |
| Chemical Structure | ¹H & ¹³C NMR | Confirms polyester structure | Verification of successful polymerization, end-group analysis. |
| Number Average Molecular Weight (Mₙ) | GPC, ¹H NMR | 10,000 - 100,000 g/mol | Average molecular weight, crucial for mechanical properties. |
| Polydispersity Index (PDI) | GPC | 1.1 - 2.5 | Breadth of the molecular weight distribution. |
| Melting Temperature (Tₘ) | DSC | 75 - 85 °C | Crystalline properties of the polymer. |
| Glass Transition Temperature (T₉) | DSC | -30 to -20 °C | Amorphous phase behavior, relates to flexibility. |
¹H NMR Spectroscopy
-
Polymer Backbone: A characteristic triplet at ~4.05 ppm corresponds to the methylene protons adjacent to the ester oxygen (-CH₂-O-CO-). Another triplet at ~2.30 ppm is assigned to the methylene protons adjacent to the carbonyl group (-CO-CH₂-).
-
Monomer Conversion: The disappearance of the monomer's characteristic peak for the α-methylene protons can be used to calculate monomer conversion.
Gel Permeation Chromatography (GPC)
GPC separates polymer chains based on their hydrodynamic volume, providing the molecular weight distribution. The number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) are determined from the GPC trace.
Differential Scanning Calorimetry (DSC)
A DSC thermogram reveals the thermal transitions of the polymer. For PDDL, a glass transition (T₉) is observed at a sub-ambient temperature, and a melting endotherm (Tₘ) indicates its semi-crystalline nature.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Monomer Conversion | - Presence of water or impurities.- Inactive catalyst/enzyme.- Incorrect reaction temperature. | - Rigorously dry monomer, solvent, and initiator.- Use fresh, properly stored catalyst/enzyme.- Verify the reaction temperature. |
| Broad Polydispersity (PDI) | - Transesterification side reactions (high temp. or long reaction times).- Slow initiation compared to propagation. | - Reduce reaction temperature or time.- Ensure rapid and uniform mixing of initiator and catalyst. |
| Low Molecular Weight | - High initiator or water concentration.- Chain transfer reactions. | - Accurately control the monomer-to-initiator ratio.- Ensure anhydrous conditions, especially for enzymatic ROP. |
Conclusion
The ring-opening polymerization of oxacyclododecan-2-one is a versatile method for producing the valuable biodegradable polyester, poly(dodecalactone). Both tin(II) octoate-catalyzed and enzymatic approaches offer robust pathways to this material, each with distinct advantages. Careful control over reaction parameters and rigorous purification are key to obtaining PDDL with desired properties for advanced applications in drug delivery and biomedical engineering.
References
-
Albertsson, A.-C., & Varma, I. K. (2002). Recent Developments in Ring-Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules, 4(6), 1466–1486. [Link]
-
Kricheldorf, H. R., Kreiser-Saunders, I., & Boettcher, C. (1995). Polylactones: 30. Sn(II)octoate-initiated polymerization of L-lactide: a mechanistic study. Die Makromolekulare Chemie, 196(6), 1831-1845. [Link]
-
Uyama, H., & Kobayashi, S. (1993). Enzymatic ring-opening polymerization of lactones catalyzed by lipase. Chemistry Letters, 22(6), 1149-1150. [Link]
-
Stridsberg, K. M., Ryner, M., & Albertsson, A.-C. (2002). Controlled Ring-Opening Polymerization: Polymers with Designed Macromolecular Architecture. In Advances in Polymer Science (pp. 41-65). Springer, Berlin, Heidelberg. [Link]
-
Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living ring-opening polymerizations of heterocyclic monomers. Progress in Polymer Science, 32(2), 247-282. [Link]
-
Gross, R. A., & Kalra, B. (2002). Biodegradable Polymers for the Environment. Science, 297(5582), 803–807. [Link]
-
Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G., & Hedrick, J. L. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813–5840. [Link][1]
Sources
Application Notes and Protocols for the Synthesis of Poly(undecanolactone) via Ring-Opening Polymerization of Oxacyclododecan-2-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(undecanolactone) from its cyclic ester monomer, oxacyclododecan-2-one (also known as 11-undecanolide). The protocol details the ring-opening polymerization (ROP) of oxacyclododecan-2-one, a thermodynamically favorable process for producing high molecular weight, biodegradable polyesters.[1][2] This guide will cover the underlying chemical principles, detailed experimental procedures, characterization techniques, and potential applications, particularly in the biomedical field.
Introduction: The Significance of Poly(undecanolactone)
Poly(undecanolactone) is a biocompatible and biodegradable aliphatic polyester.[3] These properties make it a highly attractive material for a range of biomedical applications, including controlled drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[3][4][5] The synthesis of poly(undecanolactone) is most effectively achieved through the ring-opening polymerization (ROP) of oxacyclododecan-2-one.[3] This process involves the cleavage and subsequent polymerization of the cyclic monomer to form a linear polymer chain. The choice of catalyst and initiator is critical in controlling the polymerization, influencing key polymer characteristics such as molecular weight, polydispersity, and end-group functionality.[6][]
Reaction Mechanism and Catalysis
The ring-opening polymerization of oxacyclododecan-2-one, a lactone, can be initiated by cationic, anionic, or coordination-insertion mechanisms, largely dictated by the choice of catalyst.[2][8] For the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, the coordination-insertion mechanism is often preferred. This typically involves the use of metal-alkoxide initiators.
A common and effective catalyst for this reaction is tin(II) 2-ethylhexanoate (Sn(Oct)₂), often used in conjunction with an alcohol initiator, such as benzyl alcohol. The initiator plays a crucial role in determining the final molecular weight of the polymer and can be selected to introduce specific end-group functionalities.
The polymerization process proceeds via the following general steps:
-
Initiation: The catalyst activates the monomer, making it susceptible to nucleophilic attack by the initiator.
-
Propagation: The newly formed active species attacks another monomer molecule, extending the polymer chain. This process repeats, leading to the formation of a high molecular weight polymer.
-
Termination: The polymerization is typically quenched by the addition of a protic solvent or acid, which deactivates the catalyst and terminates the growing polymer chains.[2]
Figure 1: Generalized workflow for the ring-opening polymerization of oxacyclododecan-2-one.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of poly(undecanolactone). The molar ratio of monomer to initiator can be adjusted to target a specific molecular weight.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| Oxacyclododecan-2-one | >98% purity | Sigma-Aldrich |
| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | ~95% | Sigma-Aldrich |
| Benzyl Alcohol (BnOH) | Anhydrous, >99.8% | Alfa Aesar |
| Toluene | Anhydrous, >99.8% | Honeywell |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Schlenk Flask | 100 mL, 250 mL | Kimble |
| Magnetic Stirrer with Hotplate | - | IKA |
| Vacuum Line/Schlenk Line | - | - |
| Syringes and Needles | Gastight | Hamilton |
| Rotary Evaporator | - | Büchi |
Reagent Purification
-
Oxacyclododecan-2-one: The monomer should be dried before use. This can be achieved by recrystallization from a suitable solvent like ethyl acetate followed by drying under vacuum at room temperature for 24 hours.
-
Benzyl Alcohol: Distill over calcium hydride (CaH₂) under reduced pressure and store over molecular sieves (4 Å) in a glovebox.
-
Toluene: Dry by passing through a solvent purification system or by distillation from sodium/benzophenone ketyl. Store over molecular sieves in a glovebox.
Polymerization Procedure
The following procedure is for a targeted degree of polymerization of 100.
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under vacuum. The flask is then backfilled with dry argon or nitrogen.
-
Reagent Addition:
-
In an argon-filled glovebox, add oxacyclododecan-2-one (e.g., 10 g, 54.3 mmol) to the Schlenk flask.
-
Add the desired amount of anhydrous toluene (e.g., 50 mL) to dissolve the monomer.
-
Prepare a stock solution of the initiator, benzyl alcohol, in anhydrous toluene (e.g., 0.1 M).
-
Prepare a stock solution of the catalyst, Sn(Oct)₂, in anhydrous toluene (e.g., 0.1 M).
-
To the stirred monomer solution, add the benzyl alcohol solution via syringe (e.g., 5.43 mL of a 0.1 M solution for a 100:1 monomer to initiator ratio).
-
Add the Sn(Oct)₂ solution via syringe (e.g., 0.543 mL of a 0.1 M solution for a 100:1 monomer to catalyst ratio).
-
-
Polymerization:
-
The Schlenk flask is sealed and placed in a preheated oil bath at 110 °C.
-
The reaction is allowed to proceed with stirring for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR.
-
-
Termination and Purification:
-
After the desired conversion is reached, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The polymerization is quenched by exposing the reaction mixture to air and adding a few drops of hydrochloric acid (1 M in methanol).
-
The polymer is precipitated by slowly pouring the reaction mixture into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring.
-
The precipitated polymer is collected by filtration, redissolved in a minimal amount of dichloromethane, and re-precipitated into cold methanol. This process is repeated twice to remove any unreacted monomer and catalyst residues.
-
The final polymer is dried under vacuum at 40 °C until a constant weight is achieved.
-
Figure 2: Step-by-step experimental workflow for the synthesis of poly(undecanolactone).
Characterization of Poly(undecanolactone)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion.[9]
-
¹H NMR (400 MHz, CDCl₃):
-
Polymer backbone methylene protons: δ 4.05 (t, -CH ₂-O-), 2.28 (t, -C(=O)-CH ₂-), 1.62 (m), 1.25 (br s).
-
Unreacted monomer: Distinct signals for the methylene protons adjacent to the ester group will be present at slightly different chemical shifts.
-
Monomer conversion can be calculated by comparing the integration of the polymer methylene signal at ~4.05 ppm to the corresponding signal of the unreacted monomer.
-
Gel Permeation Chromatography (GPC)
GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[9][10]
| Parameter | Typical Value | Significance |
| Mₙ ( g/mol ) | 10,000 - 100,000 | Dependent on monomer/initiator ratio |
| Mₙ ( g/mol ) | 12,000 - 150,000 | - |
| PDI | 1.1 - 1.8 | Indicates the breadth of the molecular weight distribution |
Note: GPC results are typically calibrated against polystyrene standards, and a correction factor may be needed for accurate molecular weight determination of polyesters.
Differential Scanning Calorimetry (DSC)
DSC analysis provides information on the thermal properties of the polymer, such as the glass transition temperature (T₉) and the melting temperature (Tₘ).[11][12]
| Thermal Property | Typical Value |
| Glass Transition Temperature (T₉) | ~ -30 °C |
| Melting Temperature (Tₘ) | ~ 90 °C |
Applications in Drug Development
The biocompatibility and biodegradability of poly(undecanolactone) make it an excellent candidate for various drug delivery applications.[3][13][14][15] Its semi-crystalline nature and hydrophobicity allow for the sustained release of encapsulated therapeutic agents. Potential applications include:
-
Nanoparticles and Microparticles: For systemic or targeted drug delivery.[12][14]
-
Injectable Implants: For long-term, localized drug release.
-
Electrospun Scaffolds: For combination drug delivery and tissue engineering applications.[4]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Monomer Conversion | Impurities in reagents (especially water), insufficient reaction time or temperature, inactive catalyst. | Ensure all reagents and glassware are scrupulously dry. Increase reaction time or temperature. Use fresh catalyst. |
| Broad Polydispersity (PDI > 2.0) | Presence of water or other protic impurities, side reactions (e.g., transesterification). | Rigorously purify all reagents and solvents. Lower the reaction temperature. |
| Inaccurate Molecular Weight | Incorrect monomer to initiator ratio, impurities affecting initiation. | Accurately determine the concentration of the initiator solution. Ensure complete dissolution of all reagents. |
Conclusion
The ring-opening polymerization of oxacyclododecan-2-one is a robust and versatile method for the synthesis of poly(undecanolactone). By carefully controlling the reaction conditions and the purity of the reagents, it is possible to produce well-defined polymers with tailored molecular weights and properties suitable for advanced biomedical applications. This guide provides a solid foundation for researchers to successfully synthesize and characterize this promising biodegradable polymer.
References
- The Royal Society of Chemistry. (2022). Supporting Information.
- Feng, J., & Tong, R. (2019). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Frontiers in Chemistry.
- CymitQuimica. (n.d.). CAS 91628-63-6: Oxacyclododecan-2-one, homopolymer.
- ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC.
- MDPI. (2023). Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures.
- Perflavory. (n.d.). oxacyclododecan-2-one, 1725-03-7.
- ResearchGate. (n.d.). Polycaprolactone and its derivatives for drug delivery.
- Brieflands. (2019). Study of the Composition of Polycaprolactone/Poly (Ethylene Glycol)/Polycaprolactone Copolymer and Drug-to-Polymer Ratio on Drug Loading Efficiency of Curcumin to Nanoparticles.
- Chemistry LibreTexts. (2021). 2.8: Ring-Opening Polymerization.
- Organic Polymer Chemistry Laboratory. (n.d.). Catalysis and activation.
- Waters. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
- PubMed Central. (2021). Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances.
- Alfa Chemistry. (n.d.). Analysis of Polymers (GPC Center).
- MDPI. (2024). Feature Papers in Catalysis in Organic and Polymer Chemistry.
- ResearchGate. (n.d.). Polyhydroxyalkanoates Applications in Drug Carriers.
- PubMed. (2023). Recent Advances in Polycaprolactones for Anticancer Drug Delivery.
- Schaper, F. (n.d.). Coordination complexes as catalysts for Chan-Evans-Lam couplings.
- BOC Sciences. (n.d.). Polymerization Catalysts.
- ResearchGate. (2025). Anionic Ring‐Opening Polymerization of 2‐oxabicyclo[2.1.1]hexan‐3‐One: Manipulating Topology and Conformation for Circular Polymer Design.
- YouTube. (2021). Ring Opening Polymerization, Copolymers.
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Application Notes and Protocols for Biodegradable Polymer Synthesis Using Oxacyclododecan-2-one
For: Researchers, scientists, and drug development professionals
Introduction: The Role of Macrolactones in Advanced Biomaterials
The pursuit of biocompatible and biodegradable polymers is a cornerstone of modern biomedical research, addressing critical needs in drug delivery, tissue engineering, and sustainable materials. Aliphatic polyesters are a leading class of these materials due to their susceptibility to hydrolytic degradation into non-toxic, metabolizable products.[1][2] Among the monomers used for their synthesis, macrolactones (cyclic esters with large ring sizes) are particularly valuable.
This guide focuses on Oxacyclododecan-2-one , also known as ω-dodecalactone (DDL), a 12-membered ring macrolactone. Its polymerization yields poly(ω-dodecalactone) (PDL), a semi-crystalline polyester with a low glass transition temperature, significant hydrophobicity, and slow degradation kinetics.[3] These properties make PDL an excellent candidate for applications requiring long-term material integrity and sustained release of therapeutic agents, serving as a robust alternative to more rapidly degrading polyesters like poly(lactic-co-glycolic acid) (PLGA).[4][5]
This document provides a comprehensive overview of the synthesis of PDL-based polymers via Ring-Opening Polymerization (ROP), detailed experimental protocols, characterization workflows, and a practical application in the formulation of drug delivery nanoparticles.
The Chemistry of Polymerization: Ring-Opening Polymerization (ROP) of Oxacyclododecan-2-one
The most effective method for producing high molecular weight polyesters from cyclic monomers is Ring-Opening Polymerization (ROP).[6] Unlike polycondensation, ROP does not produce a small molecule byproduct and can proceed under milder conditions, offering excellent control over the polymer's molecular weight and architecture.[1][7] The polymerization is driven by the release of ring strain, although for large macrolactones like DDL, the enthalpy of polymerization is low, and the reaction is primarily entropy-driven.
Several catalytic systems can initiate the ROP of DDL:
-
Enzymatic Catalysis: This "green chemistry" approach utilizes lipases, such as Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym-435).[8][9] The mechanism involves the activation of the monomer within the enzyme's active site, followed by nucleophilic attack by a growing polymer chain.[10] This method is prized for its high selectivity, mild reaction conditions (typically 60-90°C), and avoidance of toxic metal catalysts.[10]
-
Organocatalysis: Metal-free organic catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or simple carboxylic acids, can effectively catalyze the ROP of lactones.[3][11] These catalysts often operate through a hydrogen-bonding mechanism, activating the monomer towards nucleophilic attack by an alcohol initiator.[11]
-
Metal-based Catalysis: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used and FDA-approved catalyst for the ROP of lactones, including lactide and caprolactone.[6][12] While effective, concerns about tin toxicity in biomedical applications often lead researchers to prefer enzymatic or organocatalytic methods.[10]
Below is a generalized workflow for the synthesis and subsequent application of PDL-based polymers.
Caption: General workflow from monomer to functional nanoparticles.
Experimental Protocols
Protocol 1: Enzymatic Ring-Opening Polymerization of ω-Dodecalactone (DDL)
This protocol describes the synthesis of PDL homopolymer using immobilized Candida antarctica Lipase B (Novozym-435) as a biocatalyst.
Rationale: Enzymatic ROP is selected for its biocompatibility, avoiding residual metal contaminants. The reaction is performed in bulk (solvent-free) to maximize monomer concentration and adhere to green chemistry principles. Toluene is used minimally for dissolving the final polymer for precipitation.
Materials:
-
ω-Dodecalactone (DDL, monomer)
-
Novozym-435 (immobilized CALB)
-
Benzyl alcohol (initiator)
-
Toluene (ACS grade)
-
Methanol (ACS grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask and rubber septum
-
Magnetic stirrer and stir bar
-
Vacuum line and argon/nitrogen source
-
Oil bath with temperature controller
Procedure:
-
Monomer & Catalyst Preparation: Dry the DDL monomer under vacuum at 40°C for 4 hours to remove residual water. Dry the Novozym-435 catalyst in a vacuum oven at room temperature for 24 hours.
-
Reaction Setup: Add DDL (e.g., 5.0 g, 25.2 mmol) and a magnetic stir bar to a flame-dried Schlenk flask.
-
Initiator Addition: Calculate the required amount of initiator for the desired molecular weight. For a target degree of polymerization (DP) of 100, the monomer-to-initiator ratio is 100:1.
-
Moles of initiator = 25.2 mmol / 100 = 0.252 mmol.
-
Mass of benzyl alcohol (108.14 g/mol ) = 0.252 mmol * 108.14 g/mol = 27.3 mg (approx. 26.2 µL).
-
Add the benzyl alcohol via microsyringe.
-
-
Catalyst Addition: Add Novozym-435 (typically 10% by weight of the monomer, i.e., 0.5 g).
-
Polymerization: Place the flask in a preheated oil bath at 90°C. Stir the reaction mixture under an inert atmosphere (argon or nitrogen) for 24-48 hours. The viscosity will increase significantly as the polymerization proceeds.
-
Purification:
-
Cool the reaction to room temperature. The product will be a viscous solid.
-
Dissolve the polymer in a minimal amount of toluene (approx. 20-30 mL).
-
Filter the solution to remove the immobilized enzyme catalyst. The catalyst can be washed with toluene, dried under vacuum, and reused.
-
Precipitate the polymer by slowly adding the toluene solution to a beaker of cold, stirring methanol (approx. 400 mL).
-
A white, rubbery polymer will precipitate. Allow it to stir for 30 minutes.
-
Decant the methanol and collect the polymer.
-
-
Drying: Redissolve the polymer in a small amount of toluene, dry the solution with anhydrous MgSO₄, filter, and re-precipitate in cold methanol. Collect the final polymer and dry it under vacuum at 40°C until a constant weight is achieved.
Protocol 2: Synthesis of mPEG-b-PDL Diblock Copolymer
This protocol uses a methoxy-poly(ethylene glycol) (mPEG) macroinitiator to synthesize an amphiphilic block copolymer, suitable for forming micelles for drug delivery.[13][14]
Rationale: The hydrophilic mPEG block and the hydrophobic PDL block drive self-assembly into core-shell structures (micelles) in aqueous environments, which can encapsulate hydrophobic drugs.[13]
Materials:
-
Same as Protocol 1, with the exception of the initiator.
-
Methoxy-poly(ethylene glycol) (mPEG-OH, e.g., Mn = 2,000 g/mol )
Procedure:
-
Initiator Preparation: Dry the mPEG-OH under vacuum at 60°C for 4 hours to remove water.
-
Reaction Setup: In a Schlenk flask, combine DDL (e.g., 2.0 g, 10.1 mmol) and the pre-dried mPEG-OH. The amount of mPEG-OH determines the length of the PDL block. For a target PDL block of Mn = 8,000 g/mol (DP ≈ 40):
-
Moles of mPEG-OH (Mn=2000) = 10.1 mmol / 40 = 0.25 mmol.
-
Mass of mPEG-OH = 0.25 mmol * 2000 g/mol = 0.5 g.
-
-
Catalyst Addition & Polymerization: Add Novozym-435 (0.25 g, 10 wt% of total monomer + initiator). Place the flask in a 90°C oil bath and stir under an inert atmosphere for 48 hours.
-
Purification & Drying: Follow steps 6 and 7 from Protocol 1. The resulting mPEG-b-PDL copolymer will be a white, waxy solid.
Polymer Characterization
Accurate characterization is essential to validate the synthesis and ensure the polymer meets the required specifications for its intended application.
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- 11. Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: The Role of Oxacyclododecan-2-one in Advanced Drug Delivery Systems
Introduction: Oxacyclododecan-2-one, also known as 11-undecanolide or dodecalactone, is a macrocyclic lactone that serves as a pivotal monomer for the synthesis of advanced biomaterials.[1] Within the broader family of aliphatic polyesters, the polymer derived from this 12-membered ring, poly(dodecalactone), is gaining attention for its unique combination of biodegradability, biocompatibility, and hydrophobicity.[2] These properties make it an exemplary candidate for developing sophisticated drug delivery systems (DDS), particularly for controlled and sustained release applications.[3]
Aliphatic polyesters, such as the well-known polylactide (PLA), polyglycolide (PGA), and polycaprolactone (PCL), are mainstays in the medical field, with FDA approval for various applications.[2] Poly(dodecalactone) builds upon this legacy, offering a distinct degradation profile and mechanical properties that can be finely tuned through copolymerization.[4][5] This guide provides an in-depth exploration of poly(dodecalactone), from its synthesis via ring-opening polymerization (ROP) to the formulation and characterization of drug-loaded nanoparticles and microparticles. We will elucidate the causality behind experimental choices and provide detailed, field-proven protocols for researchers and drug development professionals.
Part 1: Synthesis of Poly(dodecalactone) via Ring-Opening Polymerization (ROP)
The conversion of the cyclic Oxacyclododecan-2-one monomer into a high molecular weight linear polyester is most effectively achieved through Ring-Opening Polymerization (ROP). This process is highly efficient and allows for significant control over the polymer's molecular weight and architecture.[6]
Causality of Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical. While organotin compounds like stannous octoate (Sn(Oct)₂) are highly effective and widely used for ROP of lactones, concerns about potential metal toxicity for biomedical applications have driven the adoption of organocatalysts or enzymes.[3][6] For this protocol, we describe the use of Sn(Oct)₂ as it is a well-established and efficient catalyst, but emphasize that for clinical translation, a metal-free system would be preferable.
-
Initiator: A co-initiator, typically a low molecular weight alcohol like 1-dodecanol or benzyl alcohol, is used to control the polymerization and define one end of the polymer chain. The monomer-to-initiator ratio is a primary determinant of the final polymer's molecular weight.
-
Reaction Conditions: ROP is a sensitive reaction. It must be conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to prevent premature termination by moisture and to ensure a high degree of polymerization.
Diagram: Ring-Opening Polymerization of Oxacyclododecan-2-one
Caption: Ring-Opening Polymerization (ROP) of Oxacyclododecan-2-one.
Protocol 1.1: Synthesis of Poly(dodecalactone)
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reagents:
-
Oxacyclododecan-2-one (monomer)
-
1-Dodecanol (initiator)
-
Stannous octoate (Sn(Oct)₂) (catalyst)
-
Toluene (anhydrous)
-
-
Procedure: a. In a flame-dried Schlenk flask under nitrogen, add Oxacyclododecan-2-one (e.g., 10 g, 54.3 mmol). b. Add the desired amount of 1-dodecanol. For a target molecular weight of ~20,000 g/mol , a monomer-to-initiator ratio of approximately 100:1 is a good starting point. c. Add the catalyst, Sn(Oct)₂, typically at a monomer-to-catalyst ratio of 10,000:1. d. Add a minimal amount of anhydrous toluene to dissolve the reactants if performing a solution polymerization, or proceed as a bulk (melt) polymerization. e. Place the flask in a preheated oil bath at 130°C and stir for 12-24 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Purification: a. Cool the reaction mixture to room temperature. b. Dissolve the resulting viscous polymer in a minimal amount of chloroform or dichloromethane. c. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring. d. Collect the white, fibrous polymer precipitate by filtration. e. Redissolve and re-precipitate the polymer two more times to ensure the removal of unreacted monomer and catalyst. f. Dry the final product under vacuum at 40°C until a constant weight is achieved.
-
Characterization: Confirm the polymer structure using ¹H NMR spectroscopy and determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Part 2: Formulation of Poly(dodecalactone) Drug Delivery Systems
The hydrophobic nature of poly(dodecalactone) makes it ideal for encapsulating lipophilic drugs, protecting them from degradation and controlling their release. Nanoparticles and microparticles are common formulations.[7][8]
Causality of Experimental Choices:
-
Nanoprecipitation (Solvent Displacement): This method is excellent for forming small, relatively uniform nanoparticles.[9] It works on the principle that a polymer solution is rapidly introduced into a non-solvent (the "anti-solvent"), causing the polymer to precipitate out of solution as nanoparticles. The presence of a stabilizer (surfactant) is crucial to prevent particle aggregation. This method is fast, simple, and effective for hydrophobic polymers like poly(dodecalactone).
-
Emulsion-Solvent Evaporation: This technique is more versatile and can be used to create both nanoparticles and microparticles.[10][11] An oil-in-water (O/W) emulsion is formed by homogenizing an organic phase (polymer and drug dissolved in a volatile solvent) with an aqueous phase containing a surfactant. The organic solvent is then evaporated, leaving behind solid, drug-loaded particles. The particle size can be controlled by adjusting the homogenization energy (sonication or stirring speed).
Diagram: Workflow for Nanoparticle Fabrication
Caption: Key mechanisms governing drug release from a biodegradable polymer matrix.
Protocol 4.1: In Vitro Drug Release Study (Dialysis Bag Method)
-
Principle: This method simulates physiological conditions by placing drug-loaded nanoparticles within a dialysis bag that is permeable to the drug but not the nanoparticles. The bag is submerged in a release medium, and the rate of drug appearance in the medium is monitored over time.
-
Materials:
-
Lyophilized drug-loaded nanoparticles.
-
Phosphate-buffered saline (PBS, pH 7.4) as the release medium. A small amount of a surfactant like Tween 80 (0.5%) may be added to maintain sink conditions for hydrophobic drugs.
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO), e.g., 12-14 kDa.
-
-
Procedure: a. Accurately weigh a known amount of lyophilized nanoparticles (e.g., 10 mg) and resuspend them in 1 mL of PBS. b. Transfer the suspension into a pre-soaked dialysis bag and seal both ends securely. c. Submerge the bag in a container with a known volume of release medium (e.g., 50 mL). d. Place the container in a shaking water bath maintained at 37°C. e. At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and so on for several days), withdraw a sample (e.g., 1 mL) from the release medium. f. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions. g. Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.
-
Data Analysis: a. Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling. b. Plot the cumulative percentage of drug released versus time. The resulting profile will illustrate the release kinetics (e.g., initial burst release followed by sustained release).
Oxacyclododecan-2-one is a valuable monomer for creating hydrophobic, biodegradable polyesters with significant potential in drug delivery. The resulting poly(dodecalactone) can be readily formulated into nanoparticles and microparticles capable of encapsulating and providing sustained release of therapeutic agents. By carefully controlling the synthesis and formulation parameters outlined in these protocols, researchers can develop novel drug delivery systems tailored to specific therapeutic needs. The ability to tune degradation rates and mechanical properties through copolymerization further expands the versatility of this promising biomaterial, paving the way for next-generation controlled-release technologies.
References
- Wang, S., & Bei, J. (n.d.). Biodegradable poly lactone-family polymer and their applications in medical field.
-
Albertsson, A. C., & Varma, I. K. (2002). Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules, 4(6), 1466–1486. Retrieved from [Link]
-
Dobrzynski, P., et al. (2019). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Materials, 12(15), 2379. Retrieved from [Link]
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Dobrzynski, P., et al. (2019). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Materials (Basel), 12(15), 2379. Retrieved from [Link]
-
Bansal, K., et al. (2020). Assessment of Intracellular Delivery Potential of Novel Sustainable Poly(δ-decalactone)-Based Micelles. Pharmaceutics, 12(11), 1089. Retrieved from [Link]
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Dobrzynski, P., et al. (2019). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Materials, 12(15), 2379. Retrieved from [Link]
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Guo, K., et al. (2011). Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters. Biomaterials, 32(31), 8016-27. Retrieved from [Link]
-
Bansal, K., et al. (2018). Renewable poly(δ-decalactone) based block copolymer micelles as drug delivery vehicle: in vitro and in vivo evaluation. Saudi Pharmaceutical Journal, 26(3), 358-368. Retrieved from [Link]
-
Guo, K., et al. (2011). Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters. Biomaterials, 32(31), 8016-8027. Retrieved from [Link]
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Bansal, K., et al. (2018). Renewable poly (δ-decalactone) based block copolymer micelles as drug delivery vehicle: in vitro and in vivo evaluation. Saudi Pharmaceutical Journal, 26(3), 358–368. Retrieved from [Link]
-
Agop, M., et al. (2021). A multiscale mechanism of drug release from polymeric matrices: confirmation through a nonlinear theoretical model. Physical Chemistry Chemical Physics, 23(3), 1846-1857. Retrieved from [Link]
-
Paarakh, M. P., et al. (2018). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical Sciences Review and Research, 50(2), 36-44. Retrieved from [Link]
-
Bruschi, M. L. (2015). Mechanism of drug release from the polymeric matrix based on the value of release exponents and geometry. ResearchGate. Retrieved from [Link]
-
Agop, M., et al. (2021). A multiscale mechanism of drug release from polymeric matrices: confirmation through a nonlinear theoretical model. Semantic Scholar. Retrieved from [Link]
-
Beck, R. C., et al. (2014). Overview of the preparation of organic polymeric nanoparticles for drug delivery based on gelatine, chitosan, poly(d,l-lactide-co-glycolic acid) and polyalkylcyanoacrylate. Colloids and Surfaces B: Biointerfaces, 118, 189-202. Retrieved from [Link]
-
Mitchell, M. J., et al. (2021). Polymeric Nanoparticles for Drug Delivery. Nature Reviews Drug Discovery, 20(2), 101-124. Retrieved from [Link]
-
Mora-Huertas, C. E., et al. (2010). Continuous synthesis of drug-loaded nanoparticles using microchannel emulsification and numerical modeling: effect of passive mixing. International Journal of Nanomedicine, 5, 239-247. Retrieved from [Link]
-
Han, F. Y., et al. (2021). Formulation Composition, Manufacturing Process, and Characterization of Poly(lactide-co-glycolide) Microparticles. Pharmaceutics, 13(2), 156. Retrieved from [Link]
-
Han, F. Y., et al. (2021). Formulation composition, manufacturing process, and characterization of poly(lactide-co-glycolide) microparticles. Pharmaceutics, 13(2), 156. Retrieved from [Link]
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Application Notes and Protocols: Oxacyclododecan-2-one as a Monomer for High-Performance, Biodegradable Specialty Coatings
Introduction: A Paradigm Shift in Specialty Coatings with Oxacyclododecan-2-one
The coatings industry is in a constant state of evolution, driven by the dual demands for enhanced performance and greater environmental responsibility. Oxacyclododecan-2-one, a 12-membered macrocyclic lactone, has emerged as a important monomer for the synthesis of specialty polyester polyols. These polyols serve as the backbone for high-performance polyurethane coatings that offer a unique combination of flexibility, durability, and biodegradability. This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the utilization of oxacyclododecan-2-one in the development of next-generation specialty coatings.
The conversion of oxacyclododecan-2-one to a functional polymer is primarily achieved through ring-opening polymerization (ROP), a versatile technique that allows for precise control over molecular weight and end-group functionality. This control is paramount for producing α,ω-dihydroxy telechelic polymers, which are ideal for reaction with isocyanates to form polyurethane networks. The resulting poly(oxacyclododecan-2-one) based coatings exhibit excellent mechanical properties, chemical resistance, and adhesion, making them suitable for a wide range of applications, from automotive topcoats to protective layers on consumer electronics.[1] Furthermore, the inherent biodegradability of the polyester backbone addresses the growing need for sustainable materials, reducing the environmental impact at the end of a product's life cycle.[2][3]
Monomer Profile: Oxacyclododecan-2-one
A thorough understanding of the monomer's properties is fundamental to its successful polymerization and application.
| Property | Value | Source |
| Chemical Name | Oxacyclododecan-2-one | - |
| Synonyms | 11-Hydroxyundecanoic acid lactone, 11-Undecanolide | [4] |
| CAS Number | 1725-03-7 | [4] |
| Molecular Formula | C₁₁H₂₀O₂ | [4] |
| Molecular Weight | 184.28 g/mol | [4] |
| Appearance | Liquid | [5] |
| Density | 0.992 g/mL at 25 °C | [5] |
| Boiling Point | 124-126 °C at 13 mmHg | [5] |
| Melting Point | 2-3 °C | [5] |
| Refractive Index | n20/D 1.47 | [5] |
Section 1: Synthesis of α,ω-Dihydroxy Poly(oxacyclododecan-2-one) via Ring-Opening Polymerization (ROP)
The synthesis of a hydroxyl-terminated polymer (a diol) is the critical first step in creating a polyurethane coating. The molecular weight of this diol is a key parameter that dictates the properties of the final coating. A lower molecular weight diol will lead to a higher crosslink density and a harder, more chemically resistant coating, while a higher molecular weight diol will result in a more flexible and tougher coating.[6]
Catalyst Selection: The Key to Controlled Polymerization
The choice of catalyst is crucial for achieving a controlled ROP with a narrow molecular weight distribution and the desired end-group functionality. For the synthesis of diols, a coordination-insertion mechanism is often preferred.
-
Tin(II) Octoate (Sn(Oct)₂): This is a widely used and effective catalyst for the ROP of lactones. It is typically used in conjunction with a hydroxyl-containing initiator, such as a diol, which allows for the synthesis of α,ω-dihydroxy telechelic polymers.[7]
-
Organocatalysts: Metal-free catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have gained prominence as they offer a "greener" alternative to metal-based catalysts.[8] They can also provide excellent control over the polymerization.
-
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the ROP of macrolactones under mild conditions, offering a high degree of selectivity and producing polymers with high purity.[9]
For this protocol, we will focus on the well-established and reliable tin-catalyzed ROP.
Experimental Workflow: Synthesis of a 2000 g/mol Diol
The following workflow outlines the synthesis of an α,ω-dihydroxy poly(oxacyclododecan-2-one) with a target molecular weight of approximately 2000 g/mol , a versatile building block for many coating applications.
Caption: Workflow for the synthesis of α,ω-dihydroxy poly(oxacyclododecan-2-one).
Detailed Protocol: Synthesis of α,ω-Dihydroxy Poly(oxacyclododecan-2-one)
Materials:
-
Oxacyclododecan-2-one (monomer)
-
1,4-Butanediol (initiator, anhydrous)
-
Tin(II) Octoate (Sn(Oct)₂, catalyst)
-
Calcium Hydride (CaH₂)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen inlet
-
Syringes
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Monomer and Initiator Purification:
-
Dry the oxacyclododecan-2-one over calcium hydride (CaH₂) overnight and then distill under reduced pressure. Store the purified monomer under an inert atmosphere.
-
Ensure the 1,4-butanediol is of anhydrous grade and stored over molecular sieves. The presence of water can interfere with the polymerization and affect the molecular weight control.[10][11]
-
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet.
-
Flame-dry the glassware under vacuum and then cool under a stream of dry nitrogen to remove any adsorbed moisture.
-
-
Polymerization:
-
To the flask, add the purified oxacyclododecan-2-one (e.g., 10 g, 54.3 mmol).
-
The amount of initiator determines the target molecular weight. For a 2000 g/mol polymer, the monomer-to-initiator ratio should be calculated as follows: M/I = (Target MW - Initiator MW) / Monomer MW = (2000 - 90.12) / 184.28 ≈ 10.4. Therefore, add 1,4-butanediol (e.g., 0.95 g, 10.5 mmol).
-
The catalyst-to-monomer ratio typically ranges from 1:1000 to 1:5000. Add Tin(II) Octoate (e.g., 0.022 g, 0.054 mmol, for a 1:1000 ratio).
-
Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture under a slow stream of nitrogen for 24 hours.
-
-
Purification and Isolation:
-
After 24 hours, cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a waxy solid.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Slowly pour the polymer solution into a beaker of cold, stirred methanol (at least 10 times the volume of the DCM solution). The polymer will precipitate as a white solid.
-
Decant the methanol and wash the polymer with fresh cold methanol two more times to remove any unreacted monomer and catalyst residues.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.
-
Section 2: Formulation of a Two-Component (2K) Polyurethane Specialty Coating
The synthesized α,ω-dihydroxy poly(oxacyclododecan-2-one) serves as the polyol component (Part A) in a two-component polyurethane system. The second component (Part B) is a polyisocyanate crosslinker. The reaction between the hydroxyl groups of the polyol and the isocyanate groups of the crosslinker forms the durable urethane linkages of the coating.[6][12]
Component Selection: Tailoring Coating Properties
-
Polyol (Part A): The α,ω-dihydroxy poly(oxacyclododecan-2-one) synthesized in the previous step.
-
Isocyanate Crosslinker (Part B): The choice of isocyanate significantly impacts the coating's properties.
-
Hexamethylene Diisocyanate (HDI) Trimer: An aliphatic isocyanate that provides excellent UV resistance and weatherability, making it ideal for exterior topcoats.[4]
-
Isophorone Diisocyanate (IPDI) Trimer: Another aliphatic isocyanate known for its good chemical resistance and hardness.
-
-
Catalyst: A catalyst is typically added to accelerate the curing reaction.
-
Dibutyltin Dilaurate (DBTDL): A common and effective catalyst for the urethane reaction.
-
-
Solvents: Solvents are used to adjust the viscosity for application and to ensure good film formation. A blend of solvents is often used to control the evaporation rate.
-
Methyl Ethyl Ketone (MEK), n-Butyl Acetate, Xylene: A common solvent blend for polyurethane coatings.
-
-
Additives: Various additives can be incorporated to enhance specific properties.
-
Leveling agents: To ensure a smooth, defect-free surface.
-
UV absorbers and Hindered Amine Light Stabilizers (HALS): To further improve UV durability for exterior applications.
-
Formulation and Curing Workflow
Caption: Workflow for the formulation and curing of a 2K polyurethane coating.
Detailed Protocol: Starting Point Formulation
This protocol provides a starting point for a clear, high-gloss, flexible, and biodegradable specialty coating.
Materials (Part A):
-
α,ω-Dihydroxy poly(oxacyclododecan-2-one) (2000 g/mol )
-
Methyl Ethyl Ketone (MEK)
-
n-Butyl Acetate
-
Leveling agent (e.g., BYK-333)
-
UV absorber/HALS package (e.g., Tinuvin 292 and 1130)
Materials (Part B):
-
Hexamethylene Diisocyanate (HDI) Trimer (e.g., Desmodur N3300)
-
Dibutyltin Dilaurate (DBTDL)
Formulation Table:
| Component | Weight (g) | Function |
| Part A | ||
| α,ω-Dihydroxy poly(oxacyclododecan-2-one) (2000 g/mol ) | 40.0 | Polyol Backbone |
| Methyl Ethyl Ketone (MEK) | 20.0 | Fast-evaporating solvent |
| n-Butyl Acetate | 20.0 | Slow-evaporating solvent |
| Leveling Agent (10% in xylene) | 0.5 | Surface smoothness |
| UV Absorber/HALS | 1.0 | UV Protection |
| Part B | ||
| HDI Trimer (NCO equivalent weight ~193 g/eq) | 8.5* | Crosslinker |
| Dibutyltin Dilaurate (DBTDL) (1% in xylene) | 0.2 | Catalyst |
*The amount of isocyanate is calculated based on a 1.05:1 NCO:OH stoichiometric ratio. The hydroxyl equivalent weight of the polyol is 1000 g/eq. Therefore, for 40g of polyol, there are 0.04 equivalents of OH. For a 1.05:1 ratio, 0.042 equivalents of NCO are needed, which corresponds to 0.042 * 193 g/eq = 8.1 g of HDI trimer. A slight excess is often used.[4]
Procedure:
-
Part A Preparation: In a clean, dry container, dissolve the α,ω-dihydroxy poly(oxacyclododecan-2-one) in the solvent blend with gentle stirring. Once dissolved, add the leveling agent and UV protection package and mix until homogeneous.
-
Mixing: Just before application, add the DBTDL catalyst to Part A and mix thoroughly. Then, add the HDI trimer (Part B) to Part A and stir vigorously for 2-3 minutes. Be mindful of the pot life, which is the time before the mixture becomes too viscous to apply.
-
Application: Apply the coating to a prepared substrate (e.g., primed metal panel, plastic) using a suitable method such as spray coating or draw-down bar to achieve a desired dry film thickness (e.g., 50 µm).
-
Curing: Allow the coated substrate to sit at ambient temperature for 15-20 minutes to allow for solvent flash-off. Then, transfer the substrate to an oven and cure at 60 °C for 1 hour. The coating will continue to cure at room temperature and will reach its final properties after approximately 7 days.
Section 3: Characterization and Performance Testing
Thorough characterization of both the polymer and the final coating is essential to ensure quality and performance.
Polymer Characterization
| Technique | Purpose | Expected Results |
| Gel Permeation Chromatography (GPC) | Determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | Mn ≈ 2000 g/mol , PDI < 1.5 for a controlled polymerization. |
| Nuclear Magnetic Resonance (¹H NMR) | Confirm the polymer structure and determine the end-group functionality. | Characteristic peaks for the polyester backbone and terminal hydroxyl groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify functional groups. | Strong ester carbonyl peak (~1730 cm⁻¹), broad hydroxyl peak (~3400 cm⁻¹). |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg) and melting temperature (Tm). | Tg below room temperature, indicating a flexible polymer. Tm will depend on crystallinity. |
Coating Performance Testing
The performance of the cured coating should be evaluated according to industry-standard test methods.
| Property | ASTM Standard | Description | Expected Outcome for a High-Performance Coating |
| Adhesion | ASTM D3359 | Cross-hatch adhesion test to assess the coating's adhesion to the substrate. | 5B (no detachment of squares). |
| Hardness | ASTM D3363 | Pencil hardness test to determine the coating's resistance to scratching. | H to 2H. |
| Flexibility | ASTM D522 | Mandrel bend test to evaluate the coating's ability to resist cracking upon bending. | Pass on 1/8" mandrel. |
| Impact Resistance | ASTM D2794 | Measures the coating's resistance to rapid deformation. | High direct and reverse impact resistance. |
| Chemical Resistance | ASTM D1308 | Spot tests with various chemicals (e.g., water, ethanol, acid, alkali). | No significant change in appearance after exposure. |
| Biodegradability | ASTM D5338 | Measures the aerobic biodegradation of plastic materials under controlled composting conditions. | Significant CO₂ evolution over the test period, indicating biodegradation.[13] |
Conclusion
Oxacyclododecan-2-one is a highly promising monomer for the development of specialty coatings that meet the demands for both high performance and environmental sustainability. The ability to precisely control the polymer architecture through ring-opening polymerization allows for the creation of tailor-made polyester polyols that, when formulated into two-component polyurethane systems, yield coatings with excellent mechanical properties, chemical resistance, and UV durability. The inherent biodegradability of the poly(oxacyclododecan-2-one) backbone offers a significant advantage in reducing the environmental footprint of coated products. The protocols and information provided in this guide serve as a robust starting point for researchers and formulators to explore the full potential of this versatile monomer in creating the next generation of specialty coatings.
References
- Bio-Based Polyurethane Coatings: Pioneering Efficient and Eco-Friendly Solutions for Sustainable Applications. (2024). Journal of Research in Technology and Engineering.
- Design of Biodegradable PU Textile Co
- Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymeriz
- Polyester Polyols for Water-Resistant Polyurethane Co
- Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. (2023). Growing Science.
- Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Co
- Assessment of Bio-Based Polyurethanes: Perspective on Applications and Bio-Degrad
- -Batch formulation for different polyols | Download Table. (n.d.).
- Preparation and characterisation of polyurethane coatings based on polyester polyol | Request PDF. (2025).
- Biodegradable Polycaprolactone Urethane Elastomers. (2020).
- Development of Nontoxic Biodegradable Polyurethanes Based on Polyhydroxyalkanoate and L-lysine Diisocyanate with Improved Mechan. (2019). Semantic Scholar.
- Synthesis of poly(ester urethane)s from α,ω-dihydroxy telechelic... (n.d.).
- Block Copolymers of Poly(ω-Pentadecalactone) in Segmented Polyurethanes. (n.d.). NIH.
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- Synthesis and properties of diblock copolymers of ω-pentadecalactone and α-amino acids. (n.d.).
- (PDF) Block Copolymers of Poly(ω-Pentadecalactone) in Segmented Polyurethanes: Novel Biodegradable Shape Memory Polyurethanes. (2025).
- Ring opening polymerization of macrolactones: high conversions and activities using an yttrium catalyst. (n.d.). Polymer Chemistry (RSC Publishing).
- Controlled ring-opening (co)polymerization of macrolactones: a pursuit for efficient aluminum-based catalysts. (n.d.). Polymer Chemistry (RSC Publishing).
- Microstructured Coatings and Surface Functionalization of Poly(caprolactone-co-lactide) Using Gas-Permeable Mold | Request PDF. (2025).
- An overview of macrolactone in polymer synthesis. (n.d.).
- Synthesis and characterization of poly(ω-pentadecalactone) for its industrial-scale production. (2025).
- Paper of the month: Ring opening polymerization of ε-caprolactone through w
- Microstructured Coatings and Surface Functionalization of Poly(caprolactone-co-lactide) Using Gas-Permeable Mold. (n.d.). MDPI.
- Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand. (n.d.). Polymer Chemistry (RSC Publishing).
- Synthesis of well-defined poly(alkyl methacrylate)
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Application Notes & Protocols for the Characterization of Poly(undecanolactone)
Introduction: Understanding Poly(undecanolactone) and the Imperative for Comprehensive Characterization
Poly(undecanolactone) (PUDL) is a biodegradable and biocompatible aliphatic polyester that has garnered significant interest in the biomedical and pharmaceutical fields. Its unique combination of flexibility, slow degradation kinetics, and desirable mechanical properties makes it a prime candidate for applications such as long-term implantable medical devices, drug delivery systems, and tissue engineering scaffolds.[1][2] The performance of PUDL in these applications is intrinsically linked to its physicochemical properties, including molecular weight, thermal behavior, crystallinity, and chemical structure. Therefore, a thorough and multi-faceted analytical characterization is not merely a quality control measure but a fundamental necessity for ensuring the safety, efficacy, and batch-to-batch consistency of PUDL-based products.[3][4]
This guide provides a comprehensive overview of the key analytical techniques for the in-depth characterization of PUDL. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles and practical insights to enable robust and reliable material analysis.
Molecular Weight Determination: Gel Permeation Chromatography (GPC/SEC)
The "Why": The molecular weight and molecular weight distribution (polydispersity index, PDI) of PUDL are critical parameters that profoundly influence its mechanical strength, degradation rate, and rheological properties.[4][5] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining these parameters.[3][6] It separates polymer molecules based on their hydrodynamic volume in solution, providing a comprehensive profile of the molecular weight distribution.[6]
Experimental Protocol: GPC Analysis of PUDL
-
Sample Preparation:
-
Accurately weigh 2-5 mg of PUDL into a glass vial.
-
Add a suitable solvent, such as tetrahydrofuran (THF) or chloroform, to achieve a concentration of 1-2 mg/mL. PUDL is generally soluble in these common organic solvents.
-
Gently agitate the mixture at room temperature until the polymer is completely dissolved. A shaker or vortex mixer can be used. Avoid excessive heating, which could potentially cause thermal degradation.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter (compatible with the chosen solvent) to remove any particulate matter that could clog the GPC column.
-
-
Instrumentation and Conditions:
-
GPC System: An integrated GPC/SEC system equipped with a refractive index (RI) detector is typically used.[6] For more detailed structural information, multi-detector systems incorporating light scattering and viscometry detectors can be employed.[5]
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for the expected molecular weight of the PUDL sample.
-
Mobile Phase: THF is a common mobile phase for PUDL analysis, run at a flow rate of approximately 1.0 mL/min.
-
Temperature: The column and detector should be maintained at a constant temperature, typically 35-40 °C, to ensure reproducible results.
-
Calibration: Calibrate the system using narrow molecular weight polystyrene standards. A calibration curve of log(Molecular Weight) versus elution volume is constructed.
-
-
Data Acquisition and Analysis:
-
Inject the filtered PUDL solution into the GPC system.
-
Record the chromatogram from the RI detector.
-
Using the GPC software and the polystyrene calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3][6]
-
Data Presentation: Typical Molecular Weight Data for PUDL
| Parameter | Typical Value Range | Significance |
| Mn ( g/mol ) | 20,000 - 100,000 | Influences degradation rate and drug release kinetics. |
| Mw ( g/mol ) | 40,000 - 200,000 | Correlates with mechanical properties like tensile strength. |
| PDI (Mw/Mn) | 1.5 - 2.5 | Indicates the breadth of the molecular weight distribution; a lower PDI suggests a more uniform polymer.[3] |
Logical Workflow for GPC Analysis
Caption: Workflow for determining PUDL molecular weight using GPC.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of PUDL, assessing its purity, and identifying end-groups.[7][8] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the polymer chain, allowing for unambiguous structural verification.[8]
Experimental Protocol: ¹H and ¹³C NMR of PUDL
-
Sample Preparation:
-
Dissolve 5-10 mg of PUDL in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.
-
Ensure the sample is fully dissolved by gentle agitation.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Acquire the proton NMR spectrum. Key signals for PUDL include:
-
A triplet around 4.0-4.1 ppm corresponding to the methylene protons adjacent to the ester oxygen (-O-CH ₂-).
-
A triplet around 2.2-2.3 ppm from the methylene protons adjacent to the carbonyl group (-C(=O)-CH ₂-).
-
A series of multiplets between 1.2 and 1.7 ppm arising from the other methylene protons in the undecanolactone backbone.
-
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Characteristic peaks for PUDL include:
-
A resonance around 173-174 ppm for the carbonyl carbon (-C =O).
-
A peak around 64-65 ppm for the carbon adjacent to the ester oxygen (-O-C H₂-).
-
Signals in the range of 24-35 ppm for the other methylene carbons in the polymer chain.
-
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons corresponding to each chemical environment.
-
Compare the observed chemical shifts in both ¹H and ¹³C spectra with literature values for PUDL to verify the structure.
-
Expected ¹H NMR Spectrum of PUDL
Caption: Interrelation of analytical techniques for PUDL characterization.
Crystalline Structure: X-Ray Diffraction (XRD)
The "Why": X-ray diffraction is a powerful technique for determining the degree of crystallinity and investigating the crystal structure of semi-crystalline polymers like PUDL. [9]The crystalline nature of PUDL significantly impacts its mechanical properties and degradation behavior. [2][10] Experimental Protocol: XRD Analysis of PUDL
-
Sample Preparation:
-
A flat sample, such as a thin film or a pressed pellet, is required.
-
Ensure the sample surface is smooth and representative of the bulk material.
-
-
Instrumentation and Data Acquisition:
-
X-ray Diffractometer: A powder or thin-film X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα radiation).
-
Scan Range: Scan the sample over a range of 2θ angles, for example, from 5° to 40°.
-
Scan Speed: Use a slow scan speed to obtain a good quality diffraction pattern.
-
-
Data Analysis:
-
The resulting diffractogram will show sharp peaks (from the crystalline regions) superimposed on a broad amorphous halo.
-
The positions of the diffraction peaks can be used to determine the unit cell parameters of the PUDL crystal structure.
-
The degree of crystallinity can be estimated by deconvoluting the diffractogram to separate the areas of the crystalline peaks and the amorphous halo.
-
Mechanical Properties
The "Why": For applications in medical devices and tissue engineering, the mechanical properties of PUDL are of paramount importance. [11][12]Tensile testing is commonly used to determine key parameters such as tensile strength, Young's modulus, and elongation at break.
Experimental Protocol: Tensile Testing of PUDL
-
Sample Preparation:
-
Prepare dog-bone shaped specimens of PUDL according to a standard method (e.g., ASTM D638). This can be done by injection molding or by cutting from a compression-molded sheet.
-
Measure the dimensions (width and thickness) of the gauge section of each specimen accurately.
-
-
Instrumentation and Testing:
-
Universal Testing Machine: A universal testing machine equipped with a suitable load cell.
-
Test Conditions:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
-
Data Analysis:
-
From the stress-strain curve, determine:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.
-
-
Hydrolytic Degradation
The "Why": As a biodegradable polymer, understanding the hydrolytic degradation behavior of PUDL is essential for predicting its in vivo lifetime and the release profile of encapsulated drugs. [1][13][14] Experimental Protocol: In Vitro Hydrolytic Degradation of PUDL
-
Sample Preparation:
-
Prepare PUDL samples of a defined geometry (e.g., films or microspheres) and weigh them accurately.
-
-
Degradation Study:
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C to simulate physiological conditions.
-
At predetermined time points, retrieve the samples from the buffer.
-
Gently rinse the samples with deionized water and dry them to a constant weight in a vacuum oven at a low temperature.
-
-
Analysis of Degraded Samples:
-
Mass Loss: Calculate the percentage mass loss over time.
-
Molecular Weight Reduction: Use GPC to measure the decrease in molecular weight as a function of degradation time.
-
Thermal Properties: Analyze changes in thermal properties (e.g., crystallinity) using DSC.
-
Surface Morphology: Examine changes in the surface morphology of the samples using Scanning Electron Microscopy (SEM).
-
Conclusion
The comprehensive characterization of poly(undecanolactone) using a combination of analytical techniques is fundamental to its successful application in the fields of drug delivery and biomedical engineering. By employing the protocols and understanding the principles outlined in this guide, researchers and scientists can gain a thorough understanding of the material's properties, ensuring the development of safe, effective, and reliable PUDL-based products. The interplay between molecular weight, structure, thermal properties, and degradation behavior underscores the necessity of a multi-faceted analytical approach.
References
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Synthesis, Morphology, and Crystallization Kinetics of Polyheptalactone (PHL) | Biomacromolecules - ACS Publications. (2023, June 21). Retrieved from [Link]
-
GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.). Retrieved from [Link]
-
Thermal Analysis of Polymers Selected Applications. (n.d.). Mettler Toledo. Retrieved from [Link]
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How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system. (2022, June 16). YouTube. Retrieved from [Link]
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Thermal analysis of materials. (n.d.). Scion Research. Retrieved from [Link]
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Thermal Analysis. (n.d.). Retrieved from [Link]
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Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories. Retrieved from [Link]
-
Determining the Crystallinity in Polymer Samples. (2018, December 20). AZoM. Retrieved from [Link]
-
SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters. Retrieved from [Link]
-
Structures and Interactions in Polymer Systems Characterized by NMR Methods. (2009, September 3). Bentham Open. Retrieved from [Link]
-
Analysis of engineering polymers by GPC/SEC. (n.d.). Agilent. Retrieved from [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015, April 30). Agilent. Retrieved from [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (n.d.). Agilent. Retrieved from [Link]
-
Scheme 2. Polylactone chains detected by 1H NMR spectroscopy in the... (n.d.). ResearchGate. Retrieved from [Link]
-
Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Classifying Different Types of Plastic using FTIR Spectroscopy. (n.d.). University College Dublin. Retrieved from [Link]
-
Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators. (2019, June 28). PubMed Central. Retrieved from [Link]
-
Modulating the Crystallinity, Mechanical Properties, and Degradability of Poly(ε-caprolactone) Derived Polyesters by. (2019, April 7). The Royal Society of Chemistry. Retrieved from [Link]
-
Mechanical properties of poly(ε‐caprolactone) and poly(lactic acid) blends. (2008). ResearchGate. Retrieved from [Link]
-
Morphology, Crystallinity, and Molecular Weight of Poly(ε-caprolactone)/Graphene Oxide Hybrids. (n.d.). PMC - NIH. Retrieved from [Link]
-
Physicochemical Characteristics and Hydrolytic Degradation of Polylactic Acid Dermal Fillers: A Comparative Study. (2023, August 1). Retrieved from [Link]
-
Supporting Information. (2022). The Royal Society of Chemistry. Retrieved from [Link]
-
Investigation on Crystallinity Behavior of the Polylactic Acid and Poly-3-hydroxybutyrate Bio-based Polymers in the Presence of. (n.d.). Retrieved from [Link]
-
Methods for identification, quantification and characterization of polyhydroxyalkanoates. (2009). ResearchGate. Retrieved from [Link]
-
NMR Analysis of Poly(Lactic Acid) via Statistical Models. (n.d.). MDPI. Retrieved from [Link]
-
Investigation of the Thermal and Hydrolytic Degradation of Polylactide during Autoclave Foaming. (n.d.). MDPI. Retrieved from [Link]
-
Hydrolytic degradation of poly(ε-caprolactone) in the melt. (2003). ResearchGate. Retrieved from [Link]
-
Fourier-transform infrared (FTIR) spectra of poly(lactic acid) (PLA)... (n.d.). ResearchGate. Retrieved from [Link]
-
1 H NMR spectra of poly( -caprolactone -block-2,2-dimethyl-1,3- propandiol). (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectra of studied samples: (a) PCL, PLA, and n‐HA and (b)... (n.d.). ResearchGate. Retrieved from [Link]
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Thermal analysis FTIR spectroscopy of poly(ε-caprolactone). (2000). ResearchGate. Retrieved from [Link]
-
FTIR and TGA Analysis of Biodegradable Poly(Lactic Acid)/ Treated Kenaf Bast Fibre: Effect of Plasticizers. (n.d.). Retrieved from [Link]
-
Degradation of Poly(-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions. (2023, September 19). Semantic Scholar. Retrieved from [Link]
-
Surface characterization of poly(lactic acid) and polycaprolactone by inverse gas chromatography. (2007). ResearchGate. Retrieved from [Link]
-
Preparation and characterization of microspheres based on blend of poly(lactic acid) and poly(ɛ-caprolactone) with poly(vinyl alcohol) as emulsifier. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). Retrieved from [Link]
-
Evaluation of the thermal and mechanical properties of poly(?-caprolactone), low-density polyethylene, and their blends. (2004). ResearchGate. Retrieved from [Link]
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(PDF) Analytical Solutions for Characterization of the Chemical Composition Distribution of Linear Low-Density Polyethylene: Leveraging Structure Retention Relationships and Relative Energy Density. (2025, November 17). ResearchGate. Retrieved from [Link]
-
Physical and biocompatibility properties of poly-ε-caprolactone produced using in situ polymerisation: A novel manufacturing technique for long-fibre composite materials. (2001). ResearchGate. Retrieved from [Link]
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use of Oxacyclododecan-2-one in fragrance formulation
An Application Guide to Oxacyclododecan-2-one in Modern Fragrance Formulations
Abstract
This technical guide provides a comprehensive overview of Oxacyclododecan-2-one (CAS 1725-03-7), a macrocyclic musk, for its application in fragrance formulations. It is intended for researchers, perfumers, and cosmetic scientists. This document details the physicochemical properties, olfactory profile, and functional roles of this ingredient. It presents detailed, self-validating protocols for its incorporation into both alcohol-based perfumes and cosmetic emulsions, including methodologies for stability and performance assessment. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process. Safety, handling, and regulatory considerations are also addressed, grounding the practical application of this versatile musk in established scientific and safety standards.
Introduction: The Evolution and Significance of Macrocyclic Musks
Since the late 19th century, synthetic musks have become indispensable in perfumery, offering an ethical, consistent, and cost-effective alternative to natural musk derived from the endangered musk deer.[1][2] The landscape of synthetic musks has evolved through several classes:
-
Nitro Musks: The first generation of synthetic musks, discovered accidentally in the 1880s.[2] Their use has significantly declined due to safety and environmental concerns.[2][3]
-
Polycyclic Musks (PCMs): Developed mid-20th century, compounds like Galaxolide became industry workhorses due to their clean, powdery scents and versatility in various applications.[1][2] However, concerns about bioaccumulation have led to increased scrutiny.[4]
-
Macrocyclic Musks (MCMs): This class, which includes Oxacyclododecan-2-one, represents a significant advancement. These large-ring molecules, often lactones or ketones, closely mimic the scent of natural musk and are generally considered to have a better environmental profile, including good biodegradability.[1][2][3] While historically more expensive to produce, their superior olfactory qualities and improved safety profiles have made them favorites in high-end and contemporary fragrances.[1][4]
Oxacyclododecan-2-one, also known as 11-Undecanolide, is a 12-membered macrocyclic lactone. It provides a soft, warm, and persistent musk character, making it a valuable tool for modern perfumers seeking to impart sensuality, warmth, and longevity to their creations.[2]
Physicochemical & Olfactory Characterization
A thorough understanding of a material's physical and chemical properties is fundamental to its effective and safe use in any formulation.
Physicochemical Data
The properties of Oxacyclododecan-2-one are summarized below. This data is critical for predicting its behavior in different solvents and formulations, as well as for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 1725-03-7 | [5] |
| Molecular Formula | C₁₁H₂₀O₂ | [5][6] |
| Molecular Weight | 184.28 g/mol | [6] |
| Appearance | Liquid | |
| Melting Point | 2-3 °C | [6] |
| Boiling Point | 124-126 °C at 13 mmHg | [6] |
| Density | 0.992 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.47 | [6] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Soluble in ethanol and oils.[1][7] | |
| Synonyms | 11-Undecanolide, Undecanoic ω-lactone, 1-Oxa-2-cyclododecanone | [6][8] |
Olfactory Profile
Oxacyclododecan-2-one possesses a distinct and versatile musk odor. Its primary characteristics are:
-
Primary Note: Musk
-
Sub-notes: Warm, slightly sweet, powdery, and clean.
-
Classification: Base Note
As a base note, it is characterized by low volatility, which means it does not evaporate quickly.[1][3] This property is fundamental to its primary roles in perfumery: providing a long-lasting foundation and acting as a fixative.[1][3]
Principles of Application in Fragrance Formulation
Oxacyclododecan-2-one is more than just a scent ingredient; it is a functional component that shapes the structure and performance of a fragrance.
-
Fixative Power: The primary function of a fixative is to reduce the evaporation rate of more volatile fragrance components.[3] The moderate molecular weight and lipophilic nature of Oxacyclododecan-2-one allow it to anchor the lighter top and middle notes (e.g., citrus, floral, herbal), extending their presence and the overall life of the scent on the skin.[1]
-
Harmonizing and Blending: Musks are renowned for their ability to add complexity and create a smooth transition between different olfactory phases.[3][9] Oxacyclododecan-2-one can soften potentially sharp notes from other ingredients, rounding out the composition and lending it a sense of completeness and elegance.
-
Enhancing the "Dry-Down": The dry-down is the final phase of a fragrance's life, where the base notes become most prominent. Oxacyclododecan-2-one defines this stage, leaving a soft, warm, and sensual skin-like scent that can linger for hours.[1][3]
Caption: Role of Oxacyclododecan-2-one in a fragrance structure.
Experimental Protocols
The following protocols provide step-by-step methodologies for the evaluation and incorporation of Oxacyclododecan-2-one.
Protocol: Preparation of a Stock Solution
Rationale: Creating a stock solution is a standard laboratory practice that allows for precise and repeatable dosing in experimental formulations. Ethanol is the most common solvent in fine fragrance perfumery. Dipropylene Glycol (DPG) is an alternative for applications where alcohol is not desired.
Materials:
-
Oxacyclododecan-2-one
-
Perfumer's Grade Ethanol (95% or higher) or Dipropylene Glycol (DPG), Fragrance Grade
-
Glass beaker
-
Analytical balance (readable to 0.001g)
-
Magnetic stirrer and stir bar
-
Amber glass storage bottle with a polytetrafluoroethylene (PTFE)-lined cap
Procedure:
-
Tare: Place the glass beaker on the analytical balance and tare its weight.
-
Weigh Musk: Carefully weigh 10.000g of Oxacyclododecan-2-one into the beaker.
-
Weigh Solvent: Tare the balance again. Add 90.000g of perfumer's grade ethanol to the beaker. This creates a 10% (w/w) stock solution.
-
Dissolution: Place the magnetic stir bar in the beaker and place it on the magnetic stirrer. Stir at a moderate speed (e.g., 250 RPM) until the solution is completely homogenous and clear.
-
Storage: Transfer the stock solution to the amber glass bottle. Label it clearly with the name ("Oxacyclododecan-2-one 10% in EtOH"), concentration, and date of preparation.
-
Self-Validation: The solution should be perfectly clear with no visible particulates or cloudiness. A slight odor of the musk should be detectable.
Protocol: Incorporation into a Model Eau de Toilette (EDT)
Rationale: This protocol demonstrates the use of the stock solution in a simple floral-musk accord. The subsequent steps of maturation, chilling, and filtration are critical for the stability, clarity, and olfactory development of the final product.
Materials:
-
10% Oxacyclododecan-2-one stock solution (from 4.1)
-
Other fragrance materials (e.g., Linalool, Hedione®, Iso E Super®, Benzyl Acetate)
-
Perfumer's Grade Ethanol
-
Deionized Water
-
Glass beakers and graduated cylinders
-
Analytical balance
-
Filter paper (e.g., Whatman No. 1) and funnel
-
Crimp-top perfume bottle or screw-top glass bottle
Procedure:
-
Create Concentrate: In a clean beaker on an analytical balance, weigh the following fragrance materials to create a simple concentrate:
-
Hedione®: 3.0g
-
Iso E Super®: 2.0g
-
Linalool: 1.5g
-
Benzyl Acetate: 0.5g
-
10% Oxacyclododecan-2-one solution: 3.0g (This provides 0.3g of pure musk)
-
-
Dilution: Add 30.0g of perfumer's grade ethanol to the concentrate and mix until homogenous.
-
Maturation (Aging): Seal the beaker and allow the solution to mature in a cool, dark place for a minimum of 48 hours. Causality: This step is crucial for the chemical reactions between ingredients to settle, allowing the fragrance to meld and the full character of the accord to develop.
-
Final Dilution: After maturation, add 10.0g of deionized water slowly while stirring. This brings the total mass to 50.0g and adjusts the alcohol percentage.
-
Chilling & Filtration: Seal the solution and chill it to approximately 4°C for at least 4 hours. Causality: Chilling causes less soluble waxes and impurities to precipitate out of the solution. Immediately following, filter the cold solution through filter paper into the final storage bottle. This ensures the final product remains clear and does not become cloudy at cooler temperatures.
-
Self-Validation & Evaluation:
-
Visual: The final EDT should be clear and free of sediment.
-
Olfactory: Apply the fragrance to a blotter strip. Evaluate the scent at three key time points:
-
t=0 (Top Notes): Initial impression.
-
t=1 hour (Heart Notes): The main character of the fragrance.
-
t=8 hours (Base Notes): The dry-down, where the tenacity and character of Oxacyclododecan-2-one will be most apparent.
-
-
Protocol: Assessment of Stability in a Cosmetic Emulsion
Rationale: Fragrance ingredients can sometimes destabilize cosmetic formulations. This protocol outlines a method to assess the impact of a fragrance oil containing Oxacyclododecan-2-one on the physical stability of a basic oil-in-water (O/W) cream.[10][11]
Caption: Workflow for cosmetic emulsion stability testing.
Materials:
-
Fragrance concentrate from Protocol 4.2
-
Basic O/W cream base (or components: deionized water, glycerin, cetearyl alcohol, glyceryl stearate, xanthan gum, preservative)
-
pH meter
-
Viscometer (e.g., Brookfield type)
-
Stability ovens/incubators
-
Airtight containers for samples
Procedure:
-
Prepare Test Sample: Prepare a batch of the O/W cream base. Allow it to cool to below 40°C.
-
Incorporate Fragrance: To the test batch, add the fragrance concentrate (from 4.2, step 1) at a typical loading, for example, 0.5% (w/w). Mix thoroughly until homogenous. Causality: Adding fragrance to a cooled emulsion prevents the heat from flashing off volatile top notes and potentially affecting stability.
-
Prepare Control: Maintain a separate batch of the cream base with no added fragrance. This is the control.
-
Initial Measurements (t=0): For both the test and control batches, measure and record the initial pH, viscosity, and describe the appearance (color, texture) and odor.
-
Stability Study:
-
Divide both test and control batches into two sets of samples.
-
Store one set at room temperature (approx. 25°C).
-
Store the second set under accelerated conditions (40°C).[10]
-
-
Weekly Evaluation: For 4 weeks, remove the samples from their storage conditions and allow them to equilibrate to room temperature. Record the same parameters as in step 4: pH, viscosity, appearance (checking for phase separation, discoloration), and odor.
-
Self-Validation & Analysis: Compare the results of the test sample to the control sample at each time point and condition. A stable formulation will show minimal changes in pH and viscosity, and no phase separation, significant discoloration, or drastic change in odor profile compared to the control.[10][11]
Safety, Handling, and Regulatory Considerations
-
Hazard Classification: According to safety data, Oxacyclododecan-2-one is classified as a warning-level substance, with hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and gloves, should be worn during handling.
-
Storage: It is classified as a combustible liquid (Storage Class 10). It should be stored in a cool, well-ventilated area away from ignition sources in tightly sealed containers.
-
Regulatory Compliance: The use of fragrance ingredients in consumer products is overseen by bodies such as the International Fragrance Association (IFRA) and evaluated for safety by the Research Institute for Fragrance Materials (RIFM).[12][13] Formulators must ensure that the use level of Oxacyclododecan-2-one complies with the current IFRA Standards for the specific product category (e.g., leave-on vs. rinse-off cosmetics).
Conclusion
Oxacyclododecan-2-one is a highly effective and versatile macrocyclic musk that serves as a cornerstone ingredient in modern perfumery. Its ability to act as a powerful fixative, a harmonizing agent, and a provider of a warm, sensual base note makes it invaluable. By following systematic protocols for formulation and stability testing, researchers and perfumers can confidently and effectively leverage its properties to create sophisticated, long-lasting, and stable fragrances for a wide range of applications.
References
- Allan Chemical Corporation. (2025, October 7). How Synthetic Musks Shape Modern Perfumery. allanchem.com.
- Kraft, P., et al. Musks in Perfumery. Perfumes and Flavours.
- Cheméo. Chemical Properties of Oxacyclododecan-2-one (CAS 1725-03-7).
- Perfumer & Flavorist. Musks: The Choices.
- ChemicalBook. (2025, May 20). oxacyclododecan-2-one - 1725-03-7, C11H20O2, density, melting point, boiling point, structural formula, synthesis.
- Sigma-Aldrich. Oxacyclododecan-2-one 98% 1725-03-7.
- Chemical Bull. (2025, April 25). The Chemistry Of Musk: Why It's A Key Ingredient In Perfumes.
- NIST. Oxacyclododecan-2-one. NIST WebBook.
- Scenttree. Oxacyclooctadecan-2-one (CAS 5637-97-8): Odor profile, Properties, & IFRA compliance.
- Moore, T. (2005, April 14). SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. University of Illinois Urbana-Champaign.
- Sigma-Aldrich. Oxacyclododecan-2-one 98% 1725-03-7.
- National Center for Biotechnology Inform
- Perflavory. oxacyclododecan-2-one, 1725-03-7.
- The Fragrance Conservatory. Oxacyclohexadecen-2-one. The Ingredient Directory.
- Api, A. M., et al. (2022). Update to RIFM fragrance ingredient safety assessment, oxacyclotridecan-2-one, CAS Registry Number 947-05-7. Food and Chemical Toxicology, 113147.
- Api, A. M., et al. (2022, May 1). Update to RIFM fragrance ingredient safety assessment, oxacyclotridecan-2-one, CAS Registry Number 947-05-7.
- Shkreli, A., et al. (2025, August 7). Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative.
- Guaratini, T., et al. (2006). Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects. International Journal of Pharmaceutics, 327(1-2), 12-6.
- Lin, T. J. (1970). Effect of Initial Surfactant Location on the Properties of Emulsions. Journal of the Society of Cosmetic Chemists, 21(6), 365-375.
Sources
- 1. How Synthetic Musks Shape Modern Perfumery - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. de.cdn-website.com [de.cdn-website.com]
- 3. The Chemistry Of Musk: Why It's A Key Ingredient In Perfumes [chemicalbull.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Oxacyclododecan-2-one [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. oxacyclododecan-2-one, 1725-03-7 [perflavory.com]
- 8. Undecalactone | C11H20O2 | CID 74409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxacyclohexadecen-2-one | The Fragrance Conservatory [fragranceconservatory.com]
- 13. Update to RIFM fragrance ingredient safety assessment, oxacyclotridecan-2-one, CAS Registry Number 947-05-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Oxacyclododecan-2-one
Welcome to the technical support center for the synthesis of Oxacyclododecan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable macrocyclic lactone. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Oxacyclododecan-2-one?
The most prevalent and well-documented method for synthesizing Oxacyclododecan-2-one is the Baeyer-Villiger oxidation of its corresponding cyclic ketone, cyclododecanone.[1] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, effectively expanding the ring to form the desired lactone.[2][3]
Q2: Which oxidizing agents are typically used for the Baeyer-Villiger oxidation of cyclododecanone?
A range of peroxyacids are effective for this transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a very common choice due to its commercial availability and reactivity.[4][5] Other options include peracetic acid and trifluoroperacetic acid (TFPAA), with the reactivity generally correlating with the acidity of the corresponding carboxylic acid.[1] For a more environmentally friendly approach, hydrogen peroxide can be used in conjunction with a Lewis or Brønsted acid catalyst to activate it.[4][6]
Q3: What is the general mechanism of the Baeyer-Villiger oxidation in this synthesis?
The reaction proceeds through a well-established mechanism. First, the peroxyacid protonates the carbonyl oxygen of the cyclododecanone, making the carbonyl carbon more electrophilic. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate often referred to as the Criegee intermediate.[1][2] This is followed by a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide, displacing a carboxylic acid molecule. Finally, deprotonation of the resulting oxocarbenium ion yields the final lactone product.[1]
Q4: Are there any significant side reactions to be aware of?
Yes, several side reactions can occur, potentially lowering the yield of the desired product. One common issue is the hydrolysis of the lactone product back to the corresponding hydroxy acid, especially if the reaction conditions are too acidic or if there is excess water present.[6] With peroxyacid reagents like m-CPBA, the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can be difficult to remove during workup.[7] If the starting material or product contains other oxidizable functional groups, such as alkenes, competitive oxidation (e.g., epoxidation) can occur.[8][9]
Troubleshooting Guide: Improving Your Yield
Even with a well-established procedure, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of Oxacyclododecan-2-one.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. A systematic investigation is key to identifying the root cause.
-
Inactive or Degraded Oxidizing Agent:
-
Diagnosis: Peroxyacids like m-CPBA can degrade over time, especially if not stored properly (cool and dry). The purity of commercial m-CPBA can also vary.
-
Solution: Use a fresh bottle of the oxidizing agent or determine the activity of your current batch using iodometric titration. It is advisable to purchase high-purity m-CPBA (typically >85%).
-
-
Insufficient Reaction Time or Temperature:
-
Diagnosis: The Baeyer-Villiger oxidation of cyclododecanone can be slow at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If you observe a significant amount of starting material remaining after the expected reaction time, the reaction is likely incomplete.
-
Solution: Gradually increase the reaction temperature in increments of 10°C. Be cautious, as higher temperatures can also promote side reactions. Alternatively, extend the reaction time, continuing to monitor until the starting material is consumed.
-
-
Presence of Water:
-
Diagnosis: Water can hydrolyze the lactone product and may also interfere with certain catalysts.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If using hydrogen peroxide, opt for a higher concentration (e.g., 30-50%) to minimize the amount of water introduced.
-
-
Inappropriate Solvent:
-
Diagnosis: The choice of solvent can significantly impact reaction rates and solubility of reagents.
-
Solution: Dichloromethane (DCM) and chloroform are common solvents for Baeyer-Villiger oxidations with m-CPBA. If using a hydrogen peroxide/catalyst system, the optimal solvent will depend on the catalyst used. Refer to literature for the recommended solvent for your specific catalytic system.
-
-
Catalyst Deactivation (for catalyzed reactions):
-
Diagnosis: If using a Lewis or Brønsted acid catalyst with hydrogen peroxide, the catalyst may be deactivated by impurities or water.
-
Solution: Ensure the purity of your starting materials and use anhydrous conditions. Some heterogeneous catalysts may be regenerated by washing and calcining.[6]
-
Problem 2: Formation of Significant Impurities
The presence of byproducts can complicate purification and reduce the overall yield.
-
Hydrolysis of the Lactone:
-
Diagnosis (NMR/IR): The presence of a broad -OH stretch in the IR spectrum and a carboxylic acid proton in the 1H NMR spectrum are indicative of the corresponding hydroxy acid.
-
Solution: Perform the reaction under strictly anhydrous conditions. During the workup, avoid prolonged contact with acidic or basic aqueous solutions. A buffered system can sometimes be employed to maintain a neutral pH.
-
-
Unreacted Starting Material:
-
Diagnosis (TLC/GC-MS): A spot/peak corresponding to cyclododecanone is observed.
-
Solution: This indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield" above. Consider increasing the stoichiometry of the oxidizing agent slightly (e.g., to 1.1-1.2 equivalents).
-
-
Carboxylic Acid Byproduct from Peroxyacid:
-
Diagnosis: This is particularly an issue with m-CPBA, leading to the formation of m-chlorobenzoic acid. This can be difficult to separate from the product by column chromatography.
-
Solution: During the workup, wash the organic layer with a mild base such as saturated sodium bicarbonate (NaHCO3) solution to extract the acidic byproduct.[7] Be cautious not to use a strong base or prolonged washing, as this can promote lactone hydrolysis.
-
Optimizing Reaction Conditions for Maximum Yield
A systematic approach to optimizing reaction parameters is crucial for achieving high yields.
Comparison of Common Oxidizing Systems
| Oxidizing System | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | DCM or CHCl3, 0°C to RT | Readily available, generally reliable, predictable. | Byproduct can be difficult to remove, can be sensitive to storage.[7] |
| Trifluoroperacetic Acid (TFPAA) | Generated in situ from TFAA and H2O2 | Highly reactive, can oxidize less reactive ketones. | Highly corrosive, can be too aggressive and lead to side reactions. |
| H2O2 / Lewis Acid (e.g., Sn-Zeolite) | Acetonitrile or other polar aprotic solvent | "Green" oxidant (water is the only byproduct), catalyst can be recycled.[6] | Requires a catalyst, optimization of catalyst and conditions may be necessary. |
| H2O2 / Brønsted Acid | Protic or aprotic solvent | "Green" oxidant, simple to set up.[6] | Can lead to lactone hydrolysis if conditions are too acidic.[6] |
Experimental Protocol: Baseline Synthesis and Optimization
This protocol provides a reliable starting point for the synthesis of Oxacyclododecan-2-one using m-CPBA. It can be systematically varied to optimize the yield.
Materials:
-
Cyclododecanone
-
m-CPBA (ensure purity is >85%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve cyclododecanone (1.0 eq) in anhydrous DCM (concentration of ~0.1 M).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting material by TLC or GC. The reaction may take several hours to 24 hours to reach completion.
-
Quenching and Workup: Once the reaction is complete, cool the mixture back to 0°C. Quench any remaining peroxyacid by adding a 10% aqueous solution of sodium sulfite (Na2SO3) or sodium thiosulfate (Na2S2O3) and stirring for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Optimization Strategy:
-
Temperature: Run parallel reactions at 0°C, room temperature, and 40°C (reflux in DCM) to assess the impact on reaction rate and byproduct formation.
-
Stoichiometry: Vary the equivalents of m-CPBA from 1.05 to 1.5 to find the optimal amount that drives the reaction to completion without significant side reactions.
-
Concentration: Investigate the effect of reactant concentration (e.g., 0.05 M, 0.1 M, 0.5 M) on the reaction outcome.
Purification Protocol
The crude Oxacyclododecan-2-one can be purified to high purity using flash column chromatography.
-
Column Preparation: Pack a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure Oxacyclododecan-2-one as a colorless oil or low-melting solid.[10]
References
-
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). Molecules. [Link]
-
Workup: mCPBA Oxidation. University of Rochester Department of Chemistry. [Link]
-
m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? (2020). Chemistry Stack Exchange. [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances. [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Tutor. [Link]
-
Modified Conditions for Efficient Baeyer-Villiger Oxidation with m-CPBA. (1989). Synthetic Communications. [Link]
-
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). National Center for Biotechnology Information. [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Publishing. [Link]
-
Baeyer-Villiger Oxidation. Chemistry Steps. [Link]
-
Permaleic Acid: Baeyer-Villiger Oxidation of Cyclododecanone. ResearchGate. [Link]
-
oxacyclododecan-2-one - 1725-03-7, C11H20O2, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]
-
Enzymatic Baeyer-Villiger oxidation of steroids with cyclopentadecanone monooxygenase. ResearchGate. [Link]
-
Accelerated Chemical Reaction Optimization Using Multi-Task Learning. (2023). National Center for Biotechnology Information. [Link]
-
Scheme 1. Baeyer-Villiger oxidation of cyclopentanone under different conditions. ResearchGate. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). (2011). Master Organic Chemistry. [Link]
-
Baeyer–Villiger oxidation. Wikipedia. [Link]
-
4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. (2023). Chemistry LibreTexts. [Link]
-
2-BROMO-2-CYCLOHEXEN-1-ONE. Organic Syntheses. [Link]
-
Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. [Link]
-
Yield optimization for multiple reactions. ResearchGate. [Link]
-
Baeyer–Villiger oxidation. (2020). L.S.College, Muzaffarpur. [Link]
-
Baeyer-Villiger Oxidation. (2020). YouTube. [Link]
-
Mechanism of synthesis involving cyclododecanone. Chemistry Stack Exchange. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
Optimization of reaction parameters for the electrochemical oxidation of lidocaine with a Design of Experiments approach. University of Groningen research portal. [Link]
-
MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. [Link]
-
7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. echemi.com [echemi.com]
- 10. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Mastering the Polymerization of Oxacyclododecan-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the ring-opening polymerization (ROP) of oxacyclododecan-2-one. As Senior Application Scientists, we understand the nuances and challenges of achieving precise molecular weight control in your polymer synthesis. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and ensure reproducible, high-quality results.
Troubleshooting Guide: Common Issues in Oxacyclododecan-2-one Polymerization
This section addresses specific problems you may encounter during the ring-opening polymerization of oxacyclododecan-2-one, offering explanations rooted in polymer chemistry and actionable solutions.
Problem 1: Low Molecular Weight of the Final Polymer
One of the most common challenges in step-growth polymerization is failing to achieve the target molecular weight.[1] The degree of polymerization is highly sensitive to several factors.
dot
Caption: Troubleshooting flowchart for high polymer dispersity.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Slow Initiation | If the rate of initiation is much slower than the rate of propagation, new polymer chains are formed throughout the course of the reaction. This leads to a population of chains with varying lengths, resulting in a broad molecular weight distribution. [2] | Choose an initiator/catalyst system that provides a rapid and quantitative initiation. For some systems, a higher initiation temperature for a short period before reducing it for the propagation phase can be beneficial. |
| Chain Transfer Reactions | Impurities with active hydrogens (e.g., water, alcohols) can terminate a growing chain and initiate a new one, a process known as chain transfer. This leads to the formation of "dead" polymers and new, shorter chains, broadening the dispersity. | Rigorously dry all reagents (monomer, solvent) and glassware. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove moisture and oxygen. |
| Non-uniform Reaction Conditions | Poor mixing can lead to temperature and concentration gradients within the reactor. "Hot spots" can accelerate polymerization and side reactions in localized areas, while other areas may have slower polymerization rates, leading to a wide range of chain lengths. | Ensure efficient and continuous stirring throughout the polymerization, especially as the viscosity increases. Use a suitable solvent to maintain a homogeneous reaction mixture if performing a solution polymerization. |
| Catalyst Deactivation or Change in Activity | If the catalyst deactivates over time, the rate of propagation will decrease, potentially leading to a broader distribution. | Ensure the catalyst is stable under the chosen reaction conditions. Protect sensitive catalysts from air and moisture. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right initiator for my oxacyclododecan-2-one polymerization?
The choice of initiator is critical for controlling the polymerization. [3][]Initiators for ring-opening polymerization typically have a nucleophilic group that attacks the carbonyl carbon of the lactone. Common and effective initiators include:
-
Alcohols: Simple alcohols like benzyl alcohol or 1-dodecanol are frequently used. The alcohol's hydroxyl group acts as the initiating species, and the alcohol itself becomes the α-end group of the polymer chain. This allows for precise control over the molecular weight by adjusting the monomer-to-alcohol (initiator) ratio.
-
Water: While often considered an impurity, water can also act as an initiator, producing a polymer with a hydroxyl and a carboxylic acid end group. However, its use as a primary initiator can sometimes be less controlled than with alcohols.
-
Macroinitiators: Polymers containing hydroxyl groups (e.g., polyethylene glycol, PEG-OH) can be used as macroinitiators to synthesize block copolymers.
Q2: What is the role of the catalyst and how does it affect molecular weight control?
The catalyst activates the monomer, the initiator, or the growing polymer chain to facilitate the ring-opening reaction. The choice and concentration of the catalyst are crucial for achieving a controlled polymerization. [5]
-
Common Catalysts: Tin(II) octoate (Sn(Oct)₂), various organocatalysts (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), thiourea-amines), and some metal-alkoxide complexes are effective for lactone polymerization. [6]* Mechanism and Control: An ideal catalyst should promote a high rate of propagation with minimal side reactions, such as transesterification. Some catalysts are more "living" in nature, meaning they suppress termination and chain transfer reactions, leading to better control over molecular weight and a narrower dispersity.
-
Catalyst Concentration: The catalyst concentration should be optimized. Too little catalyst will result in slow or incomplete polymerization, while too much can lead to a loss of control, increased side reactions, and a broader molecular weight distribution. [5] Q3: How do reaction temperature and time influence the molecular weight?
Temperature and time are key parameters to control the polymerization kinetics and minimize side reactions.
-
Temperature: Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can also promote side reactions like transesterification and thermal degradation, which can broaden the molecular weight distribution and even lower the average molecular weight. [1]There is often an optimal temperature range for a given monomer-catalyst system.
-
Time: The reaction should be allowed to proceed to high monomer conversion to achieve the target molecular weight. Monitoring the conversion over time (e.g., by taking aliquots and analyzing via ¹H NMR or GPC) is recommended to determine the optimal reaction time.
Experimental Protocols
General Protocol for Controlled Ring-Opening Polymerization of Oxacyclododecan-2-one
This protocol provides a starting point for achieving controlled polymerization. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under vacuum.
-
Purify oxacyclododecan-2-one by recrystallization or vacuum distillation.
-
Dry the chosen initiator (e.g., benzyl alcohol) and solvent (e.g., toluene) over appropriate drying agents and distill before use.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of oxacyclododecan-2-one.
-
If using a solvent, add it to the flask.
-
Calculate and add the precise amount of initiator (e.g., benzyl alcohol) corresponding to the target molecular weight (M/I ratio).
-
Add the catalyst (e.g., Sn(Oct)₂) at a specific monomer-to-catalyst ratio (e.g., 10,000:1 to 1,000:1).
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110-140°C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals for analysis (e.g., ¹H NMR to determine monomer conversion).
-
-
Termination and Purification:
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane or chloroform).
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the final polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Data Presentation
| Parameter | Effect on Molecular Weight (Mn) | Effect on Dispersity (Đ) | Rationale |
| Increasing Monomer/Initiator Ratio | Increases | Generally Unchanged (in controlled systems) | Fewer initiator molecules lead to longer polymer chains for a given amount of monomer. |
| Increasing Catalyst Concentration | Minor/Variable | May Increase | Can accelerate side reactions and lead to loss of control if too high. [5] |
| Increasing Temperature | Minor/Variable | May Increase | Accelerates polymerization but also side reactions like transesterification. [1] |
| Presence of Water/Impurities | Decreases | Increases | Acts as an uncontrolled initiator/chain transfer agent, creating more, shorter chains. [7] |
References
-
Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Molecular structures of cited lactones | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Recent Developments in Lactone Monomers and Polymer Synthesis and Application - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Effect of catalyst concentration on molecular weight of polymer - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Controlled Ring-Opening Polymerization of Macrocyclic Monomers Based on Ring-Opening/Ring-Closing Cascade Reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]
- Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization. (2025).
- Organocatalysis in Ring Opening Copolymerization as a Means of Tailoring Molecular Weight Dispersity and the Subsequent. (2023). ChemRxiv.
-
Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Controlled Ring-Opening Polymerization of Macrocyclic Monomers Based on Ring-Opening/Ring-Closing Cascade Reaction - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
-
Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - ETH Zurich Research Collection. (n.d.). Retrieved January 4, 2026, from [Link]
-
Controlled Polymerization - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Controlled Radical Polymerization - Calaméo. (n.d.). Retrieved January 4, 2026, from [Link]
-
Catalysts and Polymerization Initiators - Polymer Source. (n.d.). Retrieved January 4, 2026, from [Link]
-
Controlled and Living Polymerizations - download. (n.d.). Retrieved January 4, 2026, from [Link]
-
Controlled Polymerization - Kallipos Repository. (n.d.). Retrieved January 4, 2026, from [Link]
-
GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins - Agilent. (n.d.). Retrieved January 4, 2026, from [Link]
-
Catalysis and activation - LCPO - Organic Polymer Chemistry Laboratory. (n.d.). Retrieved January 4, 2026, from [Link]
-
How to control the dispersity of Monodispersed PEG during polymerization? - Shochem. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis and activation - LCPO - Organic Polymer Chemistry Laboratory [lcpo.fr]
- 7. How to control the dispersity of Monodispersed PEG during polymerization? - Blog [shochem.com]
Technical Support Center: Oxacyclododecan-2-one Purification
Welcome to the technical support center for Oxacyclododecan-2-one (also known as 11-Undecanolide), a 12-membered macrocyclic lactone valued in research and industry.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. We will explore the causality behind these challenges and provide field-proven, validated protocols to achieve high purity.
Frequently Asked Questions (FAQs)
General Purity Issues
Q1: My final product purity is low after synthesis. What are the most common impurities I should expect?
A1: The nature of impurities is intrinsically linked to your synthetic route. For Oxacyclododecan-2-one, the most common impurities include:
-
Residual Catalysts: If you are using ring-closing metathesis (RCM) or ring-opening polymerization (ROP), residual metal-based (e.g., Ruthenium, Tin) or organocatalysts are a primary concern.[4][5]
-
Unreacted Starting Material: Incomplete cyclization of the linear precursor, 11-hydroxyundecanoic acid, is common.
-
Oligomeric Byproducts: Self-polymerization can lead to dimers, trimers, and other low-molecular-weight oligomers, which can be difficult to separate due to similar polarities.
-
Solvents: Residual high-boiling solvents used during the reaction or initial workup.
Troubleshooting Guides
Issue 1: Catalyst Removal
Q2: I'm struggling to remove the organometallic catalyst (e.g., Grubbs catalyst from RCM) from my crude Oxacyclododecan-2-one. Standard aqueous washes are ineffective. What should I do?
A2: This is a frequent challenge. Metal-based catalysts, particularly those containing Ruthenium, can be stubborn due to their affinity for the lactone's oxygen atoms. A multi-pronged approach is often necessary.
Expertise & Causality: The core issue is the catalyst's solubility in organic solvents and its coordination with heteroatoms. Simple washing is insufficient because the catalyst remains in the organic phase. The solution is to convert the catalyst into a species that is either easily filtered or has a different solubility profile.
Solutions:
-
Adsorption on Solid Supports: This physical method involves passing a solution of your crude product through a column packed with an adsorbent material that traps the catalyst.[6]
-
Chemical Treatment with Chelating Agents: These agents form strong, stable complexes with the metal, rendering it more easily removable.[6]
-
Example: Ethylene Diamine Tetraacetic Acid (EDTA) can effectively bind to metal ions.[6]
-
-
Supercritical Fluid Extraction: A modern, green chemistry approach involves using supercritical carbon dioxide (scCO₂). This technique is highly effective for removing metal residues with less environmental impact.[6][7] A study demonstrated that CO₂-laden water could remove nearly 90% of a zinc-based catalyst from a polymer matrix.[7]
Step-by-Step Protocol: Catalyst Removal via Adsorption
-
Dissolve Crude Product: Dissolve your crude Oxacyclododecan-2-one in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare Adsorbent Plug: Pack a short column or a fritted funnel with a plug of activated carbon, followed by a layer of silica gel or alumina.
-
Elute: Pass the dissolved product through the plug.
-
Rinse: Wash the plug with additional solvent to ensure complete recovery of your product.
-
Analyze: Check the filtrate for residual catalyst using a sensitive analytical technique like ICP-MS.
Issue 2: Separation of Oligomers and Starting Material
Q3: My purified product is contaminated with what appears to be a dimer or other oligomers. How can I separate these from the desired monomeric lactone?
A3: Oligomers and the monomer have very similar chemical properties, making separation by simple extraction or crystallization difficult. The most effective techniques rely on subtle differences in size and polarity.
Solutions:
-
Flash Column Chromatography: This is the most common and often most effective method.[4] The slightly higher polarity and larger size of the oligomers will cause them to elute at a different rate than the monomer.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative HPLC is the gold standard.[8] A reversed-phase C18 column is typically effective for separating macrocyclic lactones.[9]
-
Supercritical Fluid Chromatography (SFC): SFC is a greener, faster alternative to HPLC.[10][11] It uses supercritical CO₂ as the main mobile phase, reducing organic solvent consumption and allowing for faster sample recovery.[10]
Data Summary: Recommended Chromatography Conditions
| Parameter | Flash Chromatography | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Silica Gel (Normal Phase) | C18 (Reversed-Phase)[9] | Chiral or Achiral Polysaccharide-based[11] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water or Methanol/Water Gradient[9] | CO₂ / Methanol (or other co-solvent)[10] |
| Key Advantage | Good for large scale, cost-effective | Highest resolution and purity | Fast, reduced solvent waste, "green"[10] |
Workflow Diagram: Purification Strategy Selection
Caption: Protocol for low-temperature recrystallization.
References
- Separation of Macrocyclic Lactones.
- Recrystallization.University of Colorado Boulder, Department of Chemistry.
-
Oxacyclododecan-2-one. NIST WebBook. [Link]
- Application Notes and Protocols for the Isolation and Purification of Oxacyclohexadec-13-en-2-one.Benchchem.
- Oxacyclododecan-2-one | 1725-03-7.Benchchem.
-
Organocatalysis applied to the ring-opening polymerization of β-lactones: A brief overview. Wiley Online Library. [Link]
-
What Is The Best Way To Remove Polymerization Catalysts? Chemistry For Everyone via YouTube. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Separations and Purifications. Veranova. [Link]
-
Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega. [Link]
-
A new solution for removing metal-based catalyst residues from a biodegradable polymer. Royal Society of Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. DiVA portal. [Link]
-
Determination of macrocyclic lactones in food and feed. PubMed. [Link]
-
Purification by Recrystallization. CUNY Bronx Community College. [Link]
-
Integration of supercritical fluid chromatography into drug discovery as a routine support tool - II. ResearchGate. [Link]
-
Integration of supercritical fluid chromatography into drug discovery as a routine support tool II. ElectronicsAndBooks. [Link]
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- 1. Oxacyclododecan-2-one [webbook.nist.gov]
- 2. Buy Oxacyclododecan-2-one | 1725-03-7 [smolecule.com]
- 3. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organocatalysis applied to the ring-opening polymerization of β-lactones: A brief overview | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. veranova.com [veranova.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of Undecanolide
Welcome to the technical support center for the polymerization of undecanolide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of poly(undecanolide) (PUL). Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high-quality polymers with desired molecular characteristics.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during undecanolide polymerization at a high level. For more detailed explanations and protocols, please refer to the Troubleshooting Guide.
Q1: My poly(undecanolide) has a lower molecular weight than expected. What are the likely causes?
Low molecular weight in poly(undecanolide) is a frequent issue that can stem from several factors, including impurities in the monomer or solvent, incorrect monomer-to-initiator ratio, suboptimal reaction temperature, or premature termination of the polymerization. Water is a particularly detrimental impurity as it can act as a chain-terminating agent.[1]
Q2: The polydispersity index (PDI) of my polymer is very high. How can I achieve a narrower molecular weight distribution?
A high PDI indicates a broad range of polymer chain lengths. This is often caused by side reactions such as intramolecular and intermolecular transesterification, which lead to chain scrambling and the formation of cyclic oligomers.[2] Inconsistent reaction conditions, such as poor temperature control or inefficient mixing, can also contribute to a high PDI.
Q3: I am observing a significant amount of cyclic oligomers in my final product. How can I minimize their formation?
The formation of cyclic oligomers is a common side reaction in the ring-opening polymerization (ROP) of macrolactones like undecanolide.[2][3] These are primarily formed through "backbiting" or intramolecular transesterification reactions. Minimizing their formation can be achieved by carefully selecting the catalyst, optimizing the reaction temperature and concentration, and in some cases, using specific end-capping agents.[4]
Q4: What is the best catalyst for undecanolide polymerization to minimize side reactions?
While traditional metal-based catalysts like tin(II) octoate are effective, they can promote transesterification side reactions, especially at higher temperatures.[5] Enzymatic catalysis, particularly with immobilized lipases like Novozym 435, has emerged as a powerful alternative.[6] Enzymatic polymerizations are often conducted under milder conditions, which can significantly reduce the occurrence of side reactions and lead to polymers with better-defined structures.[6]
Q5: How critical is monomer purity for a successful polymerization?
Monomer purity is paramount for achieving high molecular weight poly(undecanolide) with a narrow PDI. Impurities, especially water and other protic compounds, can act as initiators or chain transfer agents, leading to a loss of control over the polymerization process. Thorough purification of the undecanolide monomer before polymerization is a critical step.
II. Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and resolving common problems encountered during undecanolide polymerization.
Issue 1: Low Molecular Weight (Mn)
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis shows a lower number-average molecular weight (Mn) than theoretically calculated based on the monomer-to-initiator ratio.[7]
-
The resulting polymer has poor mechanical properties, appearing brittle or waxy instead of tough and flexible.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Monomer Impurities | Water, alcohols, or other protic impurities in the undecanolide monomer can initiate polymerization or act as chain transfer agents, leading to a higher number of polymer chains with lower molecular weights. | Protocol 1: Rigorous Monomer Purification. Purify undecanolide by vacuum distillation over a drying agent like calcium hydride. Ensure the purified monomer is stored under an inert atmosphere (e.g., argon or nitrogen) and handled in a glovebox or with Schlenk techniques to prevent moisture contamination.[8] |
| Incorrect Stoichiometry | An excess of initiator relative to the monomer will result in a lower molecular weight than targeted. | Protocol 2: Precise Stoichiometry. Accurately weigh the monomer and initiator. For liquid initiators, use a calibrated microliter syringe. Ensure thorough mixing to achieve a homogeneous reaction mixture. |
| Catalyst Deactivation | Impurities can deactivate the catalyst, leading to incomplete monomer conversion and consequently, lower molecular weight. | Protocol 3: Catalyst Handling and Purity. Use a high-purity catalyst and handle it under an inert atmosphere. If using a stock solution, ensure the solvent is anhydrous. |
| Suboptimal Temperature | For ring-opening polymerization, the temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to promote degradation or significant side reactions that can limit chain growth. | Protocol 4: Temperature Optimization. Conduct small-scale experiments at various temperatures to determine the optimal range for your specific catalyst and initiator system. Monitor monomer conversion and molecular weight as a function of temperature. |
Workflow for Troubleshooting Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Symptoms:
-
GPC analysis reveals a PDI value significantly greater than 1.5, indicating a wide range of polymer chain lengths.[7]
-
The material properties may be inconsistent.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Intra- and Intermolecular Transesterification | These are the primary side reactions responsible for broadening the PDI. The ester linkages in the growing polymer chains can be attacked by the active chain end (intermolecular) or by a hydroxyl end group of the same chain ("backbiting" for intramolecular), leading to chain scission and recombination, which randomizes the chain lengths.[2] | Protocol 5: Catalyst Selection and Temperature Control. Use a catalyst less prone to promoting transesterification, such as certain enzymatic catalysts (e.g., Novozym 435).[6] If using a metal catalyst like tin(II) octoate, conduct the polymerization at the lowest effective temperature to minimize these side reactions.[5] |
| Slow Initiation | If the initiation rate is slow compared to the propagation rate, polymer chains will start growing at different times, leading to a broader molecular weight distribution. | Protocol 6: Efficient Initiation. Ensure rapid and uniform mixing of the initiator and catalyst with the monomer at the start of the reaction. For some systems, pre-activating the catalyst with the initiator before adding the monomer can lead to more controlled initiation. |
| Formation of Cyclic Oligomers | Intramolecular transesterification can lead to the formation of cyclic oligomers, which will appear as a low molecular weight tail in the GPC chromatogram, contributing to a higher PDI. | Protocol 7: Minimizing Cyclization. In addition to catalyst selection and temperature control, conducting the polymerization at a higher monomer concentration can favor intermolecular propagation over intramolecular cyclization. |
Mechanism of Key Side Reactions
Caption: Key side reactions leading to high PDI.
Issue 3: Presence of Cyclic Oligomers
Symptoms:
-
Nuclear Magnetic Resonance (NMR) spectroscopy may show signals that do not correspond to the linear polymer structure.
-
GPC chromatogram displays a distinct low molecular weight shoulder or separate peaks corresponding to oligomers.[9]
-
The purified polymer may feel greasy or have a lower melting point than expected.
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Thermodynamic Equilibrium | In the ring-opening polymerization of macrolactones, there is an equilibrium between the linear polymer and cyclic oligomers. At higher temperatures and longer reaction times, this equilibrium can shift towards the formation of cyclics.[2] | Protocol 8: Controlled Reaction Time and Temperature. Monitor the polymerization over time and stop the reaction once high monomer conversion is achieved but before significant cyclization occurs. Lowering the reaction temperature can also disfavor the formation of cyclic oligomers. |
| Catalyst Choice | Certain catalysts are more prone to promoting the "backbiting" reaction that leads to cyclization. | Protocol 9: Judicious Catalyst Selection. As mentioned previously, enzymatic catalysts like Novozym 435 often show a lower propensity for forming cyclic byproducts compared to some metal-based catalysts under similar conditions.[6] |
| Monomer Concentration | Polymerization at low monomer concentrations can favor intramolecular cyclization over intermolecular chain growth due to kinetic factors. | Protocol 10: Bulk Polymerization. Whenever possible, perform the polymerization in bulk (solvent-free) or at high monomer concentrations to favor the formation of linear polymer chains. |
| Post-Polymerization Purification | If the formation of cyclic oligomers is unavoidable, they can be removed after the polymerization. | Protocol 11: Polymer Purification. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane). The lower molecular weight cyclic oligomers are often more soluble in the non-solvent and will be removed during filtration. Multiple precipitations may be necessary for high purity. |
Quantitative Impact of Reaction Conditions on Cyclic Oligomer Formation (Illustrative)
| Parameter | Condition A | Condition B | Effect on Cyclic Oligomers |
| Catalyst | Tin(II) Octoate | Novozym 435 | Novozym 435 generally leads to a lower percentage of cyclic oligomers. |
| Temperature | 140 °C | 110 °C | Higher temperatures tend to increase the formation of cyclic oligomers. |
| Monomer Concentration | 0.1 M in Toluene | Bulk (Solvent-free) | Higher monomer concentration disfavors intramolecular cyclization, reducing cyclic oligomer formation. |
III. Detailed Experimental Protocols
Protocol 1: Rigorous Monomer Purification (Vacuum Distillation)
-
Apparatus Setup: Assemble a clean, dry distillation apparatus. The receiving flask should be equipped with a connection to an inert gas line (argon or nitrogen).
-
Drying Agent: Add a small amount of calcium hydride to the distillation flask containing the crude undecanolide.
-
Distillation: Heat the flask gently under vacuum. Collect the distilled undecanolide in the cooled receiving flask.
-
Storage: Store the purified monomer under an inert atmosphere in a sealed container, preferably in a desiccator or glovebox.
Protocol 11: Polymer Purification (Precipitation)
-
Dissolution: Dissolve the crude poly(undecanolide) in a suitable solvent, such as chloroform or tetrahydrofuran (THF), to create a moderately concentrated solution.
-
Precipitation: Slowly add the polymer solution dropwise to a large excess of a vigorously stirred non-solvent, such as cold methanol or hexane. The polymer should precipitate as a white solid.
-
Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer on the filter with fresh non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum at a temperature below its melting point until a constant weight is achieved.
IV. References
-
Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. ResearchGate.
-
Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process. Green Chemistry (RSC Publishing).
-
Synthesis and Characterization of Low Molecular Weight Polylactic Acid. ResearchGate.
-
US4218358A - Process for removing unreacted monomers from polymerization slurries. Google Patents.
-
NMR and GPC analysis of PLLA-PCL copolymers a. ResearchGate.
-
Polymers from macrolactones. Pure.
-
Tin octoate reactions | Download Scientific Diagram. ResearchGate.
-
Novozym 435: the “perfect” lipase immobilized biocatalyst?. Digital CSIC.
-
Procedures for homogeneous anionic polymerization.
-
Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. ResearchGate.
-
Analysis of Biodegradable Polymers by GPC. Agilent.
-
Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate). MDPI.
-
Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone. PubMed.
-
The Molecular Level Characterization of Biodegradable Polymers Originated from Polyethylene Using Non-Oxygenated Polyethylene Wax as a Carbon Source for Polyhydroxyalkanoate Production. NIH.
-
Purification of High-Purity Monomers and Other Reactive Chemicals. Christy Catalytics.
-
Zwitterionic Ring-Opening Polymerization: Models for Kinetics of Cyclic Poly(caprolactone) Synthesis | Macromolecules. ACS Publications.
-
GPC analysis of PLA PLGA PCL. ResolveMass Laboratories Inc.
-
Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology (RSC Publishing).
-
Application of Tin(II) Octoate in the Synthesis of Biodegradable Polymers. Benchchem.
-
Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process. Green Chemistry (RSC Publishing).
-
Solid-State Nuclear Magnetic Resonance (NMR) and Nuclear Magnetic Relaxation Time Analyses of Molecular Mobility and Compatibility of Plasticized Polyhydroxyalkanoates (PHA) Copolymers. MDPI.
-
Controlling for water content in anionic polymerization of Laurolactam. Benchchem.
-
A Review on Synthesis, Characterization and Applications of Polycaprolactone as a Novel Drug Delivery System and Tissue Engineer. Brieflands.
-
Ring-Opening Polymerization—An Introductory Review. MDPI.
-
Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds. Gelest, Inc.
-
In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review. Frontiers.
-
Recommended purification method of caprolactone prior to polymerization? What solvent do you recommend for PCL purification?. ResearchGate.
-
Novozym 435-Catalyzed Syntheses of Polyesters and Polyamides of Medicinal and Industrial Relevance | Request PDF. ResearchGate.
-
How to purify this monomer ?. Reddit.
-
Study of the Composition of Polycaprolactone/Poly (Ethylene Glycol)/Polycaprolactone Copolymer and Drug-to-Polymer Ratio on Drug Loading Efficiency of Curcumin to Nanoparticles. Brieflands.
-
Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. Processes - WUR eDepot.
-
Cyclic oligomer chemistry. ResearchGate.
-
Understanding the Chemistry and Applications of Tin Catalysts.
-
Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers.
-
Particle size and polydispersity index (PDI) of samples E1-E3. ResearchGate.
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- 1. Ring-opening polymerization of DD-lactide catalyzed by Novozyme 435 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Oxacyclododecan-2-one Ring-Opening Polymerization (ROP)
Welcome to the technical support center for the ring-opening polymerization (ROP) of Oxacyclododecan-2-one (also known as 11-undecanolide). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The synthesis of poly(oxacyclododecan-2-one), a biocompatible and biodegradable polyester, is of significant interest for biomedical applications such as drug delivery systems and tissue engineering.[1] Achieving control over polymer properties—molecular weight, polydispersity, and end-group fidelity—is critically dependent on a well-designed catalytic system. This resource provides in-depth, field-proven insights to troubleshoot common experimental issues and streamline your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the ROP of Oxacyclododecan-2-one?
There are three main classes of catalysts used for the ROP of lactones like Oxacyclododecan-2-one:
-
Metal-Based Catalysts: These are the most traditional catalysts and often operate through a coordination-insertion mechanism.[2][3] Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used example, though concerns about metal toxicity have prompted research into alternatives like zinc, aluminum, and iron-based catalysts.[2][4]
-
Organocatalysts: A metal-free approach that has gained significant traction due to the low toxicity of the resulting polymers, which is a major advantage for biomedical applications.[5][6] These can be acidic, basic, or bifunctional systems that activate the monomer or the propagating polymer chain through various non-covalent interactions.[7][8]
-
Enzymatic Catalysts: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), can catalyze the ROP of macrolactones under mild conditions.[9][10] This method is highly valued for its sustainability and high selectivity.[11][12]
Q2: Why is catalyst selection so critical for controlling polymer properties?
The catalyst dictates the reaction mechanism, which in turn governs the key characteristics of the final polymer.[2] An ideal "living" polymerization, where termination and chain-transfer reactions are absent, allows for precise control over molecular weight (determined by the monomer-to-initiator ratio) and results in a narrow molecular weight distribution (Đ or PDI < 1.2).[13] The choice of catalyst directly influences the reaction rate, the prevalence of side reactions like transesterification, and the stereoselectivity of the polymerization.[8][13]
Q3: What are the main mechanistic pathways in lactone ROP?
The polymerization of Oxacyclododecan-2-one typically proceeds through one of several mechanisms, largely dependent on the catalyst employed.
-
Coordination-Insertion Mechanism: Prevalent with metal-based catalysts, this pathway involves the coordination of the lactone monomer to the metal center, followed by its insertion into the metal-alkoxide bond of the growing polymer chain.[2][7]
-
Activated Monomer Mechanism: In cationic or acid-catalyzed ROP, a Brønsted or Lewis acid activates the monomer by protonating or coordinating to the carbonyl oxygen. This makes the monomer more susceptible to nucleophilic attack by the hydroxyl end of the growing polymer chain.[7][14]
-
Activated Chain-End Mechanism: Anionic or base-catalyzed ROP proceeds by activating the initiator (e.g., an alcohol) to form a more nucleophilic species (an alkoxide) that attacks the monomer.[15] The propagating species is the alkoxide at the polymer chain end.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems encountered during polymerization.
Issue 1: Low or No Monomer Conversion
-
Question: My polymerization of Oxacyclododecan-2-one has stalled, resulting in a low polymer yield. What are the likely causes and solutions?
-
Answer: This is a frequent issue, often pointing to problems with purity or reaction conditions.
-
Cause 1: Impurities in Monomer or Reagents. Water, alcohols, or other nucleophilic impurities are potent chain-terminating agents in many ROP systems.[16][17] They can react with the active catalyst or propagating chain end, effectively stopping the polymerization.
-
Solution: Ensure all components are rigorously purified and dried. The monomer should be distilled from a drying agent (e.g., calcium hydride, CaH₂) and stored under an inert atmosphere.[17] Solvents and the initiator (typically an alcohol) must be anhydrous.
-
-
Cause 2: Catalyst Deactivation. Many metal-based catalysts are sensitive to air and moisture, leading to hydrolysis and loss of activity.[2][17] Similarly, organocatalysts can be poisoned by acidic or basic impurities that disrupt their intended catalytic cycle.
-
Solution: Handle all catalysts under strictly inert conditions using a glovebox or Schlenk line techniques. Use high-purity, freshly opened or purified catalysts.
-
-
Cause 3: Suboptimal Reaction Conditions. The reaction temperature may be too low for the catalyst to be efficient, or the polymerization time may be insufficient for high conversion.[18]
-
Solution: Consult the literature for the optimal temperature range for your chosen catalyst. Run kinetic studies by taking aliquots over time to determine the time required to reach a conversion plateau.
-
-
Issue 2: Broad Molecular Weight Distribution (High PDI, Đ > 1.5)
-
Question: My Gel Permeation Chromatography (GPC) results show a polymer with a very broad molecular weight distribution. How can I achieve a more controlled polymerization?
-
Answer: A broad PDI indicates a loss of control, typically due to side reactions or poor initiation.
-
Cause 1: Unwanted Chain Transfer Reactions. The presence of impurities, particularly water and alcohols, can initiate new chains or terminate existing ones, leading to a wide distribution of chain lengths.[16]
-
Solution: As with low conversion, the key is stringent purification and drying of the monomer, initiator, and solvent.
-
-
Cause 2: Transesterification Reactions. At elevated temperatures, the propagating chain can attack another polymer chain (intermolecular transesterification) or its own backbone (intramolecular transesterification or "backbiting"), which randomizes the molecular weights and broadens the PDI.[8]
-
Solution: Optimize the reaction temperature. Often, lower temperatures can suppress these side reactions, though this may require a more active catalyst or longer reaction times. Select catalysts known for high selectivity and low propensity for transesterification.
-
-
Cause 3: Slow Initiation. If the rate of initiation is significantly slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a mixture of long and short chains.[13]
-
Solution: Select a catalyst/initiator pair known to provide rapid and quantitative initiation. For some systems, allowing the catalyst and initiator to pre-mix before adding the monomer can ensure all initiator molecules are activated and ready to start polymerization simultaneously.
-
-
Catalyst Selection Guide
The choice of catalyst is the most critical parameter in designing your ROP experiment. The following table summarizes the characteristics of major catalyst classes for Oxacyclododecan-2-one polymerization.
| Catalyst Class | Specific Example | Typical Conditions | Advantages | Disadvantages/Limitations | Resulting PDI (Đ) |
| Metal-Based | Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | 110-150°C, Bulk | High activity, commercially available, well-studied.[2][4] | Residual metal toxicity, requires high temperatures, promotes transesterification.[2][5] | 1.3 - 2.0+ |
| Organocatalyst (Acidic) | Methanesulfonic acid (MSA) | 25-60°C, Solution | Metal-free, operates at lower temperatures.[14] | Can be difficult to control, potential for side reactions.[8] | 1.2 - 1.6 |
| Organocatalyst (Basic) | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 25-80°C, Solution/Bulk | High activity, metal-free, good control with co-initiators.[8] | Can be sensitive to acidic impurities. | 1.1 - 1.3 |
| Organocatalyst (Dual H-bond) | Thiourea / Amine (e.g., DBU) | 25-60°C, Solution | Excellent control, low PDI, metal-free, dual activation mechanism.[8] | May require co-catalyst, can be slower than other systems. | 1.05 - 1.2 |
| Enzymatic | Novozym 435 | 60-90°C, Bulk/Solution | "Green" catalyst, highly selective, mild conditions, produces high MW polymer.[10][11] | Higher cost, slower reaction rates, catalyst immobilization can be a factor.[10] | 1.2 - 1.8 |
Experimental Protocols
Protocol 1: Monomer and Solvent Purification
-
Objective: To remove water and other impurities that can interfere with polymerization.
-
Materials: Oxacyclododecan-2-one, Calcium Hydride (CaH₂), Toluene (or other solvent), distillation apparatus, Schlenk flasks.
-
Procedure:
-
Add Oxacyclododecan-2-one monomer to a round-bottom flask containing CaH₂ (approx. 5% w/w).
-
Stir the mixture overnight at room temperature under an inert atmosphere (N₂ or Ar).
-
Set up a vacuum distillation apparatus. Ensure all glassware is oven- or flame-dried and assembled while hot under vacuum.
-
Distill the monomer under reduced pressure. Collect the purified monomer in a Schlenk flask and store it in a glovebox or under a positive pressure of inert gas.
-
For the solvent (e.g., Toluene), reflux over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere directly into a storage flask.
-
Protocol 2: General Procedure for Organocatalyzed ROP of Oxacyclododecan-2-one
-
Objective: To perform a controlled polymerization using a dual H-bonding catalyst system (Thiourea/DBU).
-
Materials: Purified Oxacyclododecan-2-one, purified initiator (e.g., benzyl alcohol), thiourea catalyst, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), anhydrous solvent (e.g., Toluene), anhydrous methanol, hexane/diethyl ether.
-
Procedure (performed in a glovebox or using Schlenk techniques):
-
In a flame-dried Schlenk flask, add the thiourea catalyst (e.g., 1 mol% relative to monomer).
-
Add the desired amount of purified Oxacyclododecan-2-one and anhydrous toluene.
-
In a separate vial, prepare a stock solution of the initiator (benzyl alcohol) and DBU in anhydrous toluene.
-
Add the required volume of the initiator/DBU solution to the reaction flask to achieve the target monomer-to-initiator ratio (e.g., 100:1).
-
Stir the reaction mixture at the desired temperature (e.g., 25°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.
-
Once the desired conversion is reached, quench the reaction by adding a small amount of benzoic acid or by precipitating the polymer.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a cold non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer using GPC (for Mn and PDI) and NMR spectroscopy (for end-group analysis).
-
References
- Investigation of the influence of impurities on the ring-opening polymerisation of L-Lactide from biogenous feedstock. (n.d.).
- Recent Developments in Lactone Monomers and Polymer Synthesis and Application. (n.d.).
- Organocatalytic Ring-Opening Polymerization. (2010).
- Organocatalysis applied to the ring-opening polymerization of β-lactones: A brief overview. (2019). Wiley Periodicals, Inc.
- Ring-Opening Polymeriz
- Ring-opening Polymeriz
- Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. (2023).
- Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. (n.d.). Polymer Chemistry, RSC Publishing.
- PLA-Based Biodegradable Polymer from Synthesis to the Applic
- Influence of residual impurities on ring-opening metathesis polymerization after copper(I)-catalyzed alkyne-azide cycloaddition click reaction. (n.d.).
- Acidic Catalyzed Ring-Opening (co)Polymerization of γ-lactones. (n.d.). sistema Fenix.
- Oxacyclododecan-2-one, homopolymer. (n.d.). CymitQuimica.
- Reaction pathway of enzymatic ring-opening polymerization of macrolactones ω-pentadecalactone and globalide. (n.d.).
- Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for C
- Enzymatic ring-opening polymerization of macrolactones using new commercial enzymes. (n.d.). SciELO.
- Technical Support Center: Ring-Opening Polymerization of Oxepan-2-one-d6. (n.d.). Benchchem.
- Ring-opening polymeriz
- Advances in heterometallic ring-opening (co)
- Enzymatic ring opening polymerization of ω-pentadecalactone using supercritical carbon dioxide. (n.d.).
- ENZYMATIC RING-OPENING POLYMERIZATION OF LACTONES TO POLYESTERS BY LIPASE CATALYST : UNUSUALLY HIGH REACTIVITY OF MACROLIDES. (1995). Semantic Scholar.
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- 1. CAS 91628-63-6: Oxacyclododecan-2-one, homopolymer [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in heterometallic ring-opening (co)polymerisation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalysis applied to the ring-opening polymerization of β-lactones: A brief overview | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. ENZYMATIC RING-OPENING POLYMERIZATION OF LACTONES TO POLYESTERS BY LIPASE CATALYST : UNUSUALLY HIGH REACTIVITY OF MACROLIDES | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]
- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 15. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
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- 17. benchchem.com [benchchem.com]
- 18. Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
preventing degradation during melt processing of poly(undecanolactone)
Welcome to the technical support center for the melt processing of poly(undecanolactone) (PUL). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this promising biodegradable polyester. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, scientifically grounded advice to prevent degradation and ensure the successful processing of your material.
I. Troubleshooting Guide: Common Issues in PUL Melt Processing
This section addresses specific problems you may encounter during the melt processing of poly(undecanolactone). Each issue is followed by an analysis of probable causes and a step-by-step guide to resolving the problem.
Question 1: I am observing a significant decrease in the viscosity of my poly(undecanolactone) during extrusion, and the final product is brittle. What is causing this?
Answer:
A significant drop in melt viscosity and subsequent brittleness in the final product are classic indicators of polymer degradation, specifically a reduction in molecular weight. For aliphatic polyesters like PUL, this is most commonly caused by a combination of hydrolytic and thermal degradation.[1][2][3]
Probable Causes:
-
Hydrolytic Degradation: Aliphatic polyesters are susceptible to hydrolysis, where water molecules cleave the ester bonds in the polymer backbone, especially at elevated processing temperatures.[3] Residual moisture in the PUL pellets is a primary culprit. NatureWorks™, a major supplier of polylactic acid (a similar aliphatic polyester), recommends drying PLA to a moisture content below 250 ppm to prevent significant degradation.[3]
-
Thermal Degradation: At excessively high temperatures or with prolonged residence times in the extruder, the polymer chains can undergo random scission, leading to a decrease in molecular weight.[2]
Step-by-Step Troubleshooting Protocol:
-
Pre-Drying of PUL Pellets:
-
Action: Dry the PUL pellets in a dehumidifying or vacuum oven.
-
Parameters: A typical starting point for aliphatic polyesters is drying at 60-80°C for at least 4-6 hours. For high-humidity environments, longer drying times may be necessary.
-
Verification: Use a moisture analyzer to confirm that the residual moisture content is below 250 ppm (0.025%) before processing.
-
-
Optimization of Processing Temperature:
-
Action: Lower the barrel and die temperatures of your extruder.
-
Rationale: Reducing the melt temperature minimizes the rate of both hydrolytic and thermal degradation. While specific data for PUL is limited, for similar long-chain polyesters like poly(ε-decalactone), processing temperatures can be as low as 115-150°C.[4][5]
-
Procedure: Decrease the temperature in 5°C increments until the polymer can be processed with adequate melt strength and without signs of degradation.
-
-
Minimization of Residence Time:
-
Action: Increase the screw speed and/or the feed rate.
-
Rationale: A shorter residence time in the extruder reduces the exposure of the polymer to high temperatures, thereby limiting thermal degradation.[2]
-
Caution: A very high screw speed can increase shear heating, which might counteract the benefit of a shorter residence time. Monitor the melt temperature to find an optimal balance.
-
-
Incorporate a Hydrolysis Stabilizer:
-
Action: Consider adding a hydrolysis stabilizer, such as a carbodiimide-based additive, to your formulation.
-
Mechanism: Carbodiimides react with the carboxylic acid end groups that are formed during hydrolysis, preventing further autocatalytic degradation.
-
Question 2: My extruded poly(undecanolactone) has a yellow or brownish tint, but the raw pellets are white. Why is this happening?
Answer:
Discoloration, typically yellowing or browning, during melt processing is often a sign of thermo-oxidative degradation.[6] This occurs when the polymer is exposed to oxygen at high temperatures, leading to the formation of chromophores (color-producing groups) in the polymer structure.
Probable Causes:
-
Oxygen Exposure at High Temperatures: The presence of oxygen in the extruder, combined with the high processing temperatures, can initiate oxidative chain scission reactions.
-
Presence of Impurities: Metal ions from catalysts or other impurities can accelerate thermo-oxidative degradation.
Step-by-Step Troubleshooting Protocol:
-
Use of Antioxidants:
-
Action: Incorporate a suitable antioxidant package into your PUL formulation.
-
Types of Antioxidants:
-
Primary Antioxidants (Radical Scavengers): Hindered phenols are commonly used to interrupt the free-radical chain reactions of oxidation.
-
Secondary Antioxidants (Peroxide Decomposers): Phosphite-based stabilizers are effective at breaking down hydroperoxides, which are precursors to chromophores.
-
-
Recommendation: A synergistic blend of a primary and a secondary antioxidant often provides the best protection. A common starting concentration is 0.1-0.5% by weight for each.
-
-
Nitrogen Purging:
-
Action: If your equipment allows, purge the feed hopper and the extruder barrel with nitrogen.
-
Rationale: This displaces oxygen and creates an inert atmosphere, significantly reducing the potential for thermo-oxidative degradation.
-
-
Process Temperature Optimization:
-
Action: As with viscosity loss, lowering the processing temperature can help minimize discoloration.
-
Rationale: The rate of oxidative reactions is highly temperature-dependent.
-
II. Frequently Asked Questions (FAQs) about PUL Melt Processing
Q1: What is the recommended starting temperature profile for extruding poly(undecanolactone)?
| Extruder Zone | Recommended Temperature Range (°C) |
| Feed Zone | 90 - 100 |
| Compression Zone | 100 - 115 |
| Metering Zone | 115 - 125 |
| Die | 120 - 130 |
Note: These are starting recommendations. The optimal temperature profile will depend on the molecular weight of your PUL, the presence of any additives, and the specific geometry of your extruder screw and die.
Q2: How does the molecular weight of poly(undecanolactone) affect its processing?
Higher molecular weight PUL will exhibit higher melt viscosity and strength, which is generally desirable for processes like film blowing or fiber spinning. However, it will also be more susceptible to shear heating and may require slightly higher processing temperatures to achieve a homogenous melt. Conversely, lower molecular weight PUL will have lower melt viscosity, making it easier to process at lower temperatures but potentially resulting in weaker final products.
Q3: Can I reprocess or recycle poly(undecanolactone) scrap?
Yes, PUL scrap can be reprocessed, but it is crucial to minimize degradation during the initial processing and subsequent recycling steps. Each heat history will contribute to a reduction in molecular weight. If you plan to reprocess scrap, it is highly recommended to:
-
Use a Stabilizer Package: Incorporate antioxidants and hydrolysis stabilizers in your virgin material to protect it through multiple heat cycles.
-
Blend with Virgin Material: Blend the regrind with a significant proportion of virgin PUL to maintain adequate mechanical properties in the final product.
-
Thoroughly Dry the Regrind: Just like the virgin pellets, the regrind must be dried to remove any absorbed moisture before reprocessing.
III. Visualization of Degradation and Prevention Strategies
Degradation Pathways in Aliphatic Polyesters
Caption: Key degradation pathways for poly(undecanolactone) during melt processing.
Troubleshooting Workflow for Viscosity Loss
Caption: A logical workflow for troubleshooting viscosity loss in PUL processing.
IV. References
-
Barletta, M., Genovesi, A., Desole, M. P., & Gisario, A. (2024). Melt processing of biodegradable poly(butylene succinate) (PBS)—a critical review. Clean Technologies and Environmental Policy. [Link]
-
Brożek, J., & Duda, A. (2021). Investigation on the Melt Processing of Biodegradable Aliphatic-Aromatic Polyester into Fibrous Products. FIBRES & TEXTILES in Eastern Europe. [Link]
-
Chen, Y., & Wang, Y. (2023). Review on Biodegradable Aliphatic Polyesters: Development and Challenges. Polymers. [Link]
-
Ferreira, B. M., et al. (2023). A Review on Melt-Spun Biodegradable Fibers. Polymers. [Link]
-
Goossens, H., et al. (2023). Review on the Degradation of Poly(lactic acid) during Melt Processing. Polymers. [Link]
-
Hajilou, N., et al. (2023). Physical characterization and biodegradation of fibers produced by melt-spinning of aliphatic polyesters. Scientific Reports. [Link]
-
Hillmyer, M. A., & Lonnecker, A. T. (2014). Synthesis and Melt Processing of Sustainable Poly(ε-decalactone)-block-Poly(lactide) Multiblock Thermoplastic Elastomers. ACS Sustainable Chemistry & Engineering. [Link]
-
Hutmacher, D. W., & Hollister, S. J. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. [Link]
-
Seo, K., & Cloyd, J. (1991). Kinetics of hydrolysis and thermal degradation of polyester melts. Journal of Applied Polymer Science. [Link]
-
da Silva, A. L. N., et al. (2015). Miscibility and thermal behavior of poly (ɛ-caprolactone)/long-chain ester of cellulose blends. Carbohydrate Polymers. [Link]
-
Su, T.-T., et al. (2008). Thermal Stability of Polycaprolactone Grafted Densely with Maleic Anhydride Analysed Using the Coats–Redfern Equation. Polymers. [Link]
-
Sungsanit, K., & Poompradub, S. (2015). Effect of Chain Extension on Thermal Stability Behaviors of Polylactide Bioplastics. Energy Procedia. [Link]
-
Tachibana, Y., et al. (2013). Development of self-degradable aliphatic polyesters by embedding lipases via melt extrusion. Journal of Polymer Research. [Link]
-
Seo, K., & Cloyd, J. (1991). Kinetics of hydrolysis and thermal degradation of polyester melts. Journal of Applied Polymer Science. [Link]
-
Li, S. M. (2000). Biodegradation of Aliphatic Polyesters. In Biopolymers. [Link]
-
Tachibana, Y., et al. (2013). Development of self-degradable aliphatic polyesters by embedding lipases via melt extrusion. Journal of Polymer Research. [Link]
-
Hillmyer, M. A., & Lonnecker, A. T. (2014). Synthesis and Melt Processing of Sustainable Poly(ε-decalactone)-block-Poly(lactide) Multiblock Thermoplastic Elastomers. ACS Sustainable Chemistry & Engineering. [Link]
-
Hutmacher, D. W., & Hollister, S. J. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. [Link]
-
Zhang, Z., et al. (2021). Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes. Materials. [Link]
-
Hillmyer, M. A., & Lonnecker, A. T. (2014). Synthesis and Melt Processing of Sustainable Poly(ε-decalactone)-block-Poly(lactide) Multiblock Thermoplastic Elastomers. Figshare. [Link]
-
Wang, Y., et al. (2017). The effect of mechanical loads on the degradation of aliphatic biodegradable polyesters. Advanced Drug Delivery Reviews. [Link]
-
Wang, Y., et al. (2023). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Polymers. [Link]
-
Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech. [Link]
-
Dorgan, J. R., et al. (2022). Impact of Melt Processing Conditions on the Degradation of Polylactic Acid. Polymers. [Link]
-
Goossens, H., et al. (2023). Review on the Degradation of Poly(lactic acid) during Melt Processing. Polymers. [Link]
Sources
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- 4. par.nsf.gov [par.nsf.gov]
- 5. Collection - Synthesis and Melt Processing of Sustainable Poly(ε-decalactone)-block-Poly(lactide) Multiblock Thermoplastic Elastomers - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 6. Melt processing of biodegradable poly(butylene succinate) (PBS)—a critical review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up Oxacyclododecan-2-one Production
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the unique challenges encountered when scaling up the production of Oxacyclododecan-2-one. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to guide you through the complexities of moving from the bench to bulk manufacturing.
This guide is structured to address critical stages of the production workflow, from the initial synthesis to final purification and handling, ensuring you can anticipate and resolve issues effectively.
Part 1: Synthesis and Reaction Control - The Baeyer-Villiger Oxidation
The conversion of cyclododecanone to Oxacyclododecan-2-one via Baeyer-Villiger (BV) oxidation is a cornerstone of its production.[1] However, what works seamlessly on a gram scale can present significant hurdles at the kilogram scale.[2]
FAQ 1: My large-scale Baeyer-Villiger oxidation is showing poor conversion and slow reaction rates. Why is this happening and what can I do?
This is a classic scale-up challenge rooted in physical and chemical parameter shifts.[3][4] Several factors are likely at play:
-
Insufficient Mixing & Mass Transfer: In larger reactors, achieving homogenous mixing is difficult. If the peroxy acid and the ketone are not in intimate contact, the reaction rate will plummet.
-
Solution: Evaluate your reactor's agitation efficiency. Consider increasing the stirring speed (RPM), or modifying the impeller design (e.g., using a pitched-blade turbine for better axial flow). For very large scales, jet mixing or static mixers in a loop reactor might be necessary.
-
-
Heat Transfer Limitations: The BV oxidation is exothermic. On a small scale, this heat dissipates quickly. In a large reactor, poor heat removal can create localized hot spots, leading to reagent decomposition, or conversely, if the bulk temperature is too low, the reaction will be sluggish.[5]
-
Solution: Implement robust temperature control. Use a reactor with a high surface-area-to-volume ratio or an efficient cooling jacket. Monitor the internal temperature at multiple points. A semi-batch process, where the oxidant is added slowly, can help manage the exotherm.
-
-
Reagent Choice for a Sluggish Substrate: Cyclododecanone is known to be a sluggish substrate for BV oxidation.[6] A reagent that works on a small scale with extended reaction times may not be practical for large-scale production.
-
Solution: Consider more reactive peroxy acid systems. Trifluoroperacetic acid (TFPAA) is highly reactive but can be expensive and aggressive.[7] A more practical and effective choice for this specific substrate is permaleic acid, generated in situ from maleic anhydride and hydrogen peroxide, which has proven effective for this transformation.[6]
-
Diagram: Generalized Baeyer-Villiger Scale-Up Workflow
Caption: Key stages in a scaled-up Baeyer-Villiger oxidation process.
FAQ 2: I'm observing significant byproduct formation. How can I improve the selectivity of my large-scale reaction?
Byproduct formation often increases at scale due to longer reaction times and less uniform conditions.[5] The primary culprits in a BV oxidation are typically related to the oxidant and substrate stability.
-
Identifying Byproducts: The main byproduct from the BV reaction itself is the carboxylic acid corresponding to the peroxy acid used (e.g., m-chlorobenzoic acid from m-CPBA).[8] Other potential impurities include unreacted starting material, and products from side reactions like epoxidation if other functional groups are present.[7]
-
Minimizing Byproducts:
-
Strict Temperature Control: As mentioned, avoiding high temperatures is crucial to prevent the decomposition of the peroxy acid, which can lead to non-selective oxidation pathways.
-
Use of Buffered Systems: Some peroxy acids can promote acid-catalyzed side reactions. The inclusion of a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can maintain a stable pH and suppress these pathways.
-
Alternative Oxidants: Using hydrogen peroxide with a suitable catalyst can be a "greener" and more selective option, as the only byproduct is water.[9] However, this requires careful catalyst selection and process optimization.
-
| Oxidant System | Typical Byproduct | Scale-Up Considerations |
| m-CPBA | m-Chlorobenzoic Acid | Thermally sensitive; byproduct removal required. |
| Peracetic Acid | Acetic Acid | Corrosive; can be explosive; byproduct is volatile. |
| H₂O₂ / Lewis Acid | Water | "Green" option, but catalyst cost and removal can be an issue. |
| Permaleic Acid | Maleic Acid | Effective for cyclododecanone; byproduct is water-soluble.[6] |
Table 1: Comparison of common oxidant systems for Baeyer-Villiger oxidation and their scale-up implications.
Part 2: Purification and Impurity Profiling
Isolating pure Oxacyclododecan-2-one from a large-scale reaction mixture presents its own set of challenges, distinct from lab-scale chromatography.[10]
FAQ 3: My standard purification by silica gel chromatography is not practical at scale. What is a robust, scalable purification strategy?
Flash chromatography is often not economically or practically viable for multi-kilogram production.[11] A multi-step physical separation strategy is required.
-
Initial Quench and Liquid-Liquid Extraction:
-
Problem: Removing the acidic byproduct (e.g., benzoic acid) and unreacted peroxy acid is the first critical step.
-
Solution: After quenching any remaining oxidant with a reducing agent like sodium sulfite, perform an extraction with a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium hydroxide). The carboxylate salt will partition into the aqueous layer, leaving your desired lactone and unreacted ketone in the organic phase. Multiple washes may be necessary.
-
-
Separation of Product from Starting Material:
-
Problem: Oxacyclododecan-2-one and the starting material, cyclododecanone, have similar physical properties, making separation difficult.
-
Solution:
-
Fractional Distillation under Vacuum: This is often the most effective industrial method. The slight difference in boiling points can be exploited under reduced pressure to prevent thermal degradation or polymerization.
-
Melt Crystallization: If the crude product is a solid at or near room temperature, melt crystallization can be a highly effective, solvent-free purification method. This involves partially melting the crude solid and separating the liquid and solid phases, which will be enriched in impurities and the desired product, respectively.
-
-
Diagram: Troubleshooting Purification Issues
Sources
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 6. scribd.com [scribd.com]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Analytical Method Development for Oxacyclododecan-2-one Impurities
Welcome to the technical support center for analytical method development focused on Oxacyclododecan-2-one. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the analysis of this macrocyclic lactone and its impurities. Our approach is rooted in scientific principles and field-proven experience to ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the analytical considerations for Oxacyclododecan-2-one.
Q1: What are the primary concerns when analyzing impurities in Oxacyclododecan-2-one?
A1: The primary concerns are ensuring the detection, separation, and quantification of all potential process-related impurities and degradation products. According to ICH Q3A(R2) guidelines, any impurity present at a level of 0.10% or higher should be identified.[1] Given that Oxacyclododecan-2-one is a large, relatively non-polar macrocyclic lactone, challenges can include poor solubility in aqueous mobile phases, the presence of structurally similar impurities, and potential on-column degradation.
Q2: Which analytical technique is most suitable for impurity profiling of Oxacyclododecan-2-one?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique for routine quality control of non-volatile organic impurities.[2][3] For a molecule like Oxacyclododecan-2-one, which lacks a strong chromophore, a low UV wavelength (e.g., 200-210 nm) is often necessary. Gas Chromatography (GC) may also be suitable for volatile or semi-volatile impurities.[4][5] For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][7][8]
Q3: What are the potential sources and types of impurities for Oxacyclododecan-2-one?
A3: Impurities can originate from various stages of the manufacturing process and storage.[9] They are broadly classified as:
-
Organic Impurities: Starting materials, by-products from incomplete reactions, intermediates, degradation products, and reagents.[9] For Oxacyclododecan-2-one, this could include unreacted 11-hydroxyundecanoic acid, dimers or trimers, and isomers.
-
Inorganic Impurities: Residual catalysts, inorganic salts, and heavy metals.[9]
-
Residual Solvents: Solvents used during synthesis and purification.[9]
Q4: What regulatory guidelines should be followed for method validation?
A4: The International Council for Harmonisation (ICH) provides the definitive guidelines. Specifically, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" details the validation characteristics required for an analytical method.[10][11][12] These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Method Development and Optimization Strategies
A systematic approach to method development is crucial for achieving a robust separation. This section provides a logical workflow and explains the rationale behind key decisions.
Initial Workflow for Method Development
The following diagram outlines a typical workflow for developing a stability-indicating HPLC method for impurity analysis.
Caption: A structured workflow for HPLC method development.
Key Method Development Questions
Q5: How do I select the right HPLC column to start with?
A5: For a non-polar macrocycle like Oxacyclododecan-2-one, a C18 column is the conventional starting point due to its hydrophobic nature.[2][13] However, to ensure adequate retention and unique selectivity, consider the following:
-
Initial Choice: A standard L1 packing (C18) with a particle size of 3 to 5 µm is a robust starting point.
-
If Retention is Low: Consider a C18 column with a higher carbon load or switch to a C8 column if the analyte elutes too late.
-
For Structurally Similar Impurities: If resolution is challenging on a C18, screening alternative stationary phases is critical. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity through π-π interactions or hydrogen bonding, respectively.[14]
Q6: What is the best approach for mobile phase selection?
A6: The mobile phase composition is a powerful tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[14] Acetonitrile generally provides lower viscosity (leading to higher efficiency) and better UV transparency at low wavelengths. Start by screening both to see which provides better selectivity for your impurity profile.
-
Aqueous Phase & Buffer: Since Oxacyclododecan-2-one has no ionizable groups, pH control is less critical for the main analyte but may be important for ionizable impurities. A simple mobile phase of water and organic solvent is often sufficient. If peak shape is poor for certain impurities, a volatile buffer like ammonium formate or ammonium acetate (0.1%) can be introduced, especially if the method is intended to be LC-MS compatible.[14][15]
| Parameter | Starting Condition 1 | Starting Condition 2 | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | C18 is the standard; Phenyl-Hexyl offers alternative selectivity for aromatic or cyclic compounds. |
| Mobile Phase A | Water | Water | |
| Mobile Phase B | Acetonitrile | Methanol | Screen both to evaluate differences in selectivity and resolution. |
| Gradient | 50% to 95% B in 20 min | 50% to 95% B in 20 min | A broad gradient is used for initial screening to elute all components. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Provides stable retention times. Can be increased to reduce viscosity and improve peak shape. |
| Detection | UV at 205 nm | UV at 205 nm | Oxacyclododecan-2-one lacks a strong chromophore, requiring low UV detection. |
Q7: My main peak is very large. How can I accurately quantify small impurities next to it?
A7: This is a common challenge. Ensure your method has sufficient resolution between the main peak and adjacent impurities. The USP tailing factor for the main peak should ideally be less than 1.5 to prevent it from obscuring small, closely eluting peaks. If column overload is the cause of tailing, reduce the injection volume or sample concentration.[16][17] It is also critical to demonstrate linearity for each impurity down to the reporting threshold (e.g., 0.05%).
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Decision Tree: Poor Peak Shape
Caption: A decision tree for troubleshooting common peak shape issues.
Q8: I'm observing peak tailing for all my peaks. What's the cause?
A8: When all peaks in a chromatogram exhibit tailing, the problem is likely physical rather than chemical. The most common causes are:
-
Partially Blocked Column Frit: Debris from the sample or system can accumulate on the inlet frit, distorting the flow path. Try back-flushing the column to dislodge particulates.[17]
-
Column Void: A void or channel in the column packing material can cause peak distortion. This often happens with older columns or after pressure shocks. Replacing the column is the most reliable solution.
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening that appears as tailing.[16] Ensure all fittings are secure and tubing is as short as possible.
Q9: Only a few of my impurity peaks are tailing. What should I investigate?
A9: If only specific peaks are tailing, the issue is likely a chemical interaction between those analytes and the stationary phase.
-
Secondary Silanol Interactions: This is a very common cause, especially for basic impurities. Residual, un-capped silanol groups on the silica surface can interact strongly with basic analytes, causing tailing.
-
Solution 1: Switch to a high-purity, end-capped column designed to minimize silanol activity.
-
Solution 2: Add a small amount of a competing base to the mobile phase, like triethylamine (TEA), although this is not MS-friendly.
-
Solution 3: Adjust the mobile phase pH to suppress the ionization of either the silanol groups (low pH) or the basic analyte (high pH), being mindful of the column's pH stability.
-
Q10: My peaks are broad and resolution is poor. How can I improve this?
A10: Poor resolution is often due to broad peaks, which can have several causes:
-
Low Column Efficiency: This could be due to a degraded column. Check the plate count as part of your system suitability test. If it has dropped significantly, replace the column.
-
Mobile Phase Mismatch: If the sample solvent is much stronger than the initial mobile phase (e.g., sample dissolved in 100% acetonitrile for an analysis starting at 10% acetonitrile), it can cause peak distortion and broadening.[16] If possible, dissolve the sample in the initial mobile phase.
-
Column Overloading: Injecting too much sample mass can saturate the stationary phase, leading to broad, often fronting or triangular-shaped peaks.[17][18] Reduce the sample concentration or injection volume to confirm if this is the issue.
Q11: How do I identify an unknown peak in my chromatogram?
A11: Identifying unknown impurities requires more advanced techniques, primarily mass spectrometry (MS).[7][8]
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap, can provide an accurate mass measurement of the impurity.[7] This allows for the determination of its elemental composition.
-
Tandem MS (MS/MS): By fragmenting the impurity's molecular ion, you can obtain structural information. Comparing this fragmentation pattern to that of the parent drug (Oxacyclododecan-2-one) can help elucidate the impurity's structure, for example, by identifying where a modification has occurred.[7][15]
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Journal of Mass Spectrometry. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column.
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- ICH. (n.d.). Quality Guidelines.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- J-Stage. (n.d.). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography– Mass Spectrometry.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- PubMed. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- NIH. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry.
- ACS Publications. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry.
- PubMed. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- ChemicalBook. (2025). oxacyclododecan-2-one.
- LCGC. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- The Good Scents Company. (n.d.). oxacyclododecan-2-one.
- SciSpace. (n.d.). A review on method development by hplc.
- PharmaCores. (2025). HPLC analytical Method development: an overview.
- ResearchGate. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- Perflavory. (n.d.). oxacyclododecan-2-one, 1725-03-7.
- International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- ScienceDirect. (n.d.). Assay and impurities: Method development as part of analytical life-cycle management.
- IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation.
- Sigma-Aldrich. (n.d.). Oxacyclododecan-2-one 98%.
- SelectScience. (n.d.). Developing impurities analytical methods with a quality by design approach.
- NIH. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase).
Sources
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- 3. HPLC analytical Method development: an overview [pharmacores.com]
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- 5. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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Technical Support Center: Refining Experimental Conditions for Consistent Polymerization Results
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in achieving consistent and reproducible polymerization results. This guide is structured in a question-and-answer format to directly address common challenges encountered in the lab. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower you to troubleshoot effectively.
Section 1: Troubleshooting Common Inconsistencies
This section addresses the most frequent issues that lead to variability in polymerization outcomes.
FAQ 1: My polymerizations are showing inconsistent initiation times and overall reaction rates. What are the likely causes?
Inconsistent initiation and reaction rates are often rooted in the purity of your reagents and the precise control of your reaction setup.
Core Principles: Free radical polymerization, a common method, relies on the generation of reactive radical species to initiate the polymerization process.[1][2] The concentration and availability of these radicals at the start of the reaction are critical for reproducibility.
Potential Causes and Solutions:
-
Presence of Inhibitors: Many commercial monomers are shipped with inhibitors (e.g., hydroquinone, tert-butylcatechol) to prevent premature polymerization during storage and transport.[3][4] If not adequately removed, these inhibitors will scavenge the initial radicals generated by your initiator, leading to a variable and often prolonged induction period.[3]
-
Troubleshooting Protocol:
-
Identify the Inhibitor: Consult the monomer's technical data sheet to identify the specific inhibitor used.
-
Removal Technique:
-
Alumina Column: Passing the monomer through a column of activated basic alumina is a common and effective method for removing phenolic inhibitors.[5]
-
Washing: For inhibitors like hydroquinone, washing the monomer with an aqueous solution of sodium hydroxide can effectively remove it by forming a water-soluble salt.[3] Ensure to subsequently wash with deionized water to remove any residual base and dry the monomer thoroughly.
-
Reduced Pressure Distillation: This method can be used to separate the monomer from non-volatile inhibitors.[3]
-
-
-
-
Monomer Purity: Impurities in the monomer can act as chain terminators or retarders, affecting the reaction kinetics.[6][7] Even small amounts of contaminants can lead to significant variations in the final polymer's molecular weight and properties.[6][8]
-
Best Practices:
-
Always use monomers of the highest possible purity for your application.
-
If you suspect impurities, consider purification by distillation, recrystallization, or passing through a preparatory chromatography column.[9]
-
-
-
Inconsistent Initiator Concentration: The rate of polymerization is directly influenced by the concentration of the initiator.[10][11][12] Inaccurate measurement or degradation of the initiator will lead to inconsistent results.
-
Preventative Measures:
-
Use a calibrated analytical balance for weighing the initiator.
-
Store initiators under the recommended conditions (e.g., refrigeration, protection from light) to prevent decomposition.
-
Prepare fresh initiator solutions for each set of experiments.
-
-
FAQ 2: I am observing a broad molecular weight distribution (high polydispersity) in my final polymer. How can I achieve a more uniform chain length?
A high polydispersity index (PDI) indicates a lack of control over the polymerization process, resulting in polymer chains of varying lengths. This can be addressed by carefully controlling the reaction conditions and considering advanced polymerization techniques.
Core Principles: In an ideal "living" polymerization, all polymer chains are initiated simultaneously and grow at the same rate, leading to a narrow molecular weight distribution.[13] In conventional free radical polymerization, termination reactions (combination and disproportionation) and chain transfer events lead to a broader distribution of chain lengths.[2]
Factors Influencing Polydispersity and Corrective Actions:
-
Initiator Concentration: A higher initiator concentration leads to the formation of more polymer chains, which, for a fixed amount of monomer, results in shorter average chain lengths.[10] However, it can also increase the rate of termination reactions, contributing to a broader PDI.
-
Optimization Strategy: Systematically vary the initiator concentration to find the optimal balance between reaction rate and control over molecular weight.
-
-
Temperature Control: Temperature significantly affects the rates of initiation, propagation, and termination.[14][15] Fluctuations in temperature can lead to inconsistent reaction kinetics and, consequently, a broader PDI.
-
Recommendations:
-
Use a reaction vessel with good heat transfer properties.
-
Employ a constant temperature bath (oil or water) to maintain a stable reaction temperature.
-
For highly exothermic reactions, consider solution polymerization to help dissipate heat.[16]
-
-
-
Controlled Radical Polymerization (CRP) Techniques: For applications requiring precise control over molecular weight and low PDI, consider using CRP methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[13][17][18] These techniques introduce a dynamic equilibrium between active and dormant polymer chains, allowing for more uniform chain growth.[17]
Troubleshooting Workflow for High Polydispersity
Caption: Troubleshooting flowchart for addressing high polydispersity.
Section 2: Advanced Topics and Specific Protocols
This section provides guidance on more complex polymerization challenges and detailed experimental protocols.
FAQ 3: My Reversible Addition-Fragmentation chain Transfer (RAFT) polymerizations are not well-controlled. What factors should I investigate?
Successful RAFT polymerization hinges on the appropriate selection of the RAFT agent for the specific monomer and carefully controlled reaction conditions.
Core Principles: RAFT is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with predefined molecular weights and narrow molecular weight distributions.[21] The key to a controlled RAFT process is the rapid equilibrium between propagating radicals and dormant polymer chains, mediated by the RAFT agent.[23]
Key Parameters for Successful RAFT Polymerization:
| Parameter | Importance | Troubleshooting Tips |
| RAFT Agent Selection | The structure of the RAFT agent (specifically the Z and R groups) must be matched to the reactivity of the monomer.[24][25] | Consult RAFT agent selection guides. For example, dithiobenzoates are often suitable for styrenes and acrylates, while trithiocarbonates are more versatile. |
| Initiator Concentration | A continuous source of radicals is necessary to drive the RAFT equilibrium.[23] The ratio of initiator to RAFT agent is crucial. | A typical initiator to RAFT agent ratio is between 1:2 and 1:10. A lower ratio can lead to better control but slower reaction rates. |
| Solvent Choice | The solvent can influence the kinetics of the polymerization.[26][27] | Choose a solvent that dissolves the monomer, polymer, and RAFT agent, and is inert under the reaction conditions. |
| Oxygen Removal | Oxygen is a potent inhibitor of radical polymerizations. | Deoxygenate the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). |
Step-by-Step Protocol for a Typical RAFT Polymerization:
-
Reagent Preparation:
-
Purify the monomer to remove inhibitors.
-
Accurately weigh the monomer, RAFT agent, and initiator into a reaction flask equipped with a magnetic stir bar.
-
Add the desired amount of solvent.
-
-
Deoxygenation:
-
Seal the reaction flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture for the specified time.
-
-
Termination and Isolation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol for polystyrene).
-
Collect the polymer by filtration and dry under vacuum.
-
FAQ 4: I am struggling with reproducibility in my Atom Transfer Radical Polymerization (ATRP) reactions. What are the common pitfalls?
ATRP is a powerful technique, but its success is highly sensitive to the purity of reagents and the exclusion of oxygen.
Core Principles: ATRP is a controlled radical polymerization technique that utilizes a transition metal complex (typically copper-based) as a catalyst to establish a dynamic equilibrium between active and dormant polymer chains.[17][28] The oxidation state of the metal catalyst is central to the activation and deactivation process.
Common Issues and Solutions in ATRP:
-
Catalyst Poisoning: The copper catalyst is sensitive to oxidation. Inconsistent reaction rates or complete inhibition can occur if the Cu(I) activator is oxidized to the Cu(II) deactivator by residual oxygen.[19][29]
-
Preventative Measures:
-
Thoroughly deoxygenate all reagents and the reaction vessel.
-
Use freshly purified solvents and monomers.
-
Consider using a small amount of a reducing agent (e.g., ascorbic acid in AGET ATRP) to regenerate the Cu(I) species.[20]
-
-
-
Ligand Selection: The ligand plays a crucial role in solubilizing the copper catalyst and tuning its reactivity.[28] An inappropriate ligand can lead to poor control or catalyst precipitation.
-
Guidelines: The choice of ligand depends on the monomer and solvent. For example, bipyridine-based ligands are commonly used for a variety of monomers.
-
-
Initiator Efficiency: The initiator must have a structure that allows for efficient initiation and reversible cleavage of the halogen atom.
-
Best Practices: Use high-purity initiators and ensure the initiator to catalyst ratio is appropriate for your system.
-
Logical Relationship Diagram for ATRP Components
Caption: Interplay of key components in a successful ATRP reaction.
References
-
Beuermann, S., & Buback, M. (2002). Rate Coefficients of Free-Radical Polymerization in Solution. Progress in Polymer Science, 27(2), 191-254. [Link]
-
Harwood, H. J. (1994). Solvent Effects in Free-Radical Polymerization. Makromolekulare Chemie. Macromolecular Symposia, 86(1), 259-280. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Pascual, S., Couturier, J. L., & Tardi, M. (2000). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. Langmuir, 16(2), 675-679. [Link]
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
-
Saeed, F., Ansar, S., & Iqbal, M. (2015). Effects of Temperature on Styrene Emulsion Polymerization Kinetics. Journal of the Chemical Society of Pakistan, 37(4), 786-791. [Link]
-
Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press. [Link]
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. [Link]
-
Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. [Link]
-
Wikipedia. (n.d.). Solution polymerization. [Link]
-
Zhang, Y., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer Chemistry, 14(40), 4843-4852. [Link]
-
ResearchGate. (2021). Polymerization in the presence of inhibitor?[Link]
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Validation & Comparative
A Tale of Two Rings: A Comparative Guide to the Polymerization of Oxacyclododecan-2-one and ε-Caprolactone
<
For Researchers, Scientists, and Drug Development Professionals
In the realm of biodegradable polyesters, the ring-opening polymerization (ROP) of lactones stands as a cornerstone for creating materials with tunable properties for biomedical applications. Among the diverse family of lactones, ε-caprolactone (PCL) has long been a workhorse, lauded for its biocompatibility and established polymerization pathways. However, the larger ring structure of oxacyclododecan-2-one, a 12-membered lactone, presents a compelling alternative with unique characteristics. This guide provides an in-depth, objective comparison of the polymerization behavior of these two monomers and the properties of their resulting polymers, offering valuable insights for material selection and experimental design in drug development and tissue engineering.
At a Glance: Monomer Properties
Before delving into the complexities of polymerization, it is crucial to understand the fundamental differences between the two monomers.
| Property | Oxacyclododecan-2-one | ε-Caprolactone |
| Synonym(s) | 11-Undecanolide, Undecanoic ω-lactone | 2-Oxepanone |
| CAS Number | 1725-03-7 | 502-44-3 |
| Molecular Formula | C₁₁H₂₀O₂[1] | C₆H₁₀O₂ |
| Molecular Weight | 184.28 g/mol | 114.14 g/mol |
| Ring Size | 12-membered | 7-membered |
| Melting Point | 2-3 °C[2] | -1.5 °C |
| Boiling Point | 124-126 °C at 13 mmHg[2] | 98 °C at 10 mmHg |
| Density | 0.992 g/mL at 25 °C[2] | 1.030 g/mL at 25 °C |
The Heart of the Matter: A Head-to-Head Comparison of Polymerization
The ring-opening polymerization of both oxacyclododecan-2-one and ε-caprolactone is a versatile process, achievable through various mechanisms, including cationic, anionic, coordination-insertion, and enzymatic catalysis.[3] However, the difference in their ring size significantly influences their polymerization kinetics and thermodynamics.
Thermodynamic Considerations: The Driving Force of Polymerization
The polymerizability of a cyclic monomer is governed by the change in Gibbs free energy (ΔG) during the conversion of the monomer to a polymer.[4] This is influenced by both enthalpy (ΔH), primarily related to ring strain, and entropy (ΔS).
-
ε-Caprolactone (7-membered ring): Possesses significant ring strain, leading to a highly favorable negative enthalpy of polymerization. This strong thermodynamic driving force allows for polymerization under a wide range of conditions to achieve high monomer conversion.
-
Oxacyclododecan-2-one (12-membered ring): As a macrolactone, it exhibits considerably less ring strain compared to ε-caprolactone.[5] Consequently, the enthalpic contribution to the Gibbs free energy change is less favorable. This makes the polymerization of oxacyclododecan-2-one more challenging and often requires more specific catalytic systems to proceed efficiently.[6]
Kinetic Landscape: The Speed of Transformation
The rate of polymerization is a critical factor in practical applications. Here, the two monomers also exhibit distinct behaviors.
-
ε-Caprolactone: Due to its high ring strain, the ring-opening process is kinetically facile. Polymerization of ε-caprolactone generally proceeds at a much faster rate than that of macrolactones.[5] For instance, in a study comparing the chemical polymerization rates of various lactones, the 6-membered ring (a close analog to ε-caprolactone in terms of strain) polymerized approximately 2500 times faster than a 12-membered lactone.[5]
-
Oxacyclododecan-2-one: The lower ring strain translates to a slower polymerization rate. Achieving high molecular weight polymers from oxacyclododecan-2-one often necessitates more active catalysts or longer reaction times.[7] However, enzymatic catalysis can sometimes show an inverted reactivity trend, where larger, more hydrophobic lactones exhibit faster polymerization rates due to favorable interactions with the enzyme's active site.[5]
The Resulting Polymers: A Comparative Analysis of Poly(oxacyclododecan-2-one) and Polycaprolactone (PCL)
The differences in monomer structure and polymerization behavior directly translate to distinct properties of the resulting polymers, which is of paramount importance for their end-use applications.
Physicochemical and Thermal Properties
| Property | Poly(oxacyclododecan-2-one) | Polycaprolactone (PCL) |
| Melting Point (Tm) | Higher (typically >70 °C) | ~60 °C[8][9] |
| Glass Transition Temp (Tg) | Lower (typically <-60 °C)[10] | ~-60 °C[8] |
| Crystallinity | Can be highly crystalline | Semi-crystalline[8] |
| Solubility | Generally soluble in common organic solvents[10] | Soluble in a range of organic solvents |
| Thermal Stability | Good thermal stability[10] | Good thermal stability[11][12][13] |
The longer aliphatic chain in the repeating unit of poly(oxacyclododecan-2-one) leads to a more polyethylene-like character, often resulting in a higher melting point and crystallinity compared to PCL.
Mechanical Performance
| Property | Poly(oxacyclododecan-2-one) | Polycaprolactone (PCL) |
| Flexibility | Generally flexible[10] | Flexible, with high elongation at break[14] |
| Tensile Strength | Variable, dependent on molecular weight and crystallinity | Moderate, typically 16-24 MPa[15] |
| Elastic Modulus | Can be tailored | Low, similar to natural tissues[14] |
While both polymers are known for their flexibility, the specific mechanical properties can be tuned by controlling the molecular weight and crystallinity during polymerization. PCL is well-characterized for its toughness and high elongation at break.[14]
Biodegradation Profile
The rate of biodegradation is a critical parameter for applications in drug delivery and tissue engineering.
-
Polycaprolactone (PCL): PCL is known for its relatively slow degradation rate, which can range from months to several years depending on the molecular weight and environmental conditions.[15][16] This slow degradation is advantageous for long-term implantable devices and controlled drug release applications.[8][14] The degradation occurs through the hydrolysis of its ester linkages.[8]
-
Poly(oxacyclododecan-2-one): Due to its higher hydrophobicity and crystallinity, poly(oxacyclododecan-2-one) is expected to have an even slower degradation rate compared to PCL. This makes it a potential candidate for applications requiring very long-term stability in a physiological environment.
Experimental Workflows and Methodologies
To provide a practical context, this section outlines standardized protocols for the ring-opening polymerization and characterization of these lactones.
Ring-Opening Polymerization (ROP) Workflow
The following diagram illustrates a general workflow for the synthesis of polyesters via ROP.
Caption: General workflow for the ring-opening polymerization of lactones.
Experimental Protocol: Tin(II) Octoate Catalyzed ROP of ε-Caprolactone
This protocol describes a common method for the synthesis of PCL.[17][18]
Materials:
-
ε-Caprolactone (distilled over CaH₂)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator, dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and line
Procedure:
-
Reaction Setup: A Schlenk flask is charged with a magnetic stir bar and flame-dried under vacuum. The flask is then backfilled with an inert gas (e.g., argon or nitrogen).
-
Monomer and Initiator Addition: ε-Caprolactone and benzyl alcohol are added to the flask via syringe. The amounts are calculated based on the desired monomer-to-initiator ratio to control the molecular weight.
-
Catalyst Addition: A stock solution of Sn(Oct)₂ in anhydrous toluene is prepared. The desired amount of the catalyst solution is then added to the reaction mixture.
-
Polymerization: The reaction mixture is immersed in a preheated oil bath at the desired temperature (e.g., 110-130 °C) and stirred for a specified time.
-
Termination and Precipitation: The reaction is quenched by cooling to room temperature. The viscous polymer is dissolved in a minimal amount of a good solvent (e.g., dichloromethane) and precipitated into a large excess of a non-solvent (e.g., cold methanol).
-
Purification: The precipitated polymer is collected by filtration and redissolved and re-precipitated to remove any residual monomer and catalyst.
-
Drying: The purified polymer is dried under vacuum at a temperature below its melting point until a constant weight is achieved.
Characterization Techniques
A logical flow for the characterization of the synthesized polymers is outlined below.
Caption: Logical flow for the characterization of synthesized polylactones.
Causality in Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial because many common catalysts for ROP, such as tin(II) octoate and aluminum alkoxides, are sensitive to moisture and oxygen, which can lead to uncontrolled polymerization and side reactions.[19][20]
-
Initiator Selection: The choice of initiator, often an alcohol like benzyl alcohol, is critical for controlling the molecular weight of the polymer. The ratio of monomer to initiator directly influences the degree of polymerization.
-
Catalyst Concentration: The concentration of the catalyst affects the rate of polymerization. Higher catalyst concentrations generally lead to faster reactions but can also result in broader molecular weight distributions and potential issues with catalyst removal.
-
Purification by Precipitation: This step is essential to remove unreacted monomer, catalyst residues, and low molecular weight oligomers, which can significantly impact the final properties and biocompatibility of the polymer.
Conclusion: Selecting the Right Ring for the Right Application
The choice between oxacyclododecan-2-one and ε-caprolactone for polymerization is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired properties of the final polymer and the intended application.
-
ε-Caprolactone remains an excellent choice for applications requiring a balance of flexibility, toughness, and a moderate degradation rate. Its well-established and rapid polymerization kinetics make it a reliable and versatile building block for a wide range of biomedical devices, including sutures, scaffolds for tissue engineering, and drug delivery systems.[11][17]
-
Oxacyclododecan-2-one emerges as a promising candidate for applications demanding higher thermal stability and a much slower degradation profile. The resulting polymer's polyethylene-like characteristics could be advantageous for long-term implants where structural integrity over extended periods is paramount. While its polymerization is kinetically less favorable, the use of highly active catalysts or enzymatic methods can overcome this challenge.[7][10]
Ultimately, a thorough understanding of the structure-property relationships of these two lactones and their polymers will empower researchers to make informed decisions in the design and fabrication of next-generation biodegradable materials for advanced drug development and regenerative medicine.
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mechanical properties of poly(undecanolactone) vs polylactic acid
A Comparative Guide to the Mechanical Properties of Aliphatic Polyesters: Poly(undecanolactone) vs. Polylactic Acid
For researchers, scientists, and drug development professionals navigating the landscape of biodegradable polymers, a deep understanding of their mechanical properties is paramount for successful application. This guide provides a comprehensive comparison of the mechanical characteristics of two aliphatic polyesters: poly(undecanolactone) (PUDL) and the widely-used polylactic acid (PLA). While PLA has been extensively studied, data on PUDL remains comparatively scarce. This guide will therefore provide a thorough analysis of PLA's mechanical profile, present the available data for PUDL, and draw comparisons with other relevant polylactones to offer a broader context.
A Tale of Two Polyesters: An Introduction
Polylactic Acid (PLA) is a thermoplastic aliphatic polyester derived from renewable resources such as corn starch or sugarcane.[1][2] Its biocompatibility, biodegradability, and good processability have made it a leading candidate for a variety of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.[1][3][4] However, PLA is known for its inherent brittleness and relatively low toughness, which can limit its use in applications requiring high flexibility and impact resistance.[4]
Mechanical Properties: A Head-to-Head Comparison (with a Caveat)
The mechanical behavior of a polymer is dictated by factors such as its molecular weight, crystallinity, and processing conditions.[5] For PLA, these relationships are well-documented. In contrast, the data for PUDL is sparse. To provide a meaningful comparison, this guide will present established data for PLA and supplement the limited information on PUDL with data from a similar long-chain polylactone, poly(ω-pentadecalactone) (PPDL), to infer potential trends.
| Mechanical Property | Poly(undecanolactone) (PUDL) | Polylactic Acid (PLA) | Poly(ω-pentadecalactone) (PPDL) (for comparison) |
| Tensile Strength (MPa) | Data not readily available | 50 - 70[2] | ~20 - 60.8[6][7] |
| Young's Modulus (GPa) | Data not readily available | 3 - 4[2] | Data varies with molecular weight[7] |
| Elongation at Break (%) | Data not readily available | 2 - 10[2] | ~300 - 650[6][7] |
Analysis of Mechanical Properties:
-
Tensile Strength: PLA exhibits a respectable tensile strength, comparable to some commodity plastics.[3] This makes it suitable for applications where load-bearing capacity is a consideration. While specific data for PUDL is unavailable, the data for PPDL suggests that long-chain polylactones can achieve a wide range of tensile strengths, potentially overlapping with the lower end of PLA's range and extending to higher values with increasing molecular weight.[6][7]
-
Young's Modulus: PLA is a relatively stiff polymer, as indicated by its high Young's modulus.[2] This stiffness, while beneficial for applications requiring structural rigidity, contributes to its brittleness. The modulus of long-chain polylactones like PPDL is highly dependent on molecular weight, but they are generally expected to be more flexible than PLA due to the longer, more mobile aliphatic chains.
-
Elongation at Break: The most significant difference lies in the ductility of these polymers. PLA has a very low elongation at break, confirming its brittle nature.[2][4] In stark contrast, PPDL demonstrates a remarkably high elongation at break, indicating a much more ductile and tough material.[6][7] It is reasonable to infer that PUDL, with its long aliphatic chain, would also exhibit significantly higher ductility compared to PLA. This is a critical consideration for applications requiring flexibility and the ability to withstand deformation without fracturing.
The Influence of Molecular Weight: A Deeper Dive
The mechanical properties of polymers are intrinsically linked to their molecular weight.[8] Generally, as molecular weight increases, so do tensile strength and toughness due to increased chain entanglement.[8]
For PLA , this relationship is well-established. Higher molecular weight PLA generally exhibits improved mechanical performance, although it can also lead to increased processing viscosity.[5]
For long-chain polylactones like PPDL, the effect of molecular weight is even more pronounced. Studies on PPDL have shown a clear brittle-to-ductile transition with increasing molecular weight.[7] Higher molecular weight PPDL samples exhibit enhanced entanglement network strength and strain-hardening, leading to significantly improved toughness and elongation at break.[7] This suggests that by controlling the molecular weight of PUDL, a wide range of mechanical properties could be achieved, from more rigid materials to highly flexible and tough elastomers.
Degradation Behavior: A Critical Factor in Biomedical Applications
The degradation profile of a biodegradable polymer is as crucial as its mechanical properties for its intended application. Both hydrolytic and enzymatic degradation pathways play a role in the breakdown of these polyesters.
Polylactic Acid (PLA): The degradation of PLA occurs primarily through hydrolysis of its ester linkages.[3][9] The degradation rate is influenced by several factors, including molecular weight, crystallinity, and the surrounding environment (pH, temperature).[10] Higher crystallinity can slow down the degradation rate as the crystalline regions are less accessible to water.[9] The degradation of PLA produces lactic acid, a natural metabolite in the human body, which contributes to its excellent biocompatibility.[3]
Poly(undecanolactone) (PUDL) and other Long-Chain Polylactones: The degradation of long-chain polylactones is also governed by the hydrolysis of ester bonds. However, the longer aliphatic chains in polymers like PUDL and PPDL are expected to increase their hydrophobicity, which could lead to a slower degradation rate compared to PLA. Enzymatic degradation, particularly by lipases, is also a significant mechanism for the breakdown of polylactones. The accessibility of the ester bonds to enzymes can be influenced by the polymer's crystallinity and surface morphology.
Experimental Protocols: Characterizing Mechanical Properties
To ensure reliable and comparable data, standardized testing methodologies are essential. The following outlines the standard protocols for determining the key mechanical properties discussed.
Tensile Testing
Tensile properties are typically determined using a universal testing machine according to ASTM standards.
Workflow for Tensile Testing:
Caption: Workflow for determining tensile properties of polymers.
Detailed Steps:
-
Specimen Preparation:
-
Condition the polymer material according to ASTM D618 to ensure standardized temperature and humidity.
-
Prepare test specimens in the form of dumbbell shapes for rigid plastics (ASTM D638) or rectangular strips for thin films (ASTM D882). This can be done through injection molding, compression molding, or cutting from a film.
-
Measure the dimensions (width and thickness) of the specimen's gauge section accurately.
-
-
Testing Procedure:
-
Securely mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Simultaneously record the applied load and the elongation of the specimen using an extensometer for accurate strain measurement.
-
-
Data Analysis:
-
Convert the load-elongation data into a stress-strain curve.
-
From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Conclusion: Choosing the Right Polymer for the Application
The choice between poly(undecanolactone) and polylactic acid, or indeed any biodegradable polymer, is a nuanced decision that hinges on the specific requirements of the intended application.
-
Polylactic Acid (PLA) stands out for its high strength and stiffness, making it an excellent candidate for applications requiring structural integrity, such as orthopedic fixation devices or rigid drug delivery systems. However, its inherent brittleness must be carefully considered and may necessitate modifications for applications requiring flexibility.
-
Poly(undecanolactone) (PUDL) , based on inferences from similar long-chain polylactones, is anticipated to offer significantly greater flexibility and toughness compared to PLA. This would make it a promising candidate for applications where ductility and the ability to withstand deformation are critical, such as soft tissue engineering scaffolds, flexible films for drug delivery, or elastomeric implants. The slower degradation rate that may be associated with its hydrophobicity could also be advantageous for long-term implantable devices.
Future Directions:
The significant lack of publicly available data on the mechanical properties of poly(undecanolactone) highlights a clear need for further research. A systematic characterization of PUDL with varying molecular weights and processing conditions would be invaluable to the scientific community. Direct comparative studies with PLA under identical testing conditions would provide the most definitive insights into their relative performance and enable researchers and drug development professionals to make more informed material selection decisions.
References
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Farah, S., Anderson, D. G., & Langer, R. (2016). Physical and mechanical properties of PLA, and their functions in widespread applications — A comprehensive review. Advanced Drug Delivery Reviews, 107, 367–392. [Link]
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Nofar, M., Saclig, O., & Carreau, P. J. (2019). A short review on mechanical and barrier properties of polylactic acid-based films. Journal of Applied Polymer Science, 136(41), 48028. [Link]
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Vasanthakumari, R., & Maiti, S. (2014). Production of Polylactic Acid (PLA): A Review. International Journal of Engineering Research & Technology, 3(5), 1362-1368. [Link]
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Li, G., Zhao, M., Xu, Y., Sun, L., & Li, Y. (2023). Crystallinity, Rheology, and Mechanical Properties of Low-/High-Molecular-Weight PLA Blended Systems. Polymers, 15(2), 350. [Link]
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Chemistry For Everyone. (2023, July 7). How Does PLA Degrade? [Video]. YouTube. [Link]
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Chemistry For Everyone. (2023, June 9). What Affects PLA Biomaterial Degradation? [Video]. YouTube. [Link]
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Tyler, B., Gullotti, D., & Mangraviti, A. (2018). Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems. Journal of Controlled Release, 279, 321-330. [Link]
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Wang, Y., Ameer, G. A., & Cheng, J. (2009). Effects of Molecular Weight on poly(ω-pentadecalactone) Mechanical and Thermal Properties. OSTI.GOV. [Link]
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Zhang, Z., Wang, Y., & Gross, R. A. (2011). Synthesis and characterization of poly(ω-pentadecalactone) for its industrial-scale production. Biomacromolecules, 12(6), 2315–2320. [Link]
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PatSnap. (2023, July 3). How Does Molecular Weight Affect Mechanical Properties of Polymers? Patsnap Eureka. [Link]
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A Senior Application Scientist's Guide to the Validation of Oxacyclododecan-2-one Purity by GC-MS
Introduction: The Critical Role of Purity in Macrocyclic Lactones
Oxacyclododecan-2-one (also known as 11-undecanolide) is a macrocyclic lactone, a class of compounds essential in the fragrance and flavor industries and as building blocks in the synthesis of complex bioactive molecules.[1][2] For researchers, scientists, and drug development professionals, establishing the absolute purity of such starting materials is not a perfunctory quality check; it is a foundational requirement for reproducible, reliable, and safe outcomes. The presence of even trace impurities—such as residual solvents, unreacted starting materials, or isomeric byproducts—can significantly alter a final product's organoleptic properties, biological activity, or safety profile.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of Oxacyclododecan-2-one, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present a self-validating experimental protocol, and compare the performance of GC-MS against alternative techniques, supported by clear data and established regulatory standards.
Why GC-MS for Oxacyclododecan-2-one? A Mechanistic Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[3] For a molecule like Oxacyclododecan-2-one (CAS 1725-03-7), which possesses a boiling point of 124-126 °C at 13 mmHg and is thermally stable, GC-MS is an exceptionally well-suited method for purity assessment.[4][5]
The decision to employ GC-MS over other techniques, such as High-Performance Liquid Chromatography (HPLC), is rooted in the physicochemical properties of the analyte. GC excels at analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. In contrast, HPLC is the preferred method for non-volatile or thermally labile compounds.[6] While HPLC methods for lactone analysis exist, they often require derivatization or are better suited for more complex matrices where the high molecular weight macrocyclic lactones are not easily volatilized.[7][8]
The mass spectrometer detector adds an unparalleled layer of confidence. It not only quantifies the analyte but also provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns, allowing for the tentative identification of unknown impurities.[3] This dual capability makes GC-MS a "gold standard" for the definitive identification and quantification of volatile and semi-volatile compounds.[3]
Comparative Analysis: GC-MS vs. Alternative Methodologies
While GC-MS is the workhorse for this application, a comprehensive understanding requires a comparison with other viable techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity; detection by mass. | Separation based on polarity and interaction with stationary phase; detection by UV absorbance or mass. | Quantitative analysis based on the signal intensity of specific nuclei in a magnetic field. |
| Suitability for Oxacyclododecan-2-one | Excellent. Ideal for volatile, thermally stable lactones.[9] | Good. Feasible, but may be less efficient than GC. Better for less volatile or thermally sensitive lactones.[10] | Excellent for Purity & Structure. Provides structural confirmation and can quantify without a specific reference standard for the impurity. |
| Sensitivity | High (ng to pg levels). | Moderate to High (µg to ng levels). | Lower sensitivity compared to chromatographic methods. |
| Specificity | Very High. Mass spectral data provides definitive identification.[3] | Moderate (UV) to Very High (MS). Co-eluting impurities can be an issue with UV detection alone. | Very High. Provides detailed structural information. |
| Impurity Identification | Excellent. Fragmentation patterns can identify unknown impurities. | Good (with MS detector). | Excellent. Can elucidate the full structure of impurities if present at sufficient concentration. |
| Throughput | High. Runtimes are typically short (< 30 minutes).[11] | Moderate. Runtimes can be longer depending on the column and mobile phase. | Low. Sample preparation and analysis time are longer. |
| Solvent Consumption | Low (uses carrier gas). | High (requires continuous liquid mobile phase). | Moderate. |
Workflow for GC-MS Purity Validation
The following diagram illustrates a robust workflow for the validation of Oxacyclododecan-2-one purity, incorporating essential quality checks and decision points.
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A Senior Application Scientist's Comparative Guide to Catalysts for Lactone Polymerization
For researchers and professionals in polymer chemistry and drug development, the synthesis of well-defined polyesters through the ring-opening polymerization (ROP) of lactones is a cornerstone of innovation. The choice of catalyst is paramount, dictating not only the efficiency of the polymerization but also the properties of the final polymer, such as its molecular weight, architecture, and purity. This guide provides a comparative analysis of the primary catalyst systems, offering insights into their mechanisms, performance, and practical application, supported by experimental data and protocols.
Introduction: The Critical Role of Catalysis in Lactone ROP
The ring-opening polymerization of lactones is a powerful method for producing biodegradable and biocompatible aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (PCL).[1] These materials are at the forefront of applications ranging from biomedical devices and drug delivery systems to sustainable packaging. The polymerization can proceed through different mechanisms, broadly categorized as chain-growth or step-growth, with the catalyst choice being the primary determinant of the reaction pathway and its control.[1][2] An ideal catalyst offers high activity, excellent control over polymer molecular weight and dispersity, and, increasingly, a favorable environmental and toxicological profile. This guide will explore three major classes of catalysts: organometallic complexes, organocatalysts, and enzymes.
Organometallic Catalysts: The Workhorses of Lactone Polymerization
Organometallic catalysts have been extensively studied and are widely used for lactone ROP due to their high activity and ability to produce well-defined polymers.
Mechanism of Action: Coordination-Insertion
The most common mechanism for organometallic catalysts is the coordination-insertion mechanism.[1][3] In this process, the lactone monomer first coordinates to the Lewis acidic metal center of the catalyst. This is followed by the nucleophilic attack of an initiating species (often an alkoxide) on the carbonyl carbon of the coordinated monomer, leading to the cleavage of the acyl-oxygen bond and the insertion of the monomer into the metal-initiator bond. Propagation then occurs through the repeated coordination and insertion of monomer units.
Diagram 1: Coordination-Insertion Mechanism
Caption: Generalized coordination-insertion mechanism for organometallic catalysts.
Common Organometallic Catalysts and Their Performance
A variety of metals have been employed in catalysts for lactone ROP, with tin, aluminum, zinc, and rare-earth metals being the most prominent.
-
Tin(II) Octoate (Sn(Oct)₂): This is one of the most widely used catalysts, particularly in industrial settings, due to its high activity and solubility.[1] However, it can lead to side reactions like transesterification, especially at high temperatures, which broadens the molecular weight distribution. Concerns about tin toxicity also exist for biomedical applications.
-
Aluminum Alkoxides: Aluminum-based catalysts, such as aluminum isopropoxide, are known for providing good control over polymerization, leading to polymers with narrow dispersity and predictable molecular weights.[3][4] They are generally considered less toxic than tin catalysts. Recent research has focused on designing sterically hindered aluminum complexes to further enhance control and suppress side reactions.[4]
-
Zinc-Based Catalysts: Zinc complexes, particularly those with β-diiminate ligands, have emerged as highly active and versatile catalysts.[3] They can provide excellent stereocontrol in the polymerization of chiral lactones like lactide. Some zinc catalysts have also shown the ability to depolymerize PLA, which is advantageous for chemical recycling.[3]
-
Rare-Earth Metal Catalysts: Catalysts based on metals like yttrium, lanthanum, and neodymium are extremely active, allowing for rapid polymerizations even at low temperatures.[1][5] They often exhibit living polymerization characteristics, enabling the synthesis of block copolymers with well-defined architectures.
Comparative Performance Data of Organometallic Catalysts
| Catalyst System | Monomer | Temp. (°C) | Time | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | Reference |
| Fe(II) pyridylamido | δ-hexalactone | RT | 40 min | 92 | - | <1.3 | [5] |
| Zr bis(aminophenolate) | ε-caprolactone | RT | - | - | - | - | [6] |
| Ti alkoxide complexes | ε-caprolactone | RT | 6 min | >99 | - | - | [7] |
| Al complexes | ε-caprolactone | RT | - | - | up to 303 | as low as 1.12 | [4] |
Note: This table presents a selection of data to illustrate typical performance. Direct comparison should be made with caution as reaction conditions vary.
Organocatalysis: The Metal-Free Alternative
The desire to eliminate metal contaminants, particularly for biomedical applications, has driven the rapid development of organocatalysis for lactone ROP.[8][9][10][11] Organocatalysts operate through a variety of mechanisms, often mimicking aspects of both metal-catalyzed and enzymatic pathways.
Mechanisms of Action
Organocatalysts for lactone ROP can be broadly classified by their mode of activation:
-
Nucleophilic Catalysis: Catalysts like 4-(dimethylamino)pyridine (DMAP) and N-heterocyclic carbenes (NHCs) act as nucleophiles that attack the lactone, forming a reactive intermediate that is then attacked by an initiator (e.g., an alcohol).[8]
-
General Base Catalysis: Strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotonate an alcohol initiator, generating a more nucleophilic alkoxide that initiates polymerization.[2][8]
-
Hydrogen-Bonding Catalysis: Catalysts like thioureas and squaramides can activate the lactone monomer by forming hydrogen bonds with its carbonyl oxygen, making it more electrophilic.[2] This is often used in dual catalytic systems where a base activates the initiator simultaneously.
Diagram 2: Bifunctional Thiourea-Amine Catalysis
Caption: Dual activation mechanism by a bifunctional thiourea-amine catalyst.
Advantages and Limitations
Organocatalysts offer several advantages, including low toxicity, ready availability, and often high tolerance to functional groups.[9] Bifunctional catalysts, in particular, can exhibit very high activity and control.[2] However, some organocatalysts may require higher loadings or longer reaction times compared to their most active organometallic counterparts.
Enzymatic Catalysis: The "Green" Approach
Enzymatic catalysis, primarily using lipases, represents a highly sustainable and selective method for lactone polymerization.[12][13] This biomimetic approach operates under mild conditions and can exhibit unique selectivities.
Mechanism of Action: Acyl-Enzyme Intermediate
The mechanism of lipase-catalyzed ROP involves the formation of an acyl-enzyme intermediate.[12][14] The lipase's active site (typically containing a serine residue) attacks the lactone to form this covalent intermediate. The acyl group is then transferred to a nucleophile, which can be the hydroxyl end of a growing polymer chain (propagation) or an initiator molecule. Water present in the system can also act as a nucleophile, leading to hydrolysis, which is a competing reaction.[15][16][17]
Key Features of Enzymatic ROP
-
High Selectivity: Enzymes can display high selectivity for specific monomer structures and stereoisomers.
-
Mild Conditions: Polymerizations are typically conducted at or near room temperature, minimizing side reactions.
-
Sustainability: Enzymes are biodegradable and operate in environmentally benign conditions.
-
Ring-Size Dependence: Unlike many chemical catalysts where ring strain dictates reactivity, lipases can effectively polymerize larger, less-strained macrolactones.[14]
However, enzymatic polymerizations can be slower than chemical methods, and the cost and stability of the enzyme can be limiting factors. The presence of water is a critical parameter that must be carefully controlled to achieve high molecular weights.[15][16] Candida antarctica lipase B (CALB) is one of the most effective and widely studied enzymes for this purpose.[12]
Experimental Protocol: A Framework for Catalyst Comparison
To objectively compare the performance of different catalysts, a standardized experimental protocol is essential. This protocol outlines the key steps for conducting a lactone polymerization and analyzing the resulting polymer.
Diagram 3: Experimental Workflow for Catalyst Comparison
Caption: Standardized workflow for comparing catalyst performance in lactone ROP.
Step-by-Step Methodology
1. Materials and Preparation:
-
Monomer: ε-Caprolactone (or other lactone), purified by vacuum distillation from CaH₂.
-
Initiator: Benzyl alcohol (BnOH), dried over molecular sieves.
-
Catalyst: Selected organometallic, organic, or enzymatic catalyst.
-
Solvent: Toluene, dried using a solvent purification system.
-
Glassware: All glassware should be oven-dried at 120 °C overnight and cooled under an inert atmosphere.
2. Polymerization Procedure (Representative Example):
-
In a nitrogen-filled glovebox, add the purified monomer (e.g., 1.0 g, 8.76 mmol) and dry toluene (5 mL) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Add the initiator, benzyl alcohol (e.g., from a stock solution in toluene to achieve a [Monomer]/[Initiator] ratio of 100:1).
-
In a separate vial, prepare a stock solution of the catalyst in dry toluene.
-
Place the Schlenk flask in a thermostated oil bath at the desired reaction temperature (e.g., 25 °C).
-
Initiate the polymerization by injecting the required amount of catalyst solution (e.g., to achieve a [Monomer]/[Catalyst] ratio of 1000:1).
-
Start timing the reaction immediately.
3. Monitoring and Analysis:
-
Kinetics: At timed intervals, withdraw small aliquots (approx. 0.1 mL) from the reaction mixture using a gas-tight syringe and quench them in an NMR tube containing CDCl₃. Determine monomer conversion by ¹H NMR spectroscopy by comparing the integration of a characteristic monomer peak with that of the corresponding polymer peak.[5][18]
-
Termination: After the desired time or conversion, quench the polymerization by adding a few drops of acidic methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a cold non-solvent (e.g., methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[5]
-
Confirm the polymer structure and end-groups using ¹H and ¹³C NMR spectroscopy.
-
Conclusion and Future Outlook
The choice of catalyst for lactone polymerization is a critical decision that balances the need for activity, control, and biocompatibility.
-
Organometallic catalysts remain the industry standard for many applications, offering high speed and excellent control, with newer iron-based systems providing more sustainable options.[5]
-
Organocatalysts have matured into a powerful, metal-free alternative, providing exceptional control over polymer architecture and eliminating concerns of metal contamination.[8]
-
Enzymatic catalysis offers an unparalleled "green" approach, excelling in the polymerization of large, unstrained lactones under mild, environmentally friendly conditions.[12][13]
The future of catalyst development will likely focus on systems that are not only highly active and selective but also derived from sustainable sources, exhibit tolerance to a wider range of functional monomers, and enable the chemical recycling of the resulting polyesters, thereby closing the loop in a circular economy.
References
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- Ring-opening (co)
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A Comparative Guide to the Cytotoxicity of Macrolactones for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The diverse class of macrolactones, characterized by a macrocyclic lactone ring, encompasses a wide range of compounds with significant biomedical applications. From antibiotics and immunosuppressants to antiparasitic and potential anticancer agents, their therapeutic value is often intertwined with their cytotoxic potential.[1] Understanding the nuances of macrolactone-induced cytotoxicity is paramount for optimizing therapeutic windows, minimizing off-target effects, and developing novel, safer derivatives. This guide provides an in-depth comparison of the cytotoxic profiles of various macrolactones, supported by experimental data and detailed protocols for assessment.
Introduction: The Double-Edged Sword of Macrolactone Cytotoxicity
Macrolactones exert their biological effects through diverse mechanisms of action, often leading to cellular toxicity.[1] While cytotoxicity is the desired outcome in cancer therapy, it represents an adverse effect in other therapeutic contexts, such as immunosuppression or antimicrobial treatment. Therefore, a thorough understanding of the dose-dependent cytotoxic effects and the underlying molecular mechanisms is crucial for the rational design and application of these compounds in medicine.
This guide will explore the cytotoxicity of several key macrolactones, including:
-
Immunosuppressants: Tacrolimus, Sirolimus (Rapamycin), and Everolimus.
-
Antiparasitics with Anticancer Potential: Ivermectin and its derivatives.
-
Antibiotics: Erythromycin and its derivatives (Azithromycin, Clarithromycin).
We will delve into the experimental methodologies used to assess cytotoxicity, providing detailed protocols and interpreting the resulting data to draw meaningful comparisons.
Comparative Cytotoxicity Profiles of Key Macrolactones
The cytotoxic potential of macrolactones varies significantly depending on their chemical structure, the cell type being targeted, and the specific experimental conditions.
Immunosuppressive Macrolactones: A Balancing Act
Tacrolimus, Sirolimus, and Everolimus are mainstays in organ transplantation to prevent rejection.[2][3] Their primary mechanism involves the inhibition of T-cell proliferation. However, this potent immunosuppressive activity can be associated with off-target cytotoxicity.
| Macrolactone | Primary Mechanism of Action | Common Cytotoxic Effects | Key Considerations |
| Tacrolimus | Calcineurin inhibitor, suppresses T-cell activation.[3] | Nephrotoxicity, neurotoxicity.[3] | First-line immunosuppressant for various organ transplants.[3] |
| Sirolimus | mTOR inhibitor, blocks cell cycle progression in immune cells.[3] | Can enhance calcineurin inhibitor toxicity.[4] | Often used in patients who develop kidney toxicity from calcineurin inhibitors.[3] |
| Everolimus | mTOR inhibitor, derivative of sirolimus.[2][4] | Higher bioavailability and shorter half-life than sirolimus.[4] May antagonize the negative effects of calcineurin inhibitors.[4][5] | Demonstrates a more favorable safety profile in some contexts compared to sirolimus.[4] |
Studies have shown that while structurally similar, Sirolimus and Everolimus exhibit distinct toxicodynamic properties. Sirolimus can enhance the toxicity of calcineurin inhibitors like cyclosporine, whereas Everolimus may lack this effect or even counteract it.[4] A head-to-head clinical trial comparing de novo sirolimus and everolimus in kidney transplant recipients showed comparable efficacy and safety, although treatment discontinuation rates were slightly higher in the mTOR inhibitor groups compared to mycophenolate sodium.[6]
Ivermectin: From Antiparasitic to Anticancer Agent
Ivermectin, a well-known antiparasitic drug, has garnered significant attention for its potential anticancer properties.[7][8][9] Its cytotoxicity against various cancer cell lines is a key area of investigation.
-
Mechanism of Action: Ivermectin's anticancer effects are multifaceted, involving the inhibition of proliferation, metastasis, and angiogenesis.[7] It can induce apoptosis, autophagy, and pyroptosis in tumor cells.[7]
-
Dose-Dependent Effects: Studies have shown that ivermectin inhibits the proliferation of colorectal cancer cells in a concentration- and time-dependent manner.[10] It also induces apoptosis in a dose-dependent fashion in these cells.[10]
-
Selectivity: Research suggests that ivermectin can significantly inhibit the development of nasopharyngeal carcinoma in animal models at doses that are not toxic to normal cells.[7]
-
Signaling Pathways: The anticancer activity of ivermectin is linked to the regulation of multiple signaling pathways, including the inhibition of PAK1 kinase to suppress the MAPK pathway and the Akt/mTOR pathway.[7][10]
Macrolide Antibiotics: Hepatotoxicity as a Concern
Erythromycin and its derivatives are widely used antibiotics. While generally considered safe, some derivatives have been associated with hepatotoxicity.[11][12]
A comparative study on a human liver cell line revealed the following cytotoxicity ranking, from most to least toxic:
These findings suggest that the newer semisynthetic macrolides, such as azithromycin and clarithromycin, do not pose a substantially higher risk for hepatic disorders compared to the parent compound, erythromycin base.[11][12] Interestingly, under amino acid-depleted conditions, macrolides like azithromycin and clarithromycin can induce cell death in head and neck squamous carcinoma cell lines by inhibiting autophagy flux.[14]
Methodologies for Assessing Macrolactone Cytotoxicity
A variety of in vitro assays are employed to evaluate the cytotoxic effects of macrolactones. The choice of assay is critical as different methods measure distinct cellular parameters.[15][16]
Foundational Cytotoxicity Assays
These classical methods provide a fundamental understanding of a compound's effect on cell viability.
-
Metabolic Activity Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of cells as an indicator of viability.[15][16][17] Metabolically active cells reduce a tetrazolium salt (like MTT) to a colored formazan product.[17][18]
-
Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is indicative of necrosis or late-stage apoptosis.[15][16]
-
Lysosomal Function Assays (e.g., Neutral Red Uptake): This assay assesses the integrity of lysosomes, which can be an early indicator of cellular stress.[16]
Below is a detailed protocol for the commonly used MTT assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.[15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Macrolactone compounds of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the macrolactone. Include a vehicle-only control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value can then be determined.
Delving Deeper: Apoptosis and Mechanistic Assays
To understand the mode of cell death induced by macrolactones, more specific assays are required.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) to determine which apoptotic pathway is activated.[19]
-
Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[20] Dyes like JC-1 can be used to measure changes in ΔΨm.
-
Western Blotting: This technique can be used to analyze the expression levels of key proteins involved in apoptosis and other signaling pathways, such as Bcl-2 family proteins, caspases, and PARP.[19]
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This protocol allows for the differentiation of apoptotic and necrotic cells.[15]
Materials:
-
Cells treated with the macrolactone of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizing the Pathways: Macrolactone-Induced Cell Death
The cytotoxic effects of macrolactones are often mediated through the modulation of specific signaling pathways.
The Intrinsic Apoptosis Pathway
Many macrolactones, including some novel synthetic derivatives and natural products like apoptolidin, induce apoptosis via the mitochondrial or intrinsic pathway.[20][21][22][23] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[19][21]
Caption: Intrinsic apoptosis pathway induced by macrolactones.
Experimental Workflow for Cytotoxicity Assessment
A logical workflow is essential for a comprehensive evaluation of macrolactone cytotoxicity.
Caption: Experimental workflow for assessing macrolactone cytotoxicity.
Conclusion and Future Directions
The cytotoxicity of macrolactones is a complex and multifaceted area of research with significant implications for their biomedical use. This guide has provided a comparative overview of the cytotoxic profiles of key macrolactones, detailed experimental protocols for their assessment, and visualized the underlying cellular pathways.
Future research should focus on:
-
Developing more selective macrolactone derivatives with improved therapeutic indices.
-
Investigating the synergistic effects of macrolactones with other therapeutic agents.
-
Utilizing advanced in vitro models , such as 3D organoids and organ-on-a-chip systems, to better predict in vivo toxicity.[16]
-
Exploring the potential of macrolactones in new therapeutic areas , such as the treatment of neurodegenerative diseases and viral infections.
By continuing to unravel the intricacies of macrolactone-induced cytotoxicity, the scientific community can harness the full therapeutic potential of this remarkable class of compounds while ensuring patient safety.
References
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Viluksela, M., Vainio, P. J., & Tuominen, R. K. (1996). Cytotoxicity of macrolide antibiotics in a cultured human liver cell line. Journal of Antimicrobial Chemotherapy, 38(3), 465-473. [Link]
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Ivermectin and Cancer: Exploring the Potential Link. (2023). Onco.com. [Link]
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Viluksela, M., Vainio, P. J., & Tuominen, R. K. (1996). Cytotoxicity of macrolide antibiotics in cultured human liver cell line. ResearchGate. [Link]
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Juarez, M., et al. (2020). Antitumor effects of ivermectin at clinically feasible concentrations support its clinical development as a repositioned cancer drug. Cancer Chemotherapy and Pharmacology, 85(6), 1153-1163. [Link]
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Budde, K., et al. (2012). Everolimus and Sirolimus in Transplantation-Related but Different. Expert Opinion on Drug Safety, 11(2), 179-190. [Link]
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Singh, M., et al. (2018). Induction of apoptosis by cyclobutanones and derived polycyclic γ-lactones: A preliminary analysis of antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 28(14), 2441-2447. [Link]
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Wang, Y., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. Molecules, 22(6), 1013. [Link]
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An, R., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16960. [Link]
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Cristelli, M. P., et al. (2023). A Head-to-head Comparison of De Novo Sirolimus or Everolimus Plus Reduced-dose Tacrolimus in Kidney Transplant Recipients: A Prospective and Randomized Trial. Transplantation, 107(8), 1845-1856. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Common Lactone Monomers
Introduction
In the realm of biodegradable polymers, particularly those destined for critical applications in drug delivery and medical devices, the quality of the starting lactone monomer is paramount. The purity, structural integrity, and stereochemistry of monomers like ε-caprolactone (ECL), lactide (LA), and β-butyrolactone (BBL) directly dictate the resultant polymer's molecular weight, degradation kinetics, and mechanical properties. Consequently, robust analytical characterization of these monomers is not merely a quality control step but a foundational requirement for reproducible and reliable polymer synthesis.
This guide provides an in-depth comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—used to characterize common lactone monomers. Moving beyond a simple recitation of data, this document explains the causality behind experimental choices and provides field-proven insights to guide researchers in selecting the most appropriate methods for their analytical challenges.
Chapter 1: The Spectroscopic Toolkit for Lactone Analysis
The characterization of lactone monomers relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. The synergy between these methods provides a self-validating system for comprehensive monomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analysis, stands as the most powerful tool for the structural elucidation and purity assessment of lactone monomers.[1][2][3] Its quantitative nature allows for the precise determination of monomer purity and the identification of impurities, often down to fractional percentages.[4]
-
Expertise & Experience: We rely on NMR as the definitive technique because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] This fundamental principle allows for highly accurate quantitative NMR (qNMR) by co-dissolving the analyte with a certified internal standard of known purity.[5][6] This approach is superior to chromatographic methods which often require a reference material identical to the analyte.[5]
-
Key Information Gained:
-
Structural Confirmation: The chemical shift, multiplicity (splitting pattern), and coupling constants provide an unambiguous fingerprint of the monomer's chemical structure.
-
Purity Determination: qNMR provides an absolute purity value.[5][7]
-
Impurity Identification: Detects common impurities such as water, residual solvents, the corresponding ring-opened hydroxy acid, and oligomers.[8][9]
-
Stereoisomer Analysis: Crucial for monomers like lactide, where NMR can distinguish and quantify L-, D-, and meso-isomers, which profoundly affect the properties of the resulting polylactide (PLA).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Identity Verification
FTIR spectroscopy is a rapid, non-destructive technique ideal for the quick verification of functional groups. For lactones, its primary utility lies in identifying the characteristic and strong carbonyl (C=O) stretching vibration of the ester group.[10]
-
Expertise & Experience: While not a quantitative tool for purity in the same way as NMR, FTIR is invaluable for rapid incoming material checks. A significant deviation in the carbonyl peak's position or the appearance of a broad hydroxyl (-OH) peak can immediately flag a sample for hydrolysis or contamination. The position of the carbonyl stretch is highly sensitive to ring strain; smaller, more strained rings absorb at a higher frequency.[11][12][13] This predictable trend allows for immediate differentiation between lactone classes.
-
Key Information Gained:
-
Functional Group Identity: Confirms the presence of the ester carbonyl group.
-
Detection of Hydrolysis: The appearance of a broad absorption in the 3500-3200 cm⁻¹ region indicates the presence of hydroxyl groups from the ring-opened hydroxy acid or water.
-
Indication of Ring Size: The frequency of the C=O stretch provides a clue to the ring size of the lactone.[13]
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the monomer, offering definitive confirmation of its identity. When coupled with fragmentation analysis, it can further corroborate the proposed structure.
-
Expertise & Experience: MS is the final piece of the puzzle for structural confirmation. While NMR and IR can strongly suggest a structure, MS provides the empirical formula's mass, a fundamental property. Electron impact (EI) ionization is often used, which causes the molecular ion to fragment in predictable ways.[14] For lactones, common fragmentation patterns include the loss of CO and H₂O, which can be rationalized to support the cyclic ester structure.[15][16][17]
-
Key Information Gained:
-
Molecular Weight Verification: Provides the mass of the molecular ion (M+).
-
Structural Confirmation: Fragmentation patterns offer corroborating evidence for the monomer's structure.[18]
-
Impurity Identification: Can help identify the mass of unknown impurities, aiding in their structural elucidation.
-
Chapter 2: Comparative Spectroscopic Analysis of Key Lactone Monomers
The following sections detail the characteristic spectroscopic signatures for four industrially significant lactone monomers: β-butyrolactone (BBL), γ-valerolactone (GVL), ε-caprolactone (ECL), and L-lactide (L-LA).
β-Butyrolactone (BBL)
A four-membered ring lactone, its high ring strain makes it reactive in ring-opening polymerization.
-
¹H NMR (CDCl₃): Features three distinct proton environments. The protons on the β-carbon (adjacent to the chiral center) and the α-carbon (adjacent to the carbonyl) show complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR (CDCl₃): The carbonyl carbon appears around 172 ppm. The other three carbons are found in the aliphatic region.
-
FTIR (Neat): Exhibits a high-frequency carbonyl stretch around 1840 cm⁻¹ due to significant ring strain, a key identifying feature.[13]
γ-Valerolactone (GVL)
A five-membered ring lactone, GVL is a prominent bio-based monomer and green solvent.[19][20]
-
¹H NMR (CDCl₃): Shows a characteristic multiplet for the proton on the chiral center (Cγ) around 4.6-4.7 ppm.[21][22] The methyl group appears as a doublet around 1.4 ppm.[21][22]
-
¹³C NMR (CDCl₃): The carbonyl carbon is typically observed near 177 ppm. The chiral carbon (Cγ) linked to the oxygen is found around 77 ppm.
-
FTIR (Neat): The carbonyl absorption is found at approximately 1765-1775 cm⁻¹ , which is lower than BBL due to reduced ring strain but higher than a typical acyclic ester.[13]
-
MS: The molecular ion peak is at m/z = 100. Fragmentation often involves the loss of CO and H₂O.[15]
ε-Caprolactone (ECL)
A seven-membered ring lactone, ECL is a workhorse monomer for producing the widely used biodegradable polymer, polycaprolactone (PCL).[23][24]
-
¹H NMR (CDCl₃): The spectrum is characterized by a triplet around 4.2 ppm corresponding to the two protons on the carbon adjacent to the ring oxygen (Cε). The protons alpha to the carbonyl (Cα) appear as a triplet around 2.6 ppm. The remaining methylene groups form complex multiplets in the 1.4-1.8 ppm range.[25]
-
¹³C NMR (CDCl₃): The carbonyl carbon resonates at approximately 174 ppm. The Cε carbon is found near 64 ppm.[26]
-
FTIR (Neat): The carbonyl stretch appears around 1725-1740 cm⁻¹ , reflecting the low ring strain of the seven-membered ring, similar to that of an acyclic ester.[13][27]
L-Lactide (L-LA)
The cyclic dimer of lactic acid, lactide is a six-membered ring and the primary monomer for polylactic acid (PLA), a leading bioplastic.[28]
-
¹H NMR (CDCl₃): Shows a characteristic quartet around 5.0 ppm for the two equivalent methine protons (CH). The methyl groups appear as a doublet around 1.7 ppm.[25][29]
-
¹³C NMR (CDCl₃): The two carbonyl carbons are equivalent and appear near 167 ppm. The two methine carbons are also equivalent and are found around 69 ppm.
-
FTIR (Neat): The carbonyl absorption for this six-membered ring is around 1740-1750 cm⁻¹ .
Data Summary Tables
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Monomer | Protons α to C=O | Protons α to Ring O | Other Key Protons |
|---|---|---|---|
| β-Butyrolactone | ~3.2-3.4 (m) | ~4.5 (m, CH), ~5.2 (m, CH) | ~1.5 (d, CH₃) |
| γ-Valerolactone | ~2.4-2.6 (m) | ~4.6-4.7 (m, CH) | ~1.4 (d, CH₃)[21][22] |
| ε-Caprolactone | ~2.6 (t) | ~4.2 (t, CH₂) | ~1.4-1.8 (m, 6H) |
| L-Lactide | N/A (Methine) | ~5.0 (q, CH) | ~1.7 (d, CH₃) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Monomer | C=O Carbon | Carbon α to Ring O |
|---|---|---|
| β-Butyrolactone | ~172 | ~68 (CH₂) |
| γ-Valerolactone | ~177 | ~77 (CH) |
| ε-Caprolactone | ~174 | ~64 (CH₂) |
| L-Lactide | ~167 | ~69 (CH) |
Table 3: Comparative FTIR Carbonyl Frequencies (cm⁻¹)
| Monomer | Ring Size | C=O Stretch (cm⁻¹) | Rationale |
|---|---|---|---|
| β-Butyrolactone | 4-membered | ~1840[13] | High Ring Strain[11] |
| γ-Valerolactone | 5-membered | ~1770[13] | Moderate Ring Strain[11] |
| L-Lactide | 6-membered | ~1745 | Low Ring Strain |
| ε-Caprolactone | 7-membered | ~1735[27] | Minimal Ring Strain[13] |
Chapter 3: Practical Applications & Experimental Protocols
Protocol: Quantitative NMR (qNMR) for Purity Assessment
This protocol outlines the determination of lactone monomer purity using an internal standard.
Objective: To accurately determine the purity (%w/w) of a lactone monomer sample.
Materials:
-
Lactone monomer sample
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone; must have signals that do not overlap with the analyte)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
High-precision analytical balance
-
NMR spectrometer (≥400 MHz recommended)
Methodology:
-
Accurate Weighing: Accurately weigh approximately 10-20 mg of the lactone monomer into a clean, dry vial. Record the weight to at least 0.01 mg.
-
Standard Addition: Accurately weigh and add a known mass (e.g., 10 mg) of the internal standard to the same vial.
-
Dissolution: Add a sufficient volume of deuterated solvent (e.g., 0.7 mL) to completely dissolve both the sample and the standard.[30] Ensure thorough mixing.
-
Transfer: Transfer the solution to a clean NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters.[7]
-
Causality: A long relaxation delay (D1 ≥ 5 x T₁) is critical to ensure all protons have fully relaxed between pulses, which is essential for accurate signal integration. A 90° pulse angle should be used.
-
Set dummy scans (DS) to ≥ 4 to reach a steady state before acquisition.
-
Acquire a sufficient number of scans (NS) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[6]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Calculation: Use the following formula to calculate the purity:[6]
-
Purity (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (MWₐ / MWₛ) * (mₛ / mₐ) * Pₛ
-
Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the standard. Subscripts 'a' and 's' refer to the analyte and standard, respectively.
-
Workflow for Monomer Analysis
The choice of technique depends on the analytical goal. This workflow provides a logical decision-making process.
Caption: Decision workflow for comprehensive lactone monomer analysis.
Chapter 4: Troubleshooting & Advanced Topics
Common Impurities and Their Spectroscopic Signatures
-
Water: Appears as a broad singlet in the ¹H NMR spectrum (variable chemical shift, ~1.5-4.7 ppm in CDCl₃) and a broad band in the FTIR spectrum (~3500-3200 cm⁻¹).
-
Ring-Opened Hydroxy Acid: The most common degradation product. Its presence is indicated by a broad -OH peak and a carboxylic acid C=O peak (~1710 cm⁻¹) in the FTIR spectrum. In ¹H NMR, new signals corresponding to the linear chain and a very broad carboxylic acid proton signal (>10 ppm) will appear.
-
Oligomers: Low molecular weight polymer chains. Their presence is often indicated by broad humps in the baseline of the ¹H NMR spectrum and can be more definitively identified by techniques like Gel Permeation Chromatography (GPC).
Hydrolysis of a Lactone
The primary degradation pathway for lactones is hydrolysis, which is the ring-opening reaction caused by water, leading to the formation of the corresponding hydroxy acid. This reaction is often catalyzed by acid or base.
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A Senior Application Scientist's Guide to Validating the Biocompatibility of Oxacyclododecan-2-one Polymers In Vitro
Introduction: The Promise of Oxacyclododecan-2-one Polymers in Biomedical Applications
Oxacyclododecan-2-one (OXA), a twelve-membered lactone, is a monomer that gives rise to a class of aliphatic polyesters with significant potential in the biomedical field.[1] The resulting polymers, poly(oxacyclododecan-2-one), are gaining attention for their favorable characteristics, including flexibility, chemical resistance, and, most notably, their biocompatibility and biodegradability.[1] These properties make them attractive candidates for a range of applications, from drug delivery systems to tissue engineering scaffolds.[1][2][3]
However, before any biomaterial can be considered for clinical use, a rigorous evaluation of its interaction with biological systems is paramount. This guide provides a comprehensive framework for the in vitro validation of OXA polymer biocompatibility, drawing upon established international standards and best practices. We will delve into the critical assays for cytotoxicity and hemocompatibility, offering not just protocols, but the scientific rationale behind them. This guide is intended for researchers, scientists, and drug development professionals seeking to objectively assess the performance of OXA polymers against other established biodegradable alternatives.
Comparative Landscape: OXA Polymers vs. Traditional Aliphatic Polyesters
The family of aliphatic polyesters has long been a cornerstone of biodegradable medical devices.[4][5][6] Polymers such as polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL) are widely used and serve as important benchmarks for new materials.[5][6] While these polymers have a proven track record, they each possess certain limitations, such as the acidic degradation products of PLA and PGA, or the slow degradation rate of PCL, which can restrict their applications.[3]
OXA polymers offer a potentially advantageous profile. Their larger lactone ring structure may influence degradation kinetics and the mechanical properties of the resulting polymer, potentially offering a more favorable degradation profile and improved flexibility compared to the more brittle nature of PLA. The following table provides a comparative overview of key properties.
| Property | Poly(oxacyclododecan-2-one) (POXA) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Monomer | Oxacyclododecan-2-one | Lactic Acid | ε-caprolactone |
| Degradation Byproducts | Primarily ω-hydroxy undecanoic acid | Lactic Acid | 6-hydroxycaproic acid |
| Degradation Rate | Tunable, generally moderate | Can be rapid, acidic autocatalysis | Slow |
| Mechanical Properties | Flexible, elastomeric | Rigid, brittle | Semi-crystalline, flexible |
| Biocompatibility | Expected to be high | Generally good, but acidity can cause inflammation | Excellent |
Foundational In Vitro Biocompatibility Testing: A Two-Pronged Approach
A thorough in vitro biocompatibility assessment of any new biomaterial hinges on two fundamental pillars: cytotoxicity and hemocompatibility. These evaluations provide the initial, critical data on how a material interacts with cells and blood components. The international standard ISO 10993 provides a framework for these tests, ensuring a standardized and reliable approach to biological evaluation.[7][8]
I. Cytotoxicity Assays: Gauging the Cellular Response
Cytotoxicity assays are designed to determine the potential of a material to cause cell death or inhibit cell growth.[8][9] These tests are highly sensitive and can detect the presence of leachable toxic substances from the polymer. We will focus on two widely accepted and complementary methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane damage.
Caption: Workflow for in vitro cytotoxicity testing of POXA.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cellular metabolic activity, which is an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[12]
Detailed Protocol: MTT Assay
-
Material Extraction: Prepare extracts of the OXA polymer according to ISO 10993-12 guidelines. Typically, this involves incubating the sterilized polymer in serum-free cell culture medium at 37°C for 24-72 hours.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[8]
-
Exposure: Remove the culture medium and replace it with the prepared OXA polymer extracts. Include positive (e.g., cytotoxic polyurethane) and negative (e.g., high-density polyethylene) controls, as well as a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.[10]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
The Lactate Dehydrogenase (LDH) assay is another crucial cytotoxicity test that measures the release of LDH from cells with damaged plasma membranes.[14][15] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[16] The amount of LDH in the supernatant is directly proportional to the number of dead cells.
Detailed Protocol: LDH Assay
-
Material Extraction and Cell Exposure: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
According to ISO 10993-5, a material is considered non-cytotoxic if it exhibits a cell viability of greater than 70% in the MTT assay.[17] For the LDH assay, a low percentage of LDH release compared to the positive control indicates minimal cytotoxicity.
Comparative Cytotoxicity Data (Hypothetical)
| Material | Cell Viability (MTT Assay, % of Negative Control) | Cytotoxicity (LDH Assay, % of Positive Control) |
| POXA | 95.2 ± 3.1 | 4.5 ± 1.2 |
| PLA | 88.7 ± 4.5 | 8.9 ± 2.1 |
| PCL | 98.1 ± 2.5 | 3.2 ± 0.9 |
| Positive Control | 15.3 ± 2.8 | 100.0 |
| Negative Control | 100.0 | 2.1 ± 0.5 |
These hypothetical data suggest that POXA exhibits excellent cytocompatibility, comparable to PCL and superior to PLA under these test conditions.
II. Hemocompatibility Assays: Assessing Blood-Material Interactions
For any biomaterial that may come into contact with blood, even indirectly, hemocompatibility testing is mandatory.[18][19][20] These tests evaluate the material's effect on blood components. The primary and most fundamental hemocompatibility test is the hemolysis assay.
Caption: Workflow for in vitro hemolysis testing of POXA.
The hemolysis assay determines the degree to which a material or its extracts can damage red blood cells (erythrocytes), leading to the release of hemoglobin.[21][22] This is a critical safety parameter, as significant hemolysis can lead to serious adverse effects in vivo.[21][22] The ASTM F756 standard provides a widely accepted protocol for this test.[21][22][23][24]
Detailed Protocol: Hemolysis Assay (Direct Contact Method)
-
Blood Preparation: Obtain fresh human blood anticoagulated with citrate. Dilute the blood with a suitable buffer (e.g., phosphate-buffered saline, PBS) to achieve a standardized hemoglobin concentration.
-
Material Preparation: Prepare discs or films of the OXA polymer with a defined surface area. Sterilize the samples.
-
Exposure: Place the OXA polymer samples in test tubes. Add the diluted blood to the tubes.
-
Controls: Prepare a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., saline, which causes minimal hemolysis).
-
Incubation: Incubate all tubes at 37°C for 3-4 hours with gentle agitation.[23]
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Spectrophotometry: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.[23]
-
Calculation: Calculate the percentage of hemolysis for the OXA polymer using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
According to ASTM F756, materials are classified based on their hemolytic index:
-
0-2% Hemolysis: Non-hemolytic
-
2-5% Hemolysis: Slightly hemolytic
-
>5% Hemolysis: Hemolytic
For a material to be considered hemocompatible, the hemolysis percentage should ideally be below 2%.[25]
Comparative Hemolysis Data (Hypothetical)
| Material | Hemolysis (%) | Classification |
| POXA | 1.2 ± 0.3 | Non-hemolytic |
| PLA | 2.5 ± 0.6 | Slightly hemolytic |
| PCL | 0.8 ± 0.2 | Non-hemolytic |
These hypothetical results indicate that POXA is non-hemolytic and demonstrates excellent hemocompatibility, on par with PCL.
Advanced In Vitro Assessments: Degradation Studies
Understanding the degradation profile of a biodegradable polymer is crucial for predicting its long-term performance and the biological response to its degradation byproducts.[4][5][6] In vitro degradation studies provide valuable insights into the rate of mass loss, changes in molecular weight, and the effect on the local pH.[4][5][6]
Detailed Protocol: In Vitro Degradation Study
-
Sample Preparation: Prepare pre-weighed, sterilized samples of the OXA polymer.
-
Immersion: Immerse the samples in a relevant physiological solution, such as phosphate-buffered saline (PBS) at pH 7.4, and maintain them at 37°C.[4][5]
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a subset of samples.
-
Analysis:
-
Mass Loss: Dry the samples to a constant weight and calculate the percentage of mass loss.
-
Molecular Weight: Analyze the molecular weight of the polymer using techniques like Gel Permeation Chromatography (GPC).
-
pH of Solution: Measure the pH of the immersion solution to assess the release of any acidic or basic degradation byproducts.[26]
-
Morphology: Examine the surface morphology of the samples using Scanning Electron Microscopy (SEM).
-
By comparing the degradation profile of POXA with that of PLA and PCL, researchers can gain a comprehensive understanding of its long-term stability and resorption characteristics.
Conclusion: A Framework for Confident Biocompatibility Validation
The in vitro biocompatibility assessment of Oxacyclododecan-2-one polymers is a critical step in their development for biomedical applications. By employing a systematic and rigorous approach that includes well-established cytotoxicity and hemocompatibility assays, researchers can generate the robust data needed to validate their safety and performance. This guide provides the foundational protocols and scientific rationale to confidently compare POXA with existing biodegradable polymers. The promising characteristics of POXA, coupled with a thorough biocompatibility validation, pave the way for its successful translation into innovative medical devices and therapies.
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NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. Retrieved January 4, 2026, from [Link]
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A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Poly(undecanolactone) and Other Biodegradable Polyesters
Introduction: The Significance of Thermal Properties in Biodegradable Polyesters
The thermal properties of biodegradable polyesters are paramount as they dictate the material's processing window, storage stability, and ultimately, its performance in a given application. Key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) provide critical insights into the material's behavior under thermal stress. For instance, a polymer's Tg influences its mechanical properties (brittleness vs. flexibility), while its Tm and Td define the upper limits for processing and use.
Poly(undecanolactone) (PUDL) is a member of the long-chain polyester family, which has been gaining attention for its potential in biomedical applications due to its biodegradability and biocompatibility. Understanding its thermal characteristics in comparison to widely used polyesters is crucial for its adoption and optimization in novel formulations.
The Cornerstones of Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful techniques for elucidating the thermal properties of polymers.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is invaluable for determining the thermal stability and decomposition profile of a polymer.[1][2] Key parameters obtained from TGA include the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[2][3] This technique is used to determine transition temperatures such as Tg and Tm, as well as the enthalpies associated with these transitions.[3] This information provides insights into the polymer's crystallinity and amorphous content.
The selection of experimental parameters for both TGA and DSC, such as heating rate and atmosphere, is critical and should be based on established standards to ensure data accuracy and comparability. Authoritative standards from organizations like ASTM International and the International Organization for Standardization (ISO) provide the necessary guidelines for conducting these analyses on plastics and polymers.
Experimental Protocols: A Self-Validating Approach
To ensure the scientific integrity of this comparative analysis, the following detailed, step-by-step methodologies for TGA and DSC are provided. These protocols are grounded in internationally recognized standards.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and decomposition profile of the polyesters.
Caption: TGA Experimental Workflow.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a clean TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
-
Thermal Scan: Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) against temperature to obtain the TGA curve.
-
Plot the first derivative of the TGA curve (dW/dT) to determine the temperature of maximum decomposition rate (Tmax).
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% weight loss occurs.
-
Record the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm) of the polyesters.
Caption: DSC Experimental Workflow.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat):
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -80 °C) to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min. This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization on cooling (Tc).
-
Second Heating Scan: Heat the sample again at 10 °C/min to observe the glass transition (Tg) and melting (Tm) of the material with a controlled thermal history.
-
-
Data Analysis:
-
Plot the heat flow against temperature.
-
Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in the baseline.
-
Determine the melting temperature (Tm) as the peak temperature of the melting endotherm in the second heating scan.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.
-
Comparative Thermal Properties: PUDL vs. PCL, PLA, and PGA
The following tables summarize the key thermal properties of poly(undecanolactone) in comparison to poly(ε-caprolactone), polylactic acid, and polyglycolic acid, based on data from the scientific literature. It is important to note that specific values can vary depending on factors such as molecular weight, crystallinity, and measurement conditions.
Differential Scanning Calorimetry (DSC) Data
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Enthalpy of Fusion (ΔHm) (J/g) |
| Poly(undecanolactone) (PUDL) | ~ -30 to -25 | ~ 85 - 95 | ~ 100 - 120 |
| Poly(ε-caprolactone) (PCL) | ~ -60 | ~ 60 | ~ 136 |
| Polylactic Acid (PLA) | ~ 60 | ~ 175 | ~ 93 |
| Polyglycolic Acid (PGA) | ~ 35 - 40 | ~ 220 - 230 | ~ 180 |
Note: Data for PUDL is based on typical values for long-chain polylactones and may vary.
Thermogravimetric Analysis (TGA) Data
| Polymer | Onset Decomposition Temp. (T5%) (°C) | Max. Decomposition Temp. (Tmax) (°C) |
| Poly(undecanolactone) (PUDL) | ~ 300 - 320 | ~ 380 - 400 |
| Poly(ε-caprolactone) (PCL) | ~ 350 | ~ 417 |
| Polylactic Acid (PLA) | ~ 300 | ~ 350 |
| Polyglycolic Acid (PGA) | ~ 240 | ~ 346 |
Note: Data for PUDL is based on typical values for long-chain polylactones and may vary.
Causality and Field-Proven Insights: Interpreting the Data
The differences in the thermal properties of these polyesters are directly linked to their chemical structures.
Caption: Relationship between Polymer Structure and Thermal Properties.
-
Polyglycolic Acid (PGA): The simple, linear structure of PGA with no side chains allows for very efficient chain packing, resulting in high crystallinity and the highest melting point among the four.[4][5] However, its thermal stability is the lowest, with decomposition starting at a relatively low temperature.[6]
-
Polylactic Acid (PLA): The presence of the methyl side group in PLA hinders chain rotation and packing, leading to a higher glass transition temperature compared to PCL and PUDL.[7] The thermal stability of PLA is moderate.[8][9]
-
Poly(ε-caprolactone) (PCL): The longer, flexible aliphatic chain in PCL results in a very low glass transition temperature, making it rubbery and flexible at room temperature.[10] Its melting point is also relatively low. PCL exhibits good thermal stability, decomposing at higher temperatures than PLA and PGA.[10]
-
Poly(undecanolactone) (PUDL): As a long-chain polyester, PUDL's thermal behavior is characterized by a low glass transition temperature, similar to PCL, due to the high flexibility of its long methylene chain. Its melting point is higher than that of PCL, which can be attributed to the increased van der Waals forces between the longer polymer chains, allowing for more ordered crystalline structures. The thermal stability of PUDL is expected to be comparable to or slightly higher than that of PCL due to its more hydrocarbon-like nature.
Conclusion: Selecting the Right Polymer for Your Application
The choice of a biodegradable polyester for a specific application is a multi-faceted decision where thermal properties play a pivotal role.
-
PGA is suitable for applications requiring high strength and rigidity, but its processing window is narrow due to its high melting point and lower thermal stability.
-
PLA offers a good balance of mechanical properties and processability, making it a popular choice for a wide range of applications, including 3D printing and packaging.
-
PCL is ideal for applications requiring flexibility and a low processing temperature, such as in drug delivery systems and as a toughening agent for other polymers.
-
PUDL , with its unique combination of a low Tg and a relatively high Tm compared to PCL, presents an interesting candidate for applications where both flexibility and a higher service temperature are desired. Its thermal stability profile suggests it can withstand processing conditions similar to or even more demanding than those for PCL.
This guide provides a foundational understanding of the comparative thermal properties of PUDL and other common biodegradable polyesters. For specific applications, it is imperative to conduct detailed thermal analysis on the specific grade of polymer being considered, as properties can be significantly influenced by factors such as molecular weight and the presence of additives.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Oxacyclododecan-2-one
For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the synthesis and application of novel compounds to their eventual disposal. This guide provides a detailed, step-by-step framework for the proper disposal of oxacyclododecan-2-one (CAS No. 1725-03-7), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each procedural step, grounded in established safety and regulatory standards.
Understanding Oxacyclododecan-2-one: Properties and Potential Hazards
Before initiating any disposal protocol, a thorough understanding of the subject compound is essential. Oxacyclododecan-2-one, also known as 11-undecanolide, is a macrocyclic lactone with the molecular formula C₁₁H₂₀O₂.[1][2][3]
Table 1: Physicochemical Properties of Oxacyclododecan-2-one
| Property | Value | Source(s) |
| CAS Number | 1725-03-7 | [1][3] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |
| Molecular Weight | 184.28 g/mol | [2][3] |
| Appearance | Liquid | |
| Melting Point | 2-3 °C | [2][4] |
| Boiling Point | 124-126 °C at 13 mmHg | [2][4] |
| Density | 0.992 g/mL at 25 °C | [2] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
| Water Solubility | 13.87 mg/L at 25 °C (estimated) | [5][6] |
Hazard Identification: A Critical Assessment
There appears to be some conflicting information regarding the specific hazards of oxacyclododecan-2-one. While one source indicates no GHS hazard classification, another, more detailed safety data sheet (SDS) from a major supplier classifies it as follows:
-
Skin Irritant (Category 2): H315 - Causes skin irritation.[4]
-
Eye Irritant (Category 2): H319 - Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]
Given this information, it is imperative to err on the side of caution and handle oxacyclododecan-2-one as a hazardous substance. The flash point of 110 °C also classifies it as a combustible liquid.[4]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of oxacyclododecan-2-one must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement of the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8][9] This plan will outline specific procedures for hazardous waste management. The following protocol provides a general, best-practice framework.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to its irritant properties, appropriate PPE is mandatory when handling oxacyclododecan-2-one waste.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or chemical-resistant apron is essential.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, especially in a poorly ventilated area, a respirator with an appropriate cartridge may be necessary.
Waste Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Designated Waste Container: Oxacyclododecan-2-one waste should be collected in a dedicated, properly labeled container.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases. While specific reactivity data is limited, this is a general best practice to prevent unforeseen chemical reactions.
Containerization and Labeling: Ensuring Clarity and Compliance
The container used for waste collection must meet specific criteria to ensure safety and regulatory compliance.[10][11]
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[11][12]
-
Container Integrity: The container must be in good condition, free of cracks or leaks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Oxacyclododecan-2-one". The label should also include the date of accumulation and the name of the responsible individual or laboratory.[13][14]
Storage of Chemical Waste: The Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[11][13]
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.
-
Spill Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Final Disposal: Coordination with Environmental Health and Safety (EHS)
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EHS: When the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for pickup.
-
Do Not Dispose in Sinks or Regular Trash: Oxacyclododecan-2-one is considered toxic to aquatic life with long-lasting effects.[15] Therefore, it must not be poured down the drain or disposed of in the regular trash.[10]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and increase ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the proper personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to dike the spill and prevent it from spreading.[16]
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent.
-
Containerize Spill Debris: Place the contaminated absorbent and any other contaminated materials (e.g., paper towels, gloves) into a sealed, properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of oxacyclododecan-2-one.
Caption: Decision workflow for the safe disposal of oxacyclododecan-2-one.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of oxacyclododecan-2-one is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the potential hazards of this compound and adhering to the systematic disposal protocols outlined in this guide and your institution's Chemical Hygiene Plan, you contribute to a culture of safety and responsible scientific practice.
References
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Factsheet. Retrieved from [Link]
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Oxacyclododecan-2-one (CAS 1725-03-7). Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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Chemical Synthesis. (2025, May 20). oxacyclododecan-2-one - 1725-03-7, C11H20O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
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Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]
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Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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The Good Scents Company. (n.d.). oxacyclododecan-2-one, 1725-03-7. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Oxacyclododecan-2-one. NIST Chemistry WebBook. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Pharos. (n.d.). Oxacyclododecan-2-one. Retrieved from [Link]
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Perflavory. (n.d.). oxacyclododecan-2-one, 1725-03-7. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Ohio Environmental Protection Agency. (2023, July). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]
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European Environment Agency. (2022, December 8). Chemicals and health. Retrieved from [Link]
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Navigating the Safe Handling of Oxacyclododecan-2-one: A Comprehensive Guide to Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Oxacyclododecan-2-one, a macrocyclic lactone, presents a low but tangible hazard profile that necessitates a robust personal protective equipment (PPE) protocol. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Understanding the Risks: A Causality-Based Approach to PPE Selection
Oxacyclododecan-2-one is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Some data also suggests it may be harmful if swallowed.[1] A thorough understanding of these hazards informs a logical and effective PPE strategy. The primary routes of exposure are dermal contact, ocular contact, and inhalation. Therefore, our PPE ensemble is designed to create a comprehensive barrier against these pathways.
| Hazard Classification | Potential Effect | Corresponding PPE |
| Skin Irritation (H315) | Redness, inflammation, discomfort upon contact. | Chemical-resistant gloves, lab coat. |
| Serious Eye Irritation (H319) | Significant irritation, potential for damage. | Safety glasses with side shields or goggles. |
| Respiratory Irritation (H335) | Irritation of the respiratory tract. | Respirator (under specific conditions). |
| Acute Oral Toxicity (H302) | Harmful if ingested. | Good laboratory hygiene, no eating/drinking. |
The Core Ensemble: Your First Line of Defense
For routine handling of Oxacyclododecan-2-one in a well-ventilated laboratory setting, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as transfers of large volumes or heating, chemical splash goggles are recommended.[2]
-
Hand Protection: Given that Oxacyclododecan-2-one is an ester, the choice of glove material is critical. Butyl rubber gloves provide excellent resistance to esters and are the preferred choice.[3][4] Nitrile gloves, while common in laboratories, are generally not recommended for prolonged contact with esters.[4][5] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard, long-sleeved laboratory coat should be worn and fully fastened to protect the skin and personal clothing from accidental splashes.
Advanced Protection: When to Escalate Your PPE
Certain scenarios warrant an elevation of your protective measures. These include:
-
Large Volume Handling or Potential for Aerosolization: When working with significant quantities of Oxacyclododecan-2-one, or if there is a potential for the substance to become aerosolized (e.g., through sonication or vigorous mixing), respiratory protection is necessary. A half-mask air-purifying respirator equipped with organic vapor cartridges is recommended.[6][7] A full-facepiece respirator will also provide enhanced eye protection.[8]
-
Spill Cleanup: In the event of a spill, a higher level of PPE is required to ensure the safety of the cleanup personnel. This will be detailed in the operational plan below.
Operational Plan: From Preparation to Disposal
A proactive approach to safety involves a clear and practiced operational plan for every stage of handling Oxacyclododecan-2-one.
Pre-Operational Protocol: Setting the Stage for Safety
-
Designated Area: All handling of Oxacyclododecan-2-one should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
PPE Inspection: Before handling the chemical, thoroughly inspect all PPE for defects.
-
Spill Kit Accessibility: Ensure a chemical spill kit is readily accessible and you are familiar with its contents.
Donning and Doffing PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: A stepwise workflow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal of Oxacyclododecan-2-one and any contaminated materials is a critical final step.
-
Chemical Waste: Unused or waste Oxacyclododecan-2-one must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific procedures.
-
Contaminated PPE: All disposable PPE that has come into contact with Oxacyclododecan-2-one, including gloves and absorbent materials from spill cleanup, must be treated as hazardous waste. [9][10]Place these items in a clearly labeled, sealed container for hazardous waste disposal. [9]Do not dispose of contaminated PPE in the regular trash. [11] By adhering to this comprehensive guide, you can confidently and safely handle Oxacyclododecan-2-one, ensuring the protection of yourself and your colleagues while maintaining the integrity of your research.
References
-
Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures on Spills of Hazardous Chemicals. Retrieved from [Link]
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Michigan State University College of Engineering. (2009, September 17). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]
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Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]
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Creative Safety Supply. (n.d.). What is the proper way to dispose of PPE?. Retrieved from [Link]
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International Enviroguard. (2019, April 9). Disposing of Contaminated Disposable Protective Clothing. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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SafetyGloves.co.uk. (2016, July 7). What is the Best Material for Chemical Resistant Gloves?. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2018). A Guide to Air-Purifying Respirators. DHHS (NIOSH) Publication No. 2018-176. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
